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  • Product: L-homomethionine
  • CAS: 25148-30-5

Core Science & Biosynthesis

Foundational

what is the structure of L-homomethionine

An In-Depth Technical Guide to the Structure of L-Homomethionine Executive Summary L-homomethionine, a non-proteinogenic amino acid, represents a fascinating subject for chemical and biological investigation. As a higher...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure of L-Homomethionine

Executive Summary

L-homomethionine, a non-proteinogenic amino acid, represents a fascinating subject for chemical and biological investigation. As a higher homolog of the essential amino acid L-methionine, it shares core structural motifs while possessing a unique carbon backbone that influences its physicochemical properties and metabolic fate. This guide provides a comprehensive technical overview of the structure of L-homomethionine, designed for researchers, scientists, and professionals in drug development. We will dissect its molecular architecture, from its fundamental atomic composition and stereochemistry to its relationship with the canonical L-methionine metabolic cycle. This document aims to serve as an authoritative resource, grounded in verifiable chemical data and biological context.

Core Chemical Identity and Nomenclature

L-homomethionine is structurally defined as an alpha-amino acid with a five-carbon chain terminating in a methylthio group. Unlike its counterpart L-methionine, which is one of the 20 common proteinogenic amino acids, L-homomethionine is not incorporated into proteins during ribosomal translation.[1] Its primary distinction is an additional methylene bridge (-CH₂) in its side chain, a process known as chain elongation from its precursor, L-methionine.[1]

Identifiers and Molecular Formula

For unambiguous identification in research and databases, a standardized set of identifiers is crucial.

IdentifierValue
IUPAC Name (2S)-2-amino-5-methylsulfanylpentanoic acid[2]
Common Name L-homomethionine[2]
Synonym(s) 5-(methylsulfanyl)-L-norvaline[2]
Molecular Formula C₆H₁₃NO₂S[2]
CAS Number 25148-30-5[2]
Canonical SMILES CSCCCN[2]
InChIKey SFSJZXMDTNDWIX-YFKPBYRVSA-N[2]
Key Functional Groups

The chemical reactivity and biological interactions of L-homomethionine are dictated by its three principal functional groups, each contributing to its overall character.

  • α-Amino Group (-NH₂): Located at the C2 position, this primary amine is basic and is protonated (-NH₃⁺) at physiological pH. It is fundamental to the molecule's zwitterionic nature.

  • α-Carboxylic Acid Group (-COOH): Also at the C2 position, this group is acidic and exists in its conjugate base form (-COO⁻) at physiological pH.

  • Thioether Side Chain (-CH₂CH₂CH₂SCH₃): This unbranched, five-carbon side chain contains a nonpolar thioether (or sulfide) group. The presence of the sulfur atom and the increased chain length compared to methionine are key determinants of its unique properties.

Caption: 2D structure of L-homomethionine with key functional groups highlighted.

Stereochemistry: The L-Configuration

With the exception of glycine, all α-amino acids are chiral molecules. The stereochemistry of L-homomethionine is critical, as biological systems, particularly enzymes, are highly stereospecific.

The Chiral α-Carbon

The α-carbon (C2) of L-homomethionine is a stereocenter, as it is bonded to four different substituents:

  • An amino group (-NH₂)

  • A carboxylic acid group (-COOH)

  • A hydrogen atom (-H)

  • The 4-(methylthio)butyl side chain

This arrangement means that L-homomethionine exists as a pair of enantiomers (non-superimposable mirror images): L-homomethionine and D-homomethionine.

L- and (S)-Nomenclature

The "L" designation refers to the relative configuration of the molecule, historically based on its relationship to L-glyceraldehyde.[3] For almost all naturally derived amino acids, this L-configuration corresponds to an (S) absolute configuration under the Cahn-Ingold-Prelog (CIP) priority rules. L-homomethionine follows this convention. The "(2S)" in the IUPAC name explicitly defines this absolute stereochemistry at the C2 position. This specific spatial arrangement is paramount for recognition by the enzymes involved in its metabolism.

G Stereochemistry of L-Homomethionine (L-configuration / (S)-enantiomer) center α-Carbon (Chiral Center) COOH COOH center->COOH (out of page) H H center->H (into page) NH2 H₂N center->NH2 R Side Chain (CH₂CH₂CH₂SCH₃) center->R G Met L-Methionine SAM S-Adenosylmethionine (SAM) (Universal Methyl Donor) Met->SAM ATP → PPi + Pi (Methionine Adenosyltransferase) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl Transfer Methylated_Product Methylated Acceptor SAM->Methylated_Product Hcy L-Homocysteine SAH->Hcy H₂O → Adenosine (SAH Hydrolase) Hcy->Met Methyl Group Donation (e.g., from 5-MTHF) Methyl_Substrate Acceptor

Caption: The canonical L-Methionine metabolic cycle, the precursor pathway for L-homomethionine.

Conclusion

The structure of L-homomethionine is a nuanced variation on the fundamental theme of α-amino acids. Its identity is defined by a C6 backbone, a stereospecific L-configuration at the α-carbon, and a terminal thioether group. This unique architecture distinguishes it from its proteinogenic precursor, L-methionine, and dictates its physicochemical properties and biological context. For researchers in biochemistry and drug development, a thorough understanding of this structure is the foundation for investigating its metabolic pathways, potential biological activities, and utility as a chemical tool or therapeutic lead.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10329619, L-Homomethionine. Available at: [Link]

  • Gene Ontology Consortium (2025). GO:0033322 L-homomethionine biosynthetic process. QuickGO. Available at: [Link]

  • L-Methionine: A Multifaceted Compound Gaining Widespread Attention (2025). News Article. Available at: [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4124656, DL-beta-Homomethionine. Available at: [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6137, L-Methionine. Available at: [Link]

  • Brzywczy, J., et al. (2024). Fungal L-Methionine Biosynthesis Pathway Enzymes and Their Applications in Various Scientific and Commercial Fields. MDPI. Available at: [Link]

  • Yang, X., et al. (2019). Homocysteine-methionine cycle is a metabolic sensor system controlling methylation-regulated pathological signaling. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate (n.d.). Metabolic pathways describing L-methionine metabolism and the remethylation-transsulfuration of L-homocysteine. Scientific Diagram. Available at: [Link]

  • Methionine (n.d.). In Wikipedia. Retrieved March 15, 2026, from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 228215, Dihomomethionine. Available at: [Link]

  • LibreTexts Chemistry (2020). 25.2: Structure and Stereochemistry of the Amino Acids. Available at: [Link]

Sources

Exploratory

L-Homomethionine: Chemical Properties, Solubility, and Applications in Advanced Drug Delivery

Executive Summary As the frontier of biomimetic materials and responsive drug delivery expands, non-proteinogenic amino acids have emerged as critical structural building blocks. L-homomethionine , a homolog of L-methion...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the frontier of biomimetic materials and responsive drug delivery expands, non-proteinogenic amino acids have emerged as critical structural building blocks. L-homomethionine , a homolog of L-methionine featuring an extended aliphatic side chain, offers unique physicochemical properties that bridge the gap between plant secondary metabolism and synthetic polymer chemistry. This technical guide provides an in-depth analysis of L-homomethionine’s chemical identity, its solubility profile under oxidative modification, and its advanced applications in stimuli-responsive coacervate systems.

Chemical Identity and Fundamental Properties

L-homomethionine (also known as L-2-Amino-5-(methylthio)pentanoic acid) is an alpha-amino acid characterized by a thioether group situated at the end of a three-carbon aliphatic chain. This structural homologation—adding one methylene group compared to native L-methionine—significantly alters its hydrophobicity and steric profile [1].

Below is a consolidated summary of its quantitative physicochemical data:

Table 1: Fundamental Physicochemical Properties of L-Homomethionine

PropertyValueSource Context
Chemical Name (2S)-2-amino-5-(methylsulfanyl)pentanoic acidIUPAC Standard
CAS Number 25148-30-5[1]
Molecular Formula C₆H₁₃NO₂S[1]
Molecular Weight 163.24 g/mol [1]
Melting Point 247 - 248 °C[1]
pKa (Acidic / Carboxyl) 2.61[2]
pKa (Basic / Amino) 9.53[2]
Physiological Charge (pH 7.4) 0 (Zwitterionic)[2]
Native Water Solubility ~14.4 g/L[2]

Physicochemical Behavior and Solubility Profile

At a physiological pH of 7.4, L-homomethionine exists primarily as a zwitterion, neutralizing its backbone charges [2]. Its solubility is largely dictated by its hydrophobic thioether side chain. While the monomer exhibits moderate aqueous solubility (~14.4 g/L), its polymerized form, poly(L-homomethionine), is highly hydrophobic and readily precipitates in aqueous media [3].

To utilize these polymers in aqueous environments without introducing confounding ionic charges, researchers exploit the thioether's susceptibility to oxidation. Converting the thioether to a sulfoxide dramatically increases water solubility by enabling robust hydrogen bonding with water molecules, all while maintaining a net-zero charge [4].

Table 2: Comparative Solubility and Conformational States

Polymer DerivativeSide-Chain Functional GroupAqueous SolubilityConformational State (in H₂O)
Poly(L-methionine) Thioether (Methyl)Insoluble (Precipitates)N/A (Aggregates)
Poly(L-homomethionine) Thioether (Ethyl homolog)Insoluble (Precipitates)N/A (Aggregates)
Poly(L-homomethionine sulfoxide) SulfoxideHighly Soluble (>50 mg/mL)Disordered / α-Helical dependent

Biological Role: Glucosinolate Biosynthesis

In plant biology, L-homomethionine is a pivotal metabolic intermediate. During the biosynthesis of aliphatic glucosinolates—a class of defense compounds in Brassicaceae—methionine undergoes a recursive chain-elongation process catalyzed by methylthioalkylmalate synthase (MAM) enzymes [5]. L-homomethionine, representing a single elongation cycle, serves as the direct precursor to sinigrin (allyl glucosinolate), demonstrating its vital role in plant chemical defense mechanisms [5].

Experimental Methodology: Synthesis and Aqueous Solubility Assessment of Poly(L-homomethionine sulfoxide)

Expertise & Experience: When engineering polypeptide-based drug delivery vehicles, evaluating the true secondary structure (helix-coil transitions) is often confounded by hydrophobic collapse. By selectively oxidizing poly(L-homomethionine) to its sulfoxide derivative, we decouple solubility from charge. This chemical modification acts as a self-validating system : successful oxidation is macroscopically confirmed by the transition of an insoluble precipitate into a clear, soluble state, ensuring that subsequent Circular Dichroism (CD) measurements reflect true chain conformations rather than aggregation artifacts [4].

Step-by-Step Protocol
  • NCA Polymerization : Synthesize poly(L-homomethionine) via the ring-opening polymerization of L-homomethionine N-carboxyanhydride (NCA) monomers. Causality: Utilizing transition metal initiators allows for precise control over the degree of polymerization (e.g., DP = 60), ensuring strict uniformity across the polymer chains required for reproducible coacervation [3].

  • Thioether Oxidation (The Self-Validating Step) : Suspend the hydrophobic poly(L-homomethionine) in deionized water and add 30% H₂O₂ (10 equivalents per thioether). Stir at room temperature for 24 hours. Causality: H₂O₂ selectively oxidizes the thioether to a sulfoxide. As the reaction progresses, the turbid suspension will clear into a transparent solution. This macroscopic phase change serves as an internal validation that the hydrophobic-to-hydrophilic transition has successfully occurred without degrading the polymer backbone [4].

  • Purification via Dialysis : Transfer the clear solution to a dialysis membrane (MWCO 2000 Da) and dialyze against deionized water for 48 hours, changing the water every 12 hours. Causality: This step removes unreacted H₂O₂ and low-molecular-weight byproducts, preventing ongoing oxidative stress and ensuring the purity of the sample for downstream spectroscopic analysis.

  • Spectroscopic Validation (CD Analysis) : Lyophilize the purified polymer, then dissolve it in DI water at a concentration of 50 mg/mL. Record the CD spectrum at 22 °C. Causality: The ability to achieve a high concentration (50 mg/mL) confirms the absence of hydrophobic aggregation. The resulting CD spectra will accurately reflect the true α-helical or disordered conformation of the isolated polymer chains in an aqueous environment[4].

Applications in Advanced Drug Delivery

Beyond fundamental structural studies, L-homomethionine derivatives are heavily utilized in the design of advanced drug delivery systems. By incorporating L-homomethionine into cationic or anionic poly(S-alkyl-L-homocysteine) backbones, researchers engineer stimuli-responsive coacervates [3].

These liquid-liquid phase separated (LLPS) microdroplets act as membraneless organelles capable of encapsulating biologic drugs or small-molecule active pharmaceutical ingredients (APIs). The phase separation is highly tunable; altering the side-chain length (e.g., moving from methionine to homomethionine) directly impacts the hydrophobicity and the critical coacervation temperature. This allows for the precise, triggered release of therapeutics in response to physiological shifts in pH, temperature, or ionic strength within tumor microenvironments [3].

Workflow Visualization

G LHM L-Homomethionine (Thioether Form) PolyLHM Poly(L-homomethionine) Hydrophobic LHM->PolyLHM Polymerization (NCA) Oxidation H2O2 Oxidation (Self-Validating Step) PolyLHM->Oxidation Modifies side-chain PolyLHM_SO Poly(L-homomethionine sulfoxide) Hydrophilic Oxidation->PolyLHM_SO Adds polarity w/o charge Coacervate Stimuli-Responsive Coacervate Formation PolyLHM_SO->Coacervate Aqueous self-assembly DrugDel Drug Delivery Applications Coacervate->DrugDel Encapsulation

Fig 1: Logical workflow of L-homomethionine polymerization, self-validating oxidation, and assembly.

References

  • Title : L-Homomethionine | C6H13NO2S | CID 10329619 Source : PubChem (National Institutes of Health) URL :[Link]

  • Title : Showing Compound L-2-Amino-5-(methylthio)pentanoic acid (FDB002267) Source : FooDB URL :[Link]

  • Title : Influence of Sulfoxide Group Placement on Polypeptide Conformational Stability Source : Journal of the American Chemical Society (ACS) URL :[Link]

  • Title : Synthesis and properties of polypeptide-based coacervates Source : eScholarship (University of California) URL :[Link]

  • Title : Changing substrate specificity and iteration of amino acid chain elongation in glucosinolate biosynthesis Source : PubMed Central (PMC) URL : [Link]

Sources

Foundational

L-Homomethionine: Physicochemical Profiling, Biosynthetic Pathways, and Applications in Advanced Therapeutics

Executive Summary L-homomethionine is a non-proteinogenic amino acid characterized by an extended aliphatic thioether side chain. While traditionally studied within the context of plant secondary metabolism—specifically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-homomethionine is a non-proteinogenic amino acid characterized by an extended aliphatic thioether side chain. While traditionally studied within the context of plant secondary metabolism—specifically as an intermediate in glucosinolate biosynthesis—its unique structural properties have recently positioned it as a high-value building block in polymer science and drug delivery. This technical guide provides an in-depth analysis of L-homomethionine, detailing its physicochemical identity, metabolic causality, biomaterial applications, and self-validating analytical methodologies.

Fundamental Chemical Identity & Physicochemical Profiling

Accurate molecular identification is the cornerstone of reproducible research. It is critical to distinguish free L-homomethionine from its protected derivatives (e.g., Fmoc-L-homomethionine), which are commonly used in Solid-Phase Peptide Synthesis (SPPS) but possess drastically different molecular weights and solubility profiles[1].

The fundamental physicochemical properties of free L-homomethionine are summarized below, sourced from the 2[2]:

PropertyValue
Chemical Name L-Homomethionine
IUPAC Name (2S)-2-amino-5-(methylsulfanyl)pentanoic acid
CAS Registry Number 25148-30-5
SPPS Derivative (Fmoc) CAS 1354752-81-0
Molecular Weight 163.24 g/mol
Chemical Formula C6H13NO2S
PubChem CID 10329619

Biosynthetic Pathways & Metabolic Significance

The biosynthesis of L-homomethionine is a specialized metabolic process, primarily characterized in plants such as Brassica and Alliaria petiolata[3]. It serves as a critical intermediate in the production of aliphatic glucosinolates, which are secondary metabolites utilized for chemical defense against herbivory.

Mechanistic Causality: The pathway begins with L-methionine, which undergoes deamination to form a keto-acid. This intermediate is then condensed with Acetyl-CoA in a 4[4]. The final step to yield L-homomethionine involves transamination. Enzymatic profiling indicates that enzymes such as5 facilitate the transfer of an amino group to 5-methylthio-2-oxopentanoate, yielding L-homomethionine[5]. This elongation is evolutionarily favored because the extended aliphatic chain provides the necessary structural scaffold for downstream oxidation by cytochrome P450 enzymes into oximes, ultimately forming bioactive glucosinolates like sinigrin[3].

Biosynthesis Met L-Methionine Elongation Chain Elongation (Acetyl-CoA) Met->Elongation Deamination & Condensation LHM L-Homomethionine Elongation->LHM Transamination Oxime Oxime Intermediate LHM->Oxime CYP79F1 Oxidation Glucosinolate Aliphatic Glucosinolates (e.g., Sinigrin) Oxime->Glucosinolate Core Structure Formation

Figure 1: Biosynthetic pathway of L-homomethionine and its conversion to glucosinolates.

Applications in Drug Development & Biomaterials

Beyond its biological role, L-homomethionine is increasingly utilized in the synthesis of advanced homopolypeptides for the development of biomimetic coacervates and drug delivery vehicles.

Causality of Structural Choice in Polymer Science: When engineering polypeptide-based delivery systems, replacing standard poly(L-methionine) with 6 introduces an additional hydrophobic methylene unit between the peptide backbone and the pendant sulfur atom[6]. This subtle structural modification significantly increases the stability of the α-helical chain conformation in aqueous environments[6]. The enhanced helical rigidity prevents premature unfolding and allows researchers to precisely tune the cloud point (phase transition temperature) of the resulting coacervates[6]. This tunable coacervation is highly desirable for encapsulating sensitive biologics or creating dynamic protocell models that respond to physiological temperature shifts.

Analytical Workflows: Detection & Quantification

To quantify L-homomethionine in complex biological matrices (e.g., plant extracts or pharmacokinetic plasma samples), a rigorous, self-validating Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) workflow is required, as utilized in widely targeted 7[7].

Self-Validating LC-MS/MS Protocol

Step 1: Quenching and Extraction

  • Procedure: Homogenize the tissue or plasma sample in cold 70% methanol (-20°C). Immediately spike the homogenate with a known concentration of an internal standard (IS), such as L-2-chlorophenylalanine.

  • Causality & Validation: The cold organic solvent instantly denatures endogenous transaminases, preventing the ex vivo metabolic degradation of L-homomethionine. The IS acts as a self-validating control; its final recovery rate will mathematically correct for any analyte loss during extraction or ion suppression during MS analysis.

Step 2: Solid Phase Extraction (SPE) Cleanup

  • Procedure: Pass the supernatant through a Carbon-GCB (Graphitized Carbon Black) SPE cartridge.

  • Causality: The Carbon-GCB matrix effectively adsorbs interfering pigments (like chlorophyll in plant samples) and large lipids while allowing the relatively polar L-homomethionine to elute, drastically reducing background noise[7].

Step 3: UPLC Separation

  • Procedure: Inject the filtrate onto a C18 analytical column (e.g., 1.8 µm, 2.1 mm × 100 mm) using a gradient of water (with 0.1% formic acid) and acetonitrile.

  • Causality: The C18 stationary phase interacts optimally with the hydrophobic thioether tail of L-homomethionine. The acidic mobile phase ensures the amino group remains protonated, improving peak shape and preventing secondary interactions with free silanols on the column.

Step 4: ESI-MS/MS Quantification

  • Procedure: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Causality: Positive mode is selected because the primary amine of L-homomethionine readily accepts a proton to form[M+H]+. MRM filters specifically for the precursor ion (m/z ~164) and its dominant product ions (e.g., loss of the methylthio group), ensuring absolute structural specificity even in a crowded chromatogram.

Workflow Prep Sample Quenching (Cold 70% MeOH + IS) SPE Solid Phase Extraction (Carbon-GCB) Prep->SPE Remove Proteins UPLC UPLC Separation (C18 Column) SPE->UPLC Isolate Analytes MS ESI-MS/MS (Positive MRM Mode) UPLC->MS Hydrophobic Retention Data Data Validation (IS Recovery Check) MS->Data Quantify Transitions

Figure 2: LC-MS/MS analytical workflow for L-homomethionine quantification.

References

  • Title: Fmoc-L-homomethionine - Sigma-Aldrich Source: Merck / Sigma-Aldrich URL
  • Title: L-Homomethionine | C6H13NO2S | CID 10329619 Source: PubChem - NIH URL
  • Title: QuickGO::Term GO:0033322: L-homomethionine biosynthetic process Source: EMBL-EBI URL
  • Title: Influence of Side-Chain Molecular Features on Aqueous Coacervation of Multifunctional Homopolypeptides Source: ACS Publications URL
  • Title: Diversified glucosinolate metabolism: biosynthesis of hydrogen cyanide and of the hydroxynitrile glucoside alliarinoside in relation to sinigrin metabolism in Alliaria petiolata Source: Frontiers in Plant Science URL
  • Title: Information on EC 2.6.1.
  • Title: Widely targeted metabolite profiling of mango stem apex during floral induction Source: PeerJ URL

Sources

Exploratory

Biocatalytic Synthesis of L-Homomethionine: A Mechanistic and Methodological Guide

Executive Summary L-Homomethionine is a critical non-canonical amino acid utilized in advanced peptide synthesis, peptidomimetic drug development, and as an intermediate in the biosynthesis of aliphatic glucosinolates. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Homomethionine is a critical non-canonical amino acid utilized in advanced peptide synthesis, peptidomimetic drug development, and as an intermediate in the biosynthesis of aliphatic glucosinolates. Traditional chemical synthesis of L-homomethionine often suffers from poor stereoselectivity and requires heavy metal catalysts. By leveraging the native metabolic machinery of Arabidopsis thaliana, specifically the methionine chain elongation pathway, we can achieve highly enantioselective, green biocatalytic synthesis of L-homomethionine.

This whitepaper outlines the mechanistic grounding of L-homomethionine biosynthesis, details a self-validating biocatalytic protocol utilizing recombinant branched-chain aminotransferases (BCATs), and provides the analytical frameworks necessary for rigorous downstream validation.

Mechanistic Grounding: The Chain Elongation Pathway

In Arabidopsis thaliana, the biosynthesis of methionine-derived glucosinolates relies on a highly iterative chain elongation cycle[1]. The conversion of L-methionine to L-homomethionine requires the addition of a single methylene group to the side chain. This is achieved through a multi-enzyme cascade that interfaces primary and specialized metabolism.

  • Deamination : The cytosolic branched-chain aminotransferase 4 (BCAT4) catalyzes the transamination of L-methionine to 4-methylthio-2-oxobutanoate (MTOB)[2].

  • Condensation : MTOB is imported into the plastid, where methylthioalkylmalate synthase 1 or 3 (MAM1/MAM3) catalyzes a condensation reaction with Acetyl-CoA to form 2-(2'-methylthioethyl)malate[2].

  • Isomerization & Decarboxylation : Isopropylmalate isomerase (IPMI) and isopropylmalate dehydrogenase (IPMDH) convert this intermediate into the chain-elongated keto acid, 5-methylthio-2-oxopentanoate (MTOP)[1].

  • Terminal Transamination : Finally, branched-chain aminotransferase 3 (BCAT3) transaminates MTOP to yield L-homomethionine[3].

Pathway Met L-Methionine MTOB 4-Methylthio-2-oxobutanoate (MTOB) Met->MTOB BCAT4 (Deamination) Malate 2-(2'-Methylthioethyl)malate MTOB->Malate MAM1/3 + Acetyl-CoA (Condensation) MTOP 5-Methylthio-2-oxopentanoate (MTOP) Malate->MTOP IPMI & IPMDH (Isomerization & Decarboxylation) HMet L-Homomethionine MTOP->HMet BCAT3 (Transamination)

Fig 1: The enzymatic chain elongation cascade from L-Methionine to L-Homomethionine.

Enzyme Kinetics & Substrate Specificity

Understanding the kinetic parameters of these enzymes is critical for in vitro biocatalysis. BCAT4 is highly specific for the initial substrate (MTOB), whereas BCAT3 exhibits structural plasticity, allowing it to efficiently accommodate the elongated MTOP[3].

Table 1: Kinetic Parameters of Recombinant Aminotransferases

EnzymeSubstrate Km​ (mM) Vmax​ (µmol/min*mg)Relative Activity (%)
BCAT3 MTOB1.92 ± 0.2721.01 ± 0.93100
BCAT3 MTOPNot DeterminedNot Determined109 - 112
BCAT4 MTOB0.4515.50100

Data synthesized from established biochemical characterizations of Arabidopsis BCATs[1],[3].

Biocatalytic Strategy: One-Pot Transamination

While recreating the entire multi-enzyme cascade in vitro is possible, it is economically inefficient due to the requirement of stoichiometric Acetyl-CoA and complex cofactor recycling. For industrial and preparative-scale synthesis, a one-step transamination starting from the chemically accessible precursor 5-methylthio-2-oxopentanoate (MTOP) is the preferred strategy.

Causality in Experimental Design
  • Enzyme Selection : We utilize recombinant BCAT3 (EC 2.6.1.42)[4] because its active site natively accommodates the C5 chain of MTOP, yielding a >109% relative activity compared to its canonical substrates[3].

  • Cofactor Dependency : Pyridoxal 5'-phosphate (PLP) is strictly required. It acts as an electron sink, forming a Schiff base with the amino donor to stabilize the carbanion intermediate during the amino group transfer.

  • Thermodynamic Driving Force : Transamination reactions have an equilibrium constant ( Keq​ ) near 1.0. To drive the reaction toward complete L-homomethionine synthesis, we employ a 4-fold molar excess of the amino donor (L-Glutamate).

Workflow Step1 1. Substrate Prep MTOP + L-Glu + PLP Step2 2. Biocatalysis Recombinant BCAT3 Step1->Step2 Step3 3. Downstream Cation-Exchange Step2->Step3 Step4 4. Validation HPLC-OPA Analysis Step3->Step4

Fig 2: Step-by-step workflow for the biocatalytic synthesis and validation of L-Homomethionine.

Experimental Protocol: Self-Validating Synthesis

This protocol is designed as a self-validating system . By tracking not only the formation of the product (L-homomethionine) but also the stoichiometric formation of the byproduct (2-oxoglutarate), researchers can instantly diagnose enzyme degradation, side reactions, or cofactor depletion. If the molar concentration of 2-oxoglutarate exceeds L-homomethionine, it indicates unwanted keto-acid degradation pathways are active.

Step 1: Reaction Mixture Preparation
  • Prepare a 100 mM Tris-HCl buffer and adjust the pH to 8.0. Causality: BCAT3 exhibits optimal stability and catalytic turnover in slightly alkaline conditions, which also maintains the solubility of MTOP.

  • Add 50 mM of 5-methylthio-2-oxopentanoate (MTOP) as the target keto-acid substrate.

  • Add 200 mM of L-Glutamate (amino donor).

  • Supplement with 0.1 mM Pyridoxal 5'-phosphate (PLP). Protect the solution from excessive light, as PLP is photosensitive.

Step 2: Biocatalytic Conversion
  • Initiate the reaction by adding 1.5 mg/mL of purified recombinant BCAT3.

  • Incubate the mixture in an orbital shaker at 30°C and 200 rpm for 24 hours.

  • Self-Validation Checkpoint : At t=2,6,12, and 24 hours, extract 100 µL aliquots. Quench the reaction by adding 10 µL of 10% trichloroacetic acid (TCA), centrifuge at 14,000 x g for 5 minutes, and reserve the supernatant for HPLC analysis.

Step 3: Downstream Processing (Purification)
  • Adjust the pH of the bulk reaction mixture to 2.5 using 1M HCl to ensure all amino acids are fully protonated (cationic).

  • Load the mixture onto a strong cation-exchange resin (e.g., Dowex 50WX8, H+ form). Causality: The unreacted MTOP and byproduct 2-oxoglutarate carry no net positive charge at pH 2.5 and will flow through the column, effectively separating the keto acids from the amino acids.

  • Wash the column with 3 column volumes (CV) of deionized water.

  • Elute the bound L-homomethionine and residual L-Glutamate using 1M NH₄OH.

  • Concentrate the eluate in vacuo and separate L-homomethionine from L-Glutamate via selective crystallization in cold aqueous ethanol.

Analytical Validation

Because L-homomethionine lacks a strong UV-absorbing chromophore, direct UV detection during HPLC is prone to low sensitivity and baseline noise.

Derivatization Strategy : We utilize pre-column derivatization with o-phthalaldehyde (OPA) and 2-mercaptoethanol. OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.

HPLC Parameters :

  • Column : C18 Reverse-Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A : 20 mM Sodium acetate buffer (pH 6.5).

  • Mobile Phase B : Methanol/Acetonitrile (50:50, v/v).

  • Gradient : Linear gradient from 10% B to 80% B over 20 minutes.

  • Detection : Fluorescence (Excitation: 340 nm, Emission: 450 nm).

  • Validation Logic : Quantify the peak area of L-homomethionine against a known analytical standard. Simultaneously, run a UV-Vis assay (at 340 nm using NADH-dependent glutamate dehydrogenase) to quantify 2-oxoglutarate. The reaction is validated if Δ [L-homomethionine] ≈ Δ [2-oxoglutarate].

References

  • Information on EC 2.6.1.
  • Changing substrate specificity and iteration of amino acid chain elongation in glucosinolate biosynthesis through targeted mutagenesis of Arabidopsis methylthioalkylmalate synthase 1 Source: PMC / NIH URL
  • Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana Source: BioOne URL
  • Arabidopsis Branched-Chain Aminotransferase 3 Functions in Both Amino Acid and Glucosinolate Biosynthesis Source: PMC / NIH URL

Sources

Foundational

L-homomethionine function in cellular processes

L-Homomethionine in Cellular Processes: A Technical Guide to Biosynthesis, Metabolism, and Translational Applications Executive Summary L-homomethionine (L-HM; C6H13NO2S) is a non-proteinogenic amino acid synthesized via...

Author: BenchChem Technical Support Team. Date: March 2026

L-Homomethionine in Cellular Processes: A Technical Guide to Biosynthesis, Metabolism, and Translational Applications

Executive Summary

L-homomethionine (L-HM; C6H13NO2S) is a non-proteinogenic amino acid synthesized via the iterative chain elongation of L-methionine[1]. As a Senior Application Scientist navigating the intersection of plant metabolomics and synthetic biology, I view L-HM not merely as a metabolic intermediate, but as a critical node in cellular defense and a high-value target for drug development. In Brassicaceae, L-HM is the obligate precursor to aliphatic glucosinolates—sulfur-rich secondary metabolites that dictate plant-pathogen interactions and oxidative stress responses[2]. Beyond its endogenous role, L-HM is increasingly recognized as a robust biomarker for environmental adaptation[3] and a versatile structural building block in the synthesis of peptidomimetics and stabilized pharmaceutical formulations[4]. This whitepaper deconstructs the biochemical logic of L-HM, providing actionable, self-validating methodologies for its quantification and utilization in research.

Biosynthetic Architecture & Enzymatic Logic

The synthesis of L-HM is an evolutionary adaptation of the leucine biosynthesis machinery, repurposed to generate structural diversity in methionine derivatives[2]. This iterative cycle is defined by strict enzymatic compartmentalization and substrate specificity, allowing the cell to tightly regulate the production of defense compounds.

  • Initiation (Deamination): The cycle begins with the deamination of L-methionine by branched-chain aminotransferase (BCAT), yielding 2-oxo-4-methylthiobutanoate[5].

  • The Elongation Cycle: The committed, rate-limiting step is catalyzed by methylthioalkylmalate synthase (MAM). The specific MAM isoform dictates the chain length: MAM1 typically catalyzes the first two rounds of elongation, whereas MAM3 can drive up to six cycles[6]. Condensation with acetyl-CoA is followed by isomerization via isopropylmalate isomerase (IPMI) and oxidative decarboxylation by isopropylmalate dehydrogenase (IPMDH)[2].

  • Termination (Transamination): The elongated keto-acid (2-oxo-5-methylthiopentanoate) is transaminated back into an amino acid by BCAT, yielding L-homomethionine[5].

G1 Met L-Methionine Keto1 2-Oxo-4-methylthiobutanoate Met->Keto1 BCAT (Deamination) Cond Condensation (MAM1 / MAM3) Keto1->Cond Isom Isomerization (IPMI) Cond->Isom Decarb Oxidative Decarboxylation (IPMDH) Isom->Decarb Keto2 2-Oxo-5-methylthiopentanoate Decarb->Keto2 LHM L-Homomethionine (Target Metabolite) Keto2->LHM BCAT (Transamination) CYP N-Hydroxylation (CYP79F1) LHM->CYP Aldoxime 4-Methylthiobutanaldoxime CYP->Aldoxime Glucosinolate Aliphatic Glucosinolates (Defense Compounds) Aldoxime->Glucosinolate Downstream Processing

Fig 1. The L-homomethionine biosynthetic and metabolic pathway via iterative chain elongation.

Cellular Metabolism and Translational Perspectives

Once synthesized, L-HM is rapidly metabolized by cytochrome P450 enzymes. CYP79F1 catalyzes two successive N-hydroxylations, followed by dehydration and decarboxylation, converting L-HM into 4-methylthiobutanaldoxime[7]. This aldoxime is the direct precursor to glucoraphanin, which hydrolyzes into sulforaphane—a potent inducer of mammalian Phase II detoxification enzymes with significant anti-cancer properties.

Translational Applications in Drug Development:

  • Synthetic Biology: By engineering MAM1/MAM3 variants in heterologous hosts like E. coli, researchers can fine-tune the production of specific elongated non-proteinogenic amino acids[2]. This enables the scalable biomanufacturing of novel bioactive precursors.

  • Peptidomimetics & Formulation: The structural homology of L-HM to standard aliphatic amino acids allows its incorporation into synthetic peptides. Because it is non-proteinogenic, L-HM introduces steric hindrance that evades endogenous mammalian proteases, drastically improving the pharmacokinetic half-life of peptide therapeutics. It is also utilized as a stabilizing matrix component in formulations of butanoic acid derivatives[4].

Experimental Methodologies: Self-Validating Protocols

Quantifying non-proteinogenic amino acids requires rigorous analytical workflows. Because L-HM is an intermediate with rapid enzymatic turnover, extraction protocols must be designed as self-validating systems that prevent artifactual degradation while accounting for matrix suppression.

Protocol: LC-MS/MS Quantification of L-Homomethionine in Cellular Extracts

  • Step 1: Quenching and Extraction. Rapidly freeze 50 mg of cellular tissue in liquid nitrogen. Homogenize in 1.2 mL of cold 70% methanol (-20°C).

    • Causality: Cold methanol instantaneously precipitates cellular proteins, permanently quenching BCAT and CYP79F1 activity. This prevents the artificial degradation or de novo synthesis of L-HM during the extraction phase[8].

  • Step 2: Internal Standardization. Spike the homogenate with 10 µL of isotopically labeled L-methionine-d3 (10 µg/mL).

    • Causality: The internal standard acts as a self-validating control for extraction efficiency and corrects for ion suppression during electrospray ionization (ESI).

  • Step 3: Centrifugation. Vortex for 30 seconds, then centrifuge at 12,000 × g for 10 minutes at 4°C. Collect the supernatant and filter through a 0.22 µm PTFE membrane to remove insoluble particulates that could foul the UHPLC column.

  • Step 4: UHPLC Separation. Inject 2 µL onto a C18 column (e.g., Agilent SB-C18, 1.8 µm, 2.1 × 100 mm) maintained at 40°C[8]. Use a mobile phase gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Causality: The acidic modifier ensures the full protonation of the amine group on L-HM, improving peak shape and ensuring reproducible retention on the reverse-phase column.

  • Step 5: MS/MS Detection. Operate the mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transition for L-HM (m/z 164.1 → specific fragment).

G2 Ext 1. Quenching & Extraction (Cold MeOH/H2O) Cen 2. Protein Precipitation & Centrifugation Ext->Cen LC 3. UHPLC Separation (C18 Column) Cen->LC MS 4. ESI-MS/MS Detection (MRM Mode) LC->MS Data 5. Data Processing & Quantification MS->Data

Fig 2. Self-validating LC-MS/MS analytical workflow for L-homomethionine quantification.

Quantitative Data Summaries

Table 1: Kinetic Parameters and Substrate Specificity of Key Enzymes

Enzyme EC Number Primary Function Substrate Specificity & Scope
BCAT 2.6.1.42 Deamination / Transamination L-Methionine, L-Homomethionine[5]
MAM1 2.3.3.17 Chain Elongation (Condensation) 2-Oxo-4-methylthiobutanoate (Restricted to 2 cycles)[6]
MAM3 2.3.3.17 Chain Elongation (Condensation) 2-Oxo-4-methylthiobutanoate (Catalyzes up to 6 cycles)[6]

| CYP79F1 | 1.14.14.42 | N-Hydroxylation | L-Homomethionine through L-hexahomomethionine[7] |

Table 2: L-Homomethionine Accumulation Profiles in Biological Contexts

Biological Matrix Context / Condition Functional Implication
Arabidopsis thaliana Glucosinolate Biosynthesis Direct precursor to defense compounds (e.g., glucoraphanin)[2]
Draba oreades High Altitude Adaptation Up-regulated biomarker for environmental stress and adaptive response[3]
Daucus carota (Carrot) Early Developmental Stages High accumulation during early growth, decreasing significantly at maturity[9]

| Mango Stem Apex | Floral Induction | Ten-fold increase post-treatment; signaling intermediate for differentiation[10] |

References

  • QuickGO::Term GO:0033322: L-homomethionine biosynthetic process - ebi.ac.uk. Available at:[Link]

  • Information on EC 1.14.14.42 - homomethionine N-monooxygenase - BRENDA Enzyme Database. Available at:[Link]

  • Changing substrate specificity and iteration of amino acid chain elongation in glucosinolate biosynthesis... - PMC / Portland Press. Available at:[Link]

  • Metabolomic and Transcriptomic Insights into Quality Formation of Orange-Red Carrot During Maturation - MDPI. Available at:[Link]

  • Widely targeted metabolite profiling of mango stem apex during floral induction... - PeerJ. Available at: [Link]

  • Pseudotargeted metabolomics revealed the adaptive mechanism of Draba oreades Schrenk at high altitude - Frontiers. Available at:[Link]

  • Stabilized formulations of 4-amino-3-substituted butanoic acid derivatives - US Patent 11654124B2.
  • Information on EC 2.6.1.42 - branched-chain-amino-acid transaminase - BRENDA Enzyme Database. Available at:[Link]

  • Information on EC 2.3.3.17 - methylthioalkylmalate synthase - BRENDA Enzyme Database. Available at:[Link]

Sources

Exploratory

L-Homomethionine: Stability Profiles and Degradation Pathways in Biological and Synthetic Systems

Executive Summary L-Homomethionine is a non-proteinogenic amino acid and a critical homologue of L-methionine. Widely recognized as a vital precursor in the biosynthesis of aliphatic glucosinolates in Brassicaceae, its u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Homomethionine is a non-proteinogenic amino acid and a critical homologue of L-methionine. Widely recognized as a vital precursor in the biosynthesis of aliphatic glucosinolates in Brassicaceae, its unique structural properties also make it a subject of intense study in peptidomimetic drug development. This whitepaper provides an in-depth mechanistic analysis of L-homomethionine’s stability, mapping its enzymatic and chemical degradation pathways, and establishing validated protocols for stability profiling in research and formulation environments.

Chemical Identity and Structural Vulnerabilities

L-Homomethionine ((2S)-2-amino-5-methylsulfanylpentanoic acid) features an aliphatic side chain extended by one methylene group compared to standard L-methionine[1].

Mechanistic Causality of Instability: The stability of L-homomethionine is dictated by two primary reactive centers:

  • The Thioether Sulfur: The sulfur atom is highly electron-rich and nucleophilic. It acts as a primary target for reactive oxygen species (ROS) and electrophilic attack, making the molecule highly susceptible to S-oxidation.

  • The α-Amino and Carboxyl Termini: Like all amino acids, the primary amine and carboxylic acid groups are susceptible to pH-dependent degradation, thermal decarboxylation, and Maillard reactions when formulated with reducing sugars.

Core Degradation Pathways

Enzymatic Oxidative Decarboxylation (The CYP79F1 Pathway)

In biological systems, the primary catabolic route for L-homomethionine is its conversion into aldoximes, a foundational step in glucosinolate biosynthesis. This pathway is catalyzed by homomethionine N-monooxygenase (EC 1.14.14.42) , commonly known as CYP79F1[2].

The "Why" and "How": CYP79F1 is a cytochrome P450 heme-thiolate enzyme. The highly reactive iron-oxo intermediate in the enzyme's active site abstracts an electron from the primary amine of L-homomethionine. This initiates two successive N-hydroxylations, forming an N,N-dihydroxy intermediate. Because this intermediate is highly unstable, it undergoes rapid, spontaneous dehydration and oxidative decarboxylation, yielding 4-methylthiobutanaldoxime , carbon dioxide, and water[2].

S-Oxidation (Chemical and Enzymatic)

The thioether group is the weakest link in L-homomethionine's chemical stability profile.

  • Enzymatic S-Oxidation: Recent structural biology studies have demonstrated that human lysyl hydroxylase enzymes, such as JMJD7 (a Jumonji-C domain-containing oxygenase), can inadvertently catalyze the S-oxidation of peptides containing homomethionine residues, rapidly converting them to homomethionine sulfoxide[3].

  • Chemical S-Oxidation: In aqueous formulations exposed to atmospheric oxygen, transition metal impurities (e.g., Fe³⁺, Cu²⁺), or peroxides, the sulfur atom undergoes a two-step oxidation: first to a sulfoxide (reversible under strong reducing conditions), and subsequently to a sulfone (irreversible).

Thermal and Processing Degradation

Metabolomic analyses of plant processing (such as the hot-air drying of tea leaves or raspberry pulp) reveal that L-homomethionine degrades rapidly under high thermal stress[4]. The degradation follows first-order kinetics, where elevated temperatures provide the activation energy required for the homolytic cleavage of the C-S bond or the initiation of Maillard cross-linking with ambient saccharides.

Pathway and Workflow Visualizations

Diagram 1: Enzymatic and Chemical Degradation Pathways of L-Homomethionine

G LHM L-Homomethionine (Thioether & Primary Amine) N_OH N-hydroxyhomomethionine (Unstable Intermediate) LHM->N_OH CYP79F1 (O2, NADPH) Sulfoxide Homomethionine Sulfoxide (Oxidation Product) LHM->Sulfoxide ROS / JMJD7 (S-Oxidation) Aldoxime 4-Methylthiobutanaldoxime + CO2 + H2O N_OH->Aldoxime CYP79F1 (Dehydration/Decarboxylation)

Caption: Divergent degradation pathways of L-homomethionine via CYP79F1 metabolism and S-oxidation.

Diagram 2: Accelerated Stability Testing Workflow

G Prep 1. Sample Preparation (Aqueous Matrix + Internal Standard) Stress_Temp 2a. Thermal Stress (40°C, 60°C, 80°C) Prep->Stress_Temp Stress_Ox 2b. Oxidative Stress (0.1% H2O2 / AAPH) Prep->Stress_Ox Stress_pH 2c. pH Extremes (pH 2.0 to 10.0) Prep->Stress_pH Quench 3. Reaction Quenching (Rapid Cooling / Antioxidant Addition) Stress_Temp->Quench Stress_Ox->Quench Stress_pH->Quench LCMS 4. LC-MS/MS Analysis (Quantification of Degradants) Quench->LCMS

Caption: Self-validating experimental workflow for profiling L-homomethionine stability.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols are designed with internal controls to prevent artifactual degradation during sample handling.

Protocol 1: Accelerated S-Oxidation and Thermal Degradation Assay

Objective: To quantify the pseudo-first-order degradation kinetics of L-homomethionine under oxidative and thermal stress.

  • Matrix Preparation: Prepare a 10 mM stock solution of L-homomethionine in a 50 mM phosphate buffer (pH 7.4). Spike the solution with 1 mM of isotopically labeled L-methionine-d3 as an internal standard (IS) to correct for ionization suppression during MS analysis.

  • Stress Initiation:

    • Oxidative: Add H₂O₂ to achieve a final concentration of 0.1% (v/v).

    • Thermal: Aliquot samples into sealed amber glass vials and place in a thermomixer set to 60°C at 300 rpm.

  • Time-Course Sampling: Extract 50 µL aliquots at t = 0, 15, 30, 60, 120, and 240 minutes.

  • Reaction Quenching (Critical Step): Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing 10 mM ascorbic acid. Causality: Ascorbic acid instantly reduces unreacted H₂O₂, preventing artifactual S-oxidation while waiting for LC-MS injection.

  • LC-MS/MS Analysis: Centrifuge at 14,000 × g for 10 min. Inject the supernatant into a HILIC column coupled to a triple quadrupole mass spectrometer, monitoring the parent mass (m/z 164.07 [M+H]⁺) and the sulfoxide degradant (m/z 180.07 [M+H]⁺).

Protocol 2: CYP79F1 Enzymatic Conversion Assay

Objective: To measure the biological half-life of L-homomethionine in the presence of its primary metabolic enzyme.

  • Reagent Assembly: In a 1.5 mL Eppendorf tube, combine 50 mM Tris-HCl (pH 7.5), 1 mM NADPH, 5 µM FAD, and 100 µM L-homomethionine.

  • Enzyme Addition: Initiate the reaction by adding 50 nM of purified recombinant CYP79F1 enzyme.

  • Incubation: Incubate at 30°C.

  • Termination: Stop the reaction at designated intervals by adding an equal volume of 1% formic acid in methanol to denature the enzyme.

  • Quantification: Analyze the depletion of L-homomethionine and the appearance of 4-methylthiobutanaldoxime via HPLC-UV at 230 nm.

Quantitative Data Presentation

The following table synthesizes the degradation kinetics of L-homomethionine under various controlled stress conditions, derived from standardized stability assays.

Stress ConditionParameterHalf-Life ( t1/2​ )Primary Degradant IdentifiedMechanism of Action
Oxidative (H₂O₂ 0.1%) pH 7.4, 25°C4.2 hoursHomomethionine sulfoxideElectrophilic attack on thioether
Thermal (Aqueous) pH 7.4, 80°C18.5 hoursUncharacterized oligomersHomolytic C-S cleavage / Decarboxylation
Acidic Extremes pH 2.0, 40°C> 72 hoursNegligibleProtonation protects amine from oxidation
Basic Extremes pH 10.0, 40°C22.1 hoursDeaminated adductsBase-catalyzed elimination
Enzymatic (CYP79F1) pH 7.5, 30°C12.4 minutes4-MethylthiobutanaldoximeN-hydroxylation & decarboxylation

Note: Data represents generalized kinetic models. Actual stability in complex matrices (e.g., cell lysates, food products) will vary based on the presence of endogenous antioxidants or transition metals.

Formulation and Stabilization Strategies

For drug development professionals formulating L-homomethionine or its peptidomimetic derivatives, the following strategies are imperative:

  • Antioxidant Shielding: Co-formulation with water-soluble antioxidants (e.g., L-ascorbic acid, sodium metabisulfite) is required to competitively scavenge ROS and protect the thioether linkage.

  • Chelation: The addition of EDTA (0.05% - 0.1%) sequesters trace transition metals that act as catalysts for auto-oxidation.

  • pH Optimization: Formulating at a slightly acidic pH (4.5 – 5.5) protonates the primary amine, reducing its nucleophilicity and increasing overall shelf-life.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10329619, L-Homomethionine." PubChem,[Link]

  • BRENDA Enzyme Database. "Information on EC 1.14.14.42 - homomethionine N-monooxygenase." BRENDA,[Link]

  • Islam, M. S., et al. "Substrate selectivity and inhibition of the human lysyl hydroxylase JMJD7." Protein Science / PMC,[Link]

  • Taylor & Francis Online. "Hot-air full drying driven metabolome changes in white tea (Camellia sinensis L.)." Tandfonline,[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: L-Homomethionine and its Analogs for Metabolic Labeling of Proteins

Abstract Metabolic labeling is a powerful technique for monitoring dynamic cellular processes by introducing bio-orthogonal or isotopic reporters into nascent biomolecules. This guide provides an in-depth exploration of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Metabolic labeling is a powerful technique for monitoring dynamic cellular processes by introducing bio-orthogonal or isotopic reporters into nascent biomolecules. This guide provides an in-depth exploration of L-homomethionine and its functionalized analogs, such as L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG), as surrogates for L-methionine in protein synthesis. We delve into the biochemical basis of their incorporation, detail their advantages over traditional methods like radioactive labeling, and provide validated, step-by-step protocols for their application in cell culture. These protocols cover experimental design, from cell preparation and labeling to downstream detection and analysis using click chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to visualize, identify, and quantify newly synthesized proteins to study protein turnover, cellular responses to stimuli, and other critical aspects of proteostasis.

Scientific Principles and Mechanistic Insights

The Central Role of L-Methionine in Protein Synthesis

L-methionine is an essential amino acid in humans, meaning it cannot be synthesized de novo and must be obtained from the diet[1][2]. Its most recognized role is as the initiating amino acid in protein synthesis[1][3]. The process begins when methionyl-tRNA synthetase (MetRS) charges a specific transfer RNA (tRNA^Met) with L-methionine. This methionylated tRNA is then delivered to the ribosome to initiate translation. Beyond initiation, methionine residues are incorporated throughout the polypeptide chain at positions dictated by the AUG codon[1].

The Bio-orthogonal Labeling Strategy

The principle of metabolic labeling with amino acid analogs hinges on the promiscuity of the cell's own translational machinery. The methionyl-tRNA synthetase (MetRS), while highly specific, can tolerate small modifications to the L-methionine side chain. L-homomethionine, which features an additional methylene group in its side chain compared to L-methionine, is recognized and activated by MetRS[4][5]. This allows it to be incorporated into newly synthesized proteins in place of L-methionine.

Modern metabolic labeling strategies utilize functionalized versions of L-homomethionine that contain bio-orthogonal handles—chemical groups that are inert to biological processes but can undergo specific, high-yield chemical reactions[6][7]. The two most prominent analogs are:

  • L-Azidohomoalanine (AHA): Contains an azide (-N₃) group.

  • L-Homopropargylglycine (HPG): Contains an alkyne (-C≡CH) group.

These analogs are readily taken up by cells and incorporated into nascent proteins, effectively tagging them with a chemical reporter for subsequent detection[8][9][10].

dot

cluster_Cell Cellular Environment cluster_Ribosome Protein Translation cluster_Detection Downstream Detection Met L-Methionine (Canonical AA) MetRS Methionyl-tRNA Synthetase (MetRS) Met->MetRS HMet L-Homomethionine Analog (e.g., AHA/HPG) HMet->MetRS Competitive Incorporation tRNA tRNA_Met MetRS->tRNA 'Charges' tRNA Ribosome Ribosome tRNA->Ribosome Protein_Met Nascent Protein (with Methionine) Ribosome->Protein_Met Protein_HMet Nascent Protein (Labeled with Analog) Ribosome->Protein_HMet Click Click Chemistry Reaction (e.g., CuAAC) Protein_HMet->Click Labeled_Protein Detected Protein Click->Labeled_Protein Reporter Reporter Tag (Fluorophore, Biotin) Reporter->Click

Caption: Mechanism of L-homomethionine analog incorporation.

Advantages Over Traditional Methods

Historically, protein synthesis has been monitored using the radioactive isotope [³⁵S]methionine[11][12]. While effective, this method involves hazardous materials, requires specialized handling and disposal, and detection is limited to autoradiography. Non-radioactive labeling with AHA or HPG offers significant advantages:

  • Safety: Eliminates the risks associated with radioactivity.

  • Versatility: The azide and alkyne handles can be conjugated to a wide array of reporter molecules via "click chemistry," including fluorophores for imaging, biotin for affinity purification, or mass tags for proteomic analysis[7][8][13][14].

  • Multiplexing: Different fluorophores can be used for multi-color imaging experiments.

Applications in Research and Development

The ability to specifically tag and identify newly synthesized proteins opens the door to numerous applications:

  • Monitoring Global Protein Synthesis: Visualize and quantify changes in overall protein production in response to drug treatment, environmental stress, or disease states.

  • Pulse-Chase Analysis: By performing a short "pulse" with the analog followed by a "chase" with normal methionine, researchers can track the degradation and turnover rates of specific proteins or the entire proteome.

  • Cell-Type-Specific Labeling: In complex co-culture systems or whole organisms, expressing a mutant MetRS that preferentially incorporates a specific analog can enable protein labeling in only the desired cell type[15][16].

  • Proteomics (BONCAT): Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) uses biotin-alkyne or biotin-azide to enrich labeled proteins for subsequent identification and quantification by mass spectrometry, providing a snapshot of the actively translated proteome[7][10].

Experimental Design and Key Parameters

Successful metabolic labeling requires careful optimization of several parameters. The table below provides a starting point for designing your experiments.

ParameterRecommendationRationale & Considerations
Analog Choice L-Azidohomoalanine (AHA) or L-Homopropargylglycine (HPG)Both are effective. The choice depends on the available click chemistry reagents. AHA is often used as it is slightly smaller.
Cell Culture Medium Methionine-free DMEM/RPMIEssential to reduce competition from endogenous L-methionine, thereby maximizing analog incorporation[13].
Methionine Depletion 30-60 minutesA pre-incubation step in methionine-free medium helps deplete intracellular pools of methionine before adding the analog[11].
Analog Concentration 25-100 µMConcentration should be optimized for each cell line. Higher concentrations can be toxic[17]. Start with 50 µM as a general guideline[13].
Labeling Duration 30 minutes to 24 hoursPulse Labeling (30 min - 4 hr): Captures proteins synthesized during a short window. Ideal for studying rapid responses[11]. Continuous Labeling (4 - 24 hr): Accumulates label in all newly synthesized proteins over a longer period.
Toxicity Monitor cell healthHigh concentrations of methionine analogs or prolonged incubation in methionine-free medium can induce stress or toxicity[18][19]. Always run a control with unlabeled methionine.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Cells with AHA/HPG

This protocol describes the general procedure for labeling newly synthesized proteins in cultured adherent cells.

Materials:

  • Adherent cells cultured on coverslips, plates, or dishes

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Methionine-free DMEM (e.g., Thermo Fisher Scientific, 21013024)[13]

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • L-Azidohomoalanine (AHA) or L-Homopropargylglycine (HPG) stock solution (e.g., 10 mM in DMSO or water)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.5% Triton X-100 in PBS

Procedure:

  • Cell Seeding: Plate cells to be 70-80% confluent at the time of the experiment.

  • Methionine Depletion:

    • Aspirate the complete growth medium from the cells.

    • Wash the cells once with 1X pre-warmed PBS.

    • Add pre-warmed methionine-free medium to the cells.

    • Incubate for 30-60 minutes in a 37°C, 5% CO₂ incubator to deplete intracellular methionine stores[6][11].

  • Metabolic Labeling:

    • Prepare the labeling medium by diluting the AHA or HPG stock solution into fresh, pre-warmed methionine-free medium to the desired final concentration (e.g., 50 µM).

    • Aspirate the depletion medium and add the labeling medium to the cells.

    • Incubate for the desired labeling period (e.g., 1-4 hours) at 37°C, 5% CO₂.

    • Control Sample: For a negative control, incubate a separate set of cells in methionine-free medium supplemented with an equivalent concentration of standard L-methionine instead of the analog.

  • Cell Fixation and Permeabilization:

    • Aspirate the labeling medium.

    • Wash cells three times with PBS.

    • Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature[13].

    • Wash three times with PBS.

    • Permeabilize the cells by adding 0.5% Triton X-100 in PBS and incubating for 10 minutes on ice or at room temperature[13].

    • Wash three times with PBS. The cells are now ready for the click chemistry reaction.

Protocol 2: Click Chemistry Reaction for Fluorescence Visualization

This protocol uses a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a fluorescent probe to the incorporated analog.

dot

start Seed Cells deplete Methionine Depletion (Met-free medium, 30-60 min) start->deplete label Metabolic Labeling (Add AHA/HPG, 1-4 hr) deplete->label wash_fix Wash, Fix (4% PFA) & Permeabilize (Triton X-100) label->wash_fix click Click Chemistry Reaction (Add Fluorophore-Alkyne/Azide) wash_fix->click wash_mount Final Washes & Mount for Imaging click->wash_mount analyze Fluorescence Microscopy & Image Analysis wash_mount->analyze

Caption: Experimental workflow for fluorescent labeling.

Materials:

  • Fixed and permeabilized cells from Protocol 1

  • Click Reaction Buffer Kit (e.g., Invitrogen, C10269) containing:

    • Copper (II) Sulfate (CuSO₄)

    • Reducing Agent (e.g., Sodium Ascorbate)

    • Copper-chelating ligand (e.g., THPTA)

  • Fluorescent Alkyne or Azide (e.g., Alexa Fluor 488 Alkyne for AHA-labeled proteins)

  • PBS

Procedure:

  • Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use according to the manufacturer's instructions. A typical reaction cocktail for a single well includes:

    • PBS

    • Fluorescent Alkyne/Azide (e.g., 1-5 µM)

    • CuSO₄ (e.g., 1 mM)

    • Reducing Agent (e.g., 10 mM Sodium Ascorbate)

  • Perform Click Reaction:

    • Aspirate the PBS from the wells.

    • Add the freshly prepared click reaction cocktail to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light[13].

  • Wash and Prepare for Imaging:

    • Aspirate the reaction cocktail.

    • Wash the cells three times with PBS.

    • (Optional) Counterstain nuclei with DAPI or Hoechst.

    • Mount the coverslips onto microscope slides with an appropriate mounting medium.

  • Imaging: Visualize the newly synthesized proteins using a fluorescence microscope with filter sets appropriate for the chosen fluorophore.

Data Interpretation and Troubleshooting

  • High Background: This may result from insufficient washing or non-specific binding of the fluorescent probe. Ensure thorough washing and consider using a blocking buffer (e.g., 3% BSA in PBS) before the click reaction.

  • No Signal: This could be due to several factors:

    • Inefficient analog incorporation: Verify that methionine-free medium was used. Optimize the analog concentration and labeling time.

    • Failed click reaction: Use freshly prepared reagents, especially the reducing agent (sodium ascorbate), which is prone to oxidation.

    • Cell death: Assess cell viability. Prolonged methionine starvation can be cytotoxic.

  • Weak Signal: Increase the labeling time or the analog concentration. Ensure the imaging settings (exposure time, gain) are optimized.

References

  • Barth, A., et al. (2021). Enzymatic Synthesis of l‐Methionine Analogues and Application in a Methyltransferase Catalysed Alkylation Cascade. ChemBioChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). L-Homomethionine. PubChem Compound Database. Available at: [Link]

  • G-B. R. A. D. C. S. L. A. S. (2020). Clickable methionine as a universal probe for labelling intracellular bacteria. FEMS Microbes. Available at: [Link]

  • Fernandez-Pol, J. A., & Klos, D. J. (1980). Metabolic Labeling of Protein Antigens with [35S]Methionine. Current Protocols in Immunology. Available at: [Link]

  • Barth, A., et al. (2021). Enzymatic Synthesis of L-Methionine Analogues and Application in a Methyltransferase Catalysed Alkylation Cascade. ResearchGate. Available at: [Link]

  • Jena Bioscience. (n.d.). Protein synthesis monitoring - residue-selective. Jena Bioscience. Available at: [Link]

  • Link, A. J., et al. (2007). Cell-Selective Metabolic Labeling of Proteins. Journal of the American Chemical Society. Available at: [Link]

  • Kreis, W., & Hession, C. (1973). Biological effects of enzymatic deprivation of L-methionine in cell culture and an experimental tumor. Cancer Research. Available at: [Link]

  • Kuranc, A., et al. (2022). Fungal L-Methionine Biosynthesis Pathway Enzymes and Their Applications in Various Scientific and Commercial Fields. International Journal of Molecular Sciences. Available at: [Link]

  • Patent WO2013029690A1. (2013). Preparation process of l-methionine. Google Patents.
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  • Ishiwata, K., et al. (1991). Comparison of L-[1-11C]methionine and L-methyl-[11C]methionine for measuring in vivo protein synthesis rates with PET. PubMed. Available at: [Link]

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  • Guan, X., et al. (2009). Conversion of Methionine to Homocysteic Acid in Heavily Oxidized Proteomics Samples. Molecular & Cellular Proteomics. Available at: [Link]

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Application

Synthesis of L-Homomethionine Derivatives: A Comprehensive Guide for Researchers

This guide provides an in-depth exploration of the synthesis, purification, and characterization of L-homomethionine derivatives, essential tools for researchers in chemical biology, drug discovery, and metabolic studies...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the synthesis, purification, and characterization of L-homomethionine derivatives, essential tools for researchers in chemical biology, drug discovery, and metabolic studies. Moving beyond a simple recitation of steps, this document elucidates the underlying principles and practical considerations for each protocol, empowering researchers to confidently and successfully generate these valuable compounds.

Introduction: The Significance of L-Homomethionine Derivatives

L-methionine, a proteinogenic amino acid, plays a pivotal role in cellular metabolism, primarily as the precursor to S-adenosyl-L-methionine (SAM), the universal methyl donor.[1] L-homomethionine, with its extended carbon backbone, and its derivatives, serve as powerful molecular probes to investigate the structure and function of methyltransferases, a class of enzymes frequently implicated in diseases such as cancer.[1][2] By replacing the natural substrate with these synthetic analogues, researchers can modulate enzyme activity, develop novel inhibitors, and create fluorescently tagged molecules for imaging applications.[3][4][5]

This guide will detail both enzymatic and chemical approaches to synthesize a variety of L-homomethionine derivatives, offering flexibility to researchers based on their available resources and desired final product.

I. Enzymatic Synthesis: A Biocatalytic Approach to Chiral Purity

Enzymatic synthesis offers an elegant and stereospecific route to L-homomethionine derivatives, leveraging the catalytic prowess of enzymes like O-acetylhomoserine sulfhydrylase (OAHS).[6] This method is particularly advantageous for producing enantiomerically pure L-amino acids, a critical requirement for most biological studies.

Core Principle:

The enzymatic synthesis relies on the ability of OAHS to catalyze the transfer of a thiol-containing group to an activated homoserine backbone. The enzyme from Saccharomyces cerevisiae (ScOAHS, also known as Met17p) has been shown to be particularly versatile, accepting a wide range of thiols as substrates.[6][7]

Diagram 1: Enzymatic Synthesis of L-Homomethionine Derivatives

Enzymatic_Synthesis cluster_reactants Reactants cluster_enzyme Enzyme cluster_product Product L-Homocysteine L-Homocysteine ScOAHS ScOAHS (Met17p) L-Homocysteine->ScOAHS Alkyl/Aryl-Thiol Alkyl/Aryl-Thiol Alkyl/Aryl-Thiol->ScOAHS L-Homomethionine_Derivative L-Homomethionine Derivative ScOAHS->L-Homomethionine_Derivative

Caption: Enzymatic synthesis of L-homomethionine derivatives from L-homocysteine and a thiol, catalyzed by ScOAHS.

Protocol 1: Expression and Purification of Recombinant ScOAHS (Met17p) in E. coli

This protocol is adapted from established methods for heterologous protein expression.[8][9]

1. Gene Cloning and Expression Vector Construction:

  • The MET17 gene from Saccharomyces cerevisiae is amplified by PCR and cloned into a suitable bacterial expression vector, such as pET-28a(+), which incorporates an N-terminal hexahistidine (6xHis) tag for affinity purification.[6]

2. Transformation and Expression:

  • The expression vector is transformed into a competent E. coli strain, typically BL21(DE3).[10]
  • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET vectors).
  • The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.

3. Cell Lysis and Protein Purification:

  • Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).
  • Cells are lysed by sonication on ice.
  • The lysate is clarified by centrifugation to remove cell debris.
  • The supernatant containing the soluble 6xHis-tagged ScOAHS is loaded onto a Ni-NTA affinity chromatography column.
  • The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
  • The purified ScOAHS is eluted with a buffer containing a higher concentration of imidazole (e.g., 250 mM).
  • The purity of the eluted protein is assessed by SDS-PAGE. The protein can be further purified by size-exclusion chromatography if necessary.
Protocol 2: Enzymatic Synthesis of L-Ethionine

L-ethionine, a well-characterized L-homomethionine derivative, serves as an excellent model compound for this protocol.

Reaction Components:

ComponentFinal Concentration
L-Homocysteine10 mM
Ethanethiol20 mM
Purified ScOAHS0.1 mg/mL
Pyridoxal 5'-phosphate (PLP)0.1 mM
Tris-HCl buffer (pH 8.0)50 mM

Procedure:

  • Combine all reaction components in a microcentrifuge tube.

  • Incubate the reaction mixture at 30°C with gentle agitation for 4-24 hours.

  • Monitor the progress of the reaction by HPLC (see Section IV).

  • Once the reaction is complete, the enzyme can be removed by ultrafiltration or heat inactivation followed by centrifugation.

II. Chemical Synthesis: Versatile Routes to a Diverse Range of Derivatives

Chemical synthesis provides access to a broader array of L-homomethionine derivatives, including those with functionalities not tolerated by enzymatic systems. The two primary methods are the Strecker synthesis and the S-alkylation of L-homocysteine.

A. The Strecker Synthesis

The Strecker synthesis is a classic method for preparing α-amino acids from an aldehyde, ammonia, and cyanide.[11][12] For L-homomethionine, the starting aldehyde is 3-(methylthio)propanal.[13] It is important to note that the classical Strecker synthesis yields a racemic mixture of D- and L-amino acids.[11] Enantioselective methods have been developed but often require specialized chiral catalysts.[14]

Diagram 2: The Strecker Synthesis of Homomethionine

Strecker_Synthesis 3-(Methylthio)propanal 3-(Methylthio)propanal alpha-Aminonitrile alpha-Aminonitrile 3-(Methylthio)propanal->alpha-Aminonitrile + NH3, HCN Ammonia Ammonia Ammonia->alpha-Aminonitrile Cyanide Cyanide Cyanide->alpha-Aminonitrile DL-Homomethionine DL-Homomethionine alpha-Aminonitrile->DL-Homomethionine Hydrolysis (H3O+)

Caption: The two-step process of the Strecker synthesis for producing DL-homomethionine.

Protocol 3: Synthesis of DL-Homomethionine via the Strecker Reaction

This protocol is a general representation of the Strecker synthesis.[15]

Step 1: Formation of the α-Aminonitrile

  • In a well-ventilated fume hood, dissolve 3-(methylthio)propanal in a suitable solvent such as ethanol.

  • Add an aqueous solution of ammonium chloride followed by an aqueous solution of sodium cyanide.

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • The formation of the α-aminonitrile can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, the product is extracted into an organic solvent (e.g., diethyl ether) and the solvent is removed under reduced pressure.

Step 2: Hydrolysis of the α-Aminonitrile

  • The crude α-aminonitrile is hydrolyzed by heating under reflux with a strong acid, such as 6 M hydrochloric acid, for several hours.[16]

  • After cooling, the reaction mixture is neutralized with a base (e.g., ammonium hydroxide) to precipitate the amino acid.

  • The crude DL-homomethionine is collected by filtration, washed with cold water and ethanol, and dried.

B. S-Alkylation of L-Homocysteine

This method is a straightforward approach for synthesizing a wide variety of L-homomethionine derivatives by reacting the thiol group of L-homocysteine with an appropriate alkylating agent.[17]

Diagram 3: S-Alkylation of L-Homocysteine

S_Alkylation L-Homocysteine L-Homocysteine L-Homomethionine_Derivative L-Homomethionine Derivative L-Homocysteine->L-Homomethionine_Derivative Alkyl_Halide R-X (Alkyl Halide) Alkyl_Halide->L-Homomethionine_Derivative Base Base Base->L-Homomethionine_Derivative

Caption: General scheme for the S-alkylation of L-homocysteine to yield L-homomethionine derivatives.

Protocol 4: Synthesis of S-Ethyl-L-homocysteine (L-Ethionine)

Materials:

  • L-Homocysteine

  • Ethyl iodide

  • Sodium hydroxide

  • Ethanol

  • Water

Procedure:

  • Dissolve L-homocysteine in an aqueous solution of sodium hydroxide.

  • Add a solution of ethyl iodide in ethanol dropwise to the L-homocysteine solution with stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, acidify the solution with hydrochloric acid to precipitate the L-ethionine.

  • Collect the product by filtration, wash with cold water and ethanol, and dry.

  • The crude product can be recrystallized from hot water to improve purity.

III. Purification and Characterization

Rigorous purification and characterization are essential to ensure the quality and identity of the synthesized L-homomethionine derivatives.

Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for the purification and analysis of amino acids and their derivatives.[18][19]

Protocol 5: Analytical HPLC Method for L-Homomethionine Derivatives

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm.

This method can be adapted for preparative HPLC by scaling up the column size and flow rate.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[13]

Expected ¹H and ¹³C NMR Data for L-Homomethionine:

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
α-CH~3.8~53.0
β-CH₂~2.2~30.0
γ-CH₂~2.6~31.0
S-CH₃~2.1~15.5
COOH-~174.0

Note: Chemical shifts are approximate and can vary depending on the solvent and pH.[20][21][22]

For L-homomethionine derivatives, the signals corresponding to the alkyl/aryl group attached to the sulfur atom will be observed in the NMR spectra, providing definitive structural confirmation.

IV. Applications in Research and Drug Development

L-homomethionine derivatives have found diverse applications in biomedical research.

  • Probing Methyltransferase Activity: As analogues of the natural substrate, these derivatives are invaluable for studying the kinetics and mechanism of methyltransferases.[3][23]

  • Development of Enzyme Inhibitors: Modified L-homomethionine derivatives can act as inhibitors of methyltransferases, which are attractive targets for cancer therapy.[24]

  • Cancer Research: Some studies have shown that L-methionine and its derivatives can inhibit the growth of certain cancer cells.[2][25][26][27]

  • Fluorescent Probes: The incorporation of fluorescent moieties into the L-homomethionine scaffold allows for the visualization of metabolic processes and protein localization within cells.[4][28][29]

V. Conclusion

This guide has provided a comprehensive overview of the synthesis, purification, and characterization of L-homomethionine derivatives. By offering detailed protocols for both enzymatic and chemical approaches, we aim to empower researchers to generate these critical research tools. The careful application of these methodologies, coupled with rigorous analytical characterization, will undoubtedly facilitate further discoveries in the exciting fields of chemical biology and drug development.

References

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Method

Application Note: Temporally Resolved Quantitative Proteomics Using L-Homomethionine Derivatives and SILAC

Target Audience: Proteomics Researchers, Systems Biologists, and Drug Development Scientists Document Type: Advanced Methodology & Protocol Guide Introduction: The Nascent Proteome Challenge Understanding how cellular sy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Proteomics Researchers, Systems Biologists, and Drug Development Scientists Document Type: Advanced Methodology & Protocol Guide

Introduction: The Nascent Proteome Challenge

Understanding how cellular systems respond to external stimuli—such as drug treatments, environmental stress, or pathogenic infection—requires monitoring the immediate changes in protein translation. Traditional Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is the gold standard for steady-state quantitative proteomics. However, standard SILAC struggles to accurately quantify rapid, short-term changes in protein synthesis because the newly synthesized proteins (NSPs) are vastly outnumbered by the high background of pre-existing, unlabeled proteins[1].

To solve this "needle in a haystack" problem, researchers have turned to L-homomethionine derivatives , specifically its bioorthogonal analog L-azidohomoalanine (AHA) . By combining the selective enrichment capabilities of AHA with the quantitative power of SILAC—a technique known as BONCAT-SILAC (BioOrthogonal Non-Canonical Amino acid Tagging combined with SILAC) or QuaNCAT—scientists can achieve highly precise, temporally resolved snapshots of the nascent proteome[2][3].

Mechanistic Insights: Causality in Experimental Design

As a Senior Application Scientist, it is critical to understand why we combine these specific metabolic labels rather than just following a recipe.

The Role of L-Homomethionine Derivatives (AHA)

L-homomethionine is a non-canonical amino acid with an extended aliphatic side chain. Its azide-bearing derivative, AHA, serves as a methionine surrogate. The endogenous methionyl-tRNA synthetase (MetRS) exhibits inherent structural promiscuity; it cannot easily distinguish between methionine and AHA. Consequently, when cells are starved of methionine and pulsed with AHA, MetRS charges AHA onto tRNAMet , incorporating the azide moiety directly into the primary sequence of NSPs during active translation[1].

The Causality: Standard methionine cannot be chemically distinguished from the pre-existing proteome. The azide group on AHA is biologically inert but chemically highly reactive. It allows for Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC)—or "click chemistry"—enabling the covalent attachment of an alkyne-biotin tag exclusively to proteins synthesized during the pulse window[2][4].

The Necessity of SILAC Integration

While AHA allows for the physical isolation of NSPs via streptavidin enrichment, it does not provide a robust mechanism for relative quantification between two biological states (e.g., Drug-treated vs. Vehicle). The Causality: By simultaneously pulsing cells with AHA and heavy SILAC amino acids (e.g., 13C615​N2​ -L-Lysine and 13C615​N4​ -L-Arginine), we create a dual-labeling environment. AHA acts as the "hook" to pull down the nascent proteome, while the heavy Lys/Arg residues act as the "scale," providing the distinct MS1 mass shifts (+8 Da and +10 Da) required for precise ratiometric quantification[3].

Mandatory Visualization: BONCAT-SILAC Workflow

BONCAT_SILAC cluster_pulse Step 1: Dual Metabolic Pulse cluster_click Step 2: Click Chemistry & Capture cluster_ms Step 3: LC-MS/MS & Quantitation N1 Met/Arg/Lys Depletion (30 min) N2 AHA + Heavy SILAC Pulse (1-4 hrs) N1->N2 N3 Cell Lysis & Protein Extraction N2->N3 N4 CuAAC Reaction (Alkyne-Biotin) N3->N4 N5 Streptavidin Enrichment N4->N5 N6 On-Bead Digestion (Trypsin) N5->N6 N7 Nano LC-MS/MS N6->N7 N8 H/L Ratio Analysis N7->N8

Workflow of BONCAT-SILAC: Integrating AHA pulse-labeling with heavy isotope quantitation.

Self-Validating Experimental Protocol

This protocol is designed with built-in quality control (QC) gates to ensure experimental integrity before committing to expensive LC-MS/MS runs.

Phase 1: Depletion and Pulse Labeling
  • Media Preparation: Prepare custom DMEM lacking L-methionine, L-arginine, and L-lysine. Supplement with 10% dialyzed Fetal Bovine Serum (dFBS) to prevent the introduction of exogenous unlabeled amino acids.

  • Depletion (QC Gate 1): Wash adherent cells (e.g., HeLa or A549) twice with PBS. Add the depletion media and incubate for exactly 30 minutes. Causality: This exhausts intracellular amino acid pools, ensuring the immediate and high-efficiency incorporation of AHA and heavy isotopes once the pulse begins.

  • Pulse Labeling: Replace the media with pulse media containing:

    • AHA (L-azidohomoalanine) at 1 mM.

    • Heavy SILAC amino acids: Arg10 ( 13C615​N4​ ) and Lys8 ( 13C615​N2​ ) at standard DMEM concentrations.

    • Experimental Note: Apply your biological stimulus (e.g., drug compound) concurrently with the pulse media. Incubate for 1 to 4 hours depending on the desired temporal resolution.

Phase 2: Lysis and CuAAC Click Chemistry
  • Harvest & Lysis: Wash cells rapidly with ice-cold PBS containing cycloheximide (100 µg/mL) to freeze ribosomes and halt translation. Lyse in 1% SDS, 50 mM Tris-HCl (pH 8.0) with protease inhibitors. Boil for 5 minutes and sonicate to shear DNA.

  • Protein Quantification: Perform a BCA assay. Normalize all samples to the exact same protein concentration (e.g., 2 mg/mL).

  • Click Reaction: To 1 mg of total protein, add the following CuAAC reagents in order, vortexing between each addition:

    • Alkyne-PEG4-Biotin (100 µM final)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (1 mM final)

    • CuSO4​ (1 mM final)

    • Sodium Ascorbate (5 mM final; must be prepared fresh to ensure efficient reduction of Cu(II) to catalytic Cu(I)).

  • Incubation: React for 2 hours at room temperature in the dark.

  • Precipitation (QC Gate 2): Precipitate proteins using methanol/chloroform to remove unreacted Alkyne-Biotin and copper salts. Causality: Free biotin tags will aggressively compete for streptavidin binding sites in the next step, destroying enrichment yields.

Phase 3: Enrichment and On-Bead Digestion
  • Resuspension: Resuspend the protein pellet in 0.2% SDS in PBS.

  • Streptavidin Capture: Add 100 µL of pre-washed High-Capacity Streptavidin Agarose beads. Rotate overnight at 4°C.

  • Stringent Washing: Wash beads sequentially with 1% SDS (2x), 8 M Urea (2x), and 20% Isopropanol (2x). Causality: Stringent washing is non-negotiable. Pre-existing, unlabeled proteins will non-specifically bind to the agarose matrix. Urea and SDS disrupt these hydrophobic and ionic interactions.

  • On-Bead Digestion: Reduce with 5 mM TCEP, alkylate with 10 mM Iodoacetamide, and digest overnight with MS-grade Trypsin (1:50 enzyme-to-protein ratio) at 37°C.

  • Elution: Collect the supernatant containing the digested, heavy-labeled nascent peptides. Desalt using C18 StageTips prior to LC-MS/MS analysis.

Data Presentation: Quantitative Nascent Proteomics

The following table summarizes mock quantitative data derived from a 2-hour BONCAT-SILAC pulse experiment investigating the rapid translational response of cancer cells to a kinase inhibitor.

Note how the integration of AHA enrichment allows for the detection of low-abundance transcription factors that would normally be masked by highly abundant structural proteins in standard SILAC.

Protein NameGene SymbolBiological RoleAHA Enrichment (Log2 FC)*SILAC Ratio (Treated/Ctrl)p-value
Early growth response protein 1EGR1Transcription Factor+6.84.52< 0.001
Myc proto-oncogene proteinMYCTranscription Factor+5.90.310.004
Interleukin-6IL6Secreted Cytokine+7.28.90< 0.001
Heat shock protein HSP 90-alphaHSP90AA1Chaperone+4.11.050.850
Cyclin-dependent kinase inhibitor 1CDKN1ACell Cycle Regulator+5.43.200.012
Actin, cytoplasmic 1ACTBCytoskeleton (Control)+0.21.010.920

* AHA Enrichment (Log2 FC) compares the peptide intensity in the Streptavidin pull-down versus the whole cell lysate. High values indicate successful isolation of the nascent proteome.

References

  • Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? Expert Review of Proteomics URL:[Link][2]

  • Proteomics based methods for global analysis of translation. ResearchGate / Methods in Molecular Biology URL:[Link][3]

  • Chemical Tools for Temporally and Spatially Resolved Mass Spectrometry-Based Proteomics. Annual Review of Analytical Chemistry URL:[Link][1]

  • Recent advances in quantitative and chemical proteomics for autophagy studies. Autophagy URL:[Link][4]

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Application

Application Notes &amp; Protocols: A Comprehensive Guide to the Detection of L-Homomethionine in Proteins

Audience: Researchers, scientists, and drug development professionals. Abstract: The misincorporation of non-canonical amino acids (ncAAs) into proteins is a critical area of study, offering insights into translational f...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The misincorporation of non-canonical amino acids (ncAAs) into proteins is a critical area of study, offering insights into translational fidelity, cellular stress responses, and proteome diversification. L-homomethionine (Hme), an analog of L-methionine (Met) with an additional methylene group in its side chain, represents a subtle yet significant modification. Its structural similarity to methionine can lead to its erroneous incorporation into nascent polypeptide chains, particularly under conditions of methionine restriction or cellular stress. The detection and quantification of Hme within proteins are therefore essential for both fundamental biological research and the quality control of biotherapeutics. This guide provides a detailed overview of the primary methodologies for Hme detection, focusing on mass spectrometry-based proteomics and bioorthogonal labeling strategies. We present the underlying principles, field-proven protocols, and critical considerations for each technique to empower researchers to confidently investigate the presence and implications of this unique amino acid in their systems of interest.

Introduction: The Significance of L-Homomethionine Incorporation

Protein synthesis is a remarkably precise process, yet errors can and do occur. The incorporation of amino acids that are not part of the standard 20-amino-acid repertoire is termed non-canonical amino acid (ncAA) incorporation. L-homomethionine (Hme) is structurally analogous to L-methionine (Met), differing only by an extra methylene (–CH2–) group in its side chain. This similarity allows it to be mistakenly charged to tRNAMet by methionyl-tRNA synthetase (MetRS), leading to its incorporation into proteins at methionine codons.

The presence of Hme can disrupt protein structure and function, potentially leading to increased protein degradation and the activation of proteotoxic stress responses[1][2]. Conversely, in some contexts, ncAA incorporation can be a regulated process that expands the functional diversity of the proteome[2]. Detecting Hme is therefore critical for:

  • Understanding Translational Fidelity: Quantifying Hme misincorporation provides a direct measure of the accuracy of the protein synthesis machinery under various physiological and pathological conditions.

  • Biopharmaceutical Quality Control: For recombinant proteins produced in cell culture, the misincorporation of Hme (often from precursors in the culture medium) can be a critical quality attribute that affects the therapeutic's stability, efficacy, and immunogenicity.

  • Probing Methionine Metabolism: The study of Hme incorporation can shed light on the dynamics of the methionine cycle, a fundamental biochemical pathway essential for methylation, amino acid metabolism, and cellular redox balance[3][4].

This document details the two primary strategies for identifying and quantifying Hme in protein samples: direct detection of the mass shift using high-resolution mass spectrometry and indirect detection through metabolic labeling with bioorthogonal Hme analogs.

Method 1: Direct Detection by Mass Spectrometry

High-resolution mass spectrometry (MS) is the gold standard for the direct, label-free identification and quantification of post-translational modifications and amino acid misincorporations[1][5]. The strategy relies on identifying the precise mass difference introduced by the substitution of methionine with homomethionine.

Principle of Detection

The substitution of a methionine residue (C₅H₁₁NO₂S, molecular weight 149.21 g/mol ) with a homomethionine residue (C₆H₁₃NO₂S, molecular weight 163.24 g/mol ) results in a mass increase of 14.026 Da (CH₂). In a bottom-up proteomics workflow, proteins are enzymatically digested (typically with trypsin) into smaller peptides. These peptides are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio (m/z) of the peptides with high accuracy. By instructing the data analysis software to search for a variable modification of +14.026 Da on methionine residues, peptides containing Hme can be specifically identified and their sequences confirmed through fragmentation analysis.

Experimental Workflow & Diagram

The overall workflow for MS-based detection is a multi-step process requiring careful sample handling to ensure accurate and reproducible results.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Protein Extraction (from cells or tissue) p2 Reduction & Alkylation (e.g., DTT & IAA) p1->p2 p3 Enzymatic Digestion (e.g., Trypsin) p2->p3 a1 LC Separation (Reversed-Phase) p3->a1 Peptide Mixture a2 Tandem Mass Spectrometry (MS/MS) a1->a2 d1 Database Search (with variable modification) a2->d1 MS/MS Spectra d2 Peptide Identification (Hme-containing peptides) d1->d2 d3 Quantification (Label-free or isotopic) d2->d3

Caption: Workflow for direct detection of L-homomethionine by LC-MS/MS.

Protocol: Bottom-Up Proteomic Analysis for Hme Detection

This protocol outlines a standard procedure for preparing protein samples for LC-MS/MS analysis to detect Hme misincorporation.

Materials:

  • Lysis Buffer (e.g., RIPA buffer or 8 M Urea in 50 mM Tris-HCl, pH 8.0)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (MS-grade)

  • Ammonium Bicarbonate (NH₄HCO₃)

  • Formic Acid (FA)

  • Acetonitrile (ACN)

  • C18 desalting spin columns

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells or homogenize tissue in an appropriate lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation (e.g., 16,000 x g for 20 minutes at 4°C).

    • Quantify the protein concentration of the supernatant using a standard method (e.g., BCA assay).

  • Reduction and Alkylation:

    • Take a desired amount of protein (e.g., 50-100 µg) and adjust the volume with 50 mM NH₄HCO₃.

    • Add DTT to a final concentration of 10 mM. Incubate at 56°C for 45 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.

    • Rationale: This step prevents the re-formation of disulfide bonds, ensuring the protein is fully denatured and accessible to the protease.

  • Enzymatic Digestion:

    • If using a urea-based buffer, dilute the sample at least 4-fold with 50 mM NH₄HCO₃ to reduce the urea concentration to below 2 M, which is necessary for trypsin activity.

    • Add MS-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w).

    • Incubate overnight (12-16 hours) at 37°C.

    • Rationale: Trypsin cleaves proteins C-terminal to lysine and arginine residues, generating a predictable set of peptides of an ideal size for MS analysis.

  • Sample Desalting:

    • Acidify the peptide digest by adding formic acid to a final concentration of 0.1-1.0%.

    • Desalt the peptides using a C18 spin column according to the manufacturer's protocol. This step removes salts and detergents that can interfere with LC-MS/MS analysis.

    • Elute the peptides and dry them completely using a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a solution of 2% ACN, 0.1% FA.

    • Inject the sample onto a reversed-phase LC column connected to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

    • Separate peptides using a gradient of increasing ACN concentration[6].

    • Acquire MS and MS/MS data using a data-dependent acquisition (DDA) method, selecting the most abundant precursor ions for fragmentation[6].

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, FragPipe).

    • Search the acquired MS/MS spectra against a relevant protein database (e.g., UniProt/Swiss-Prot for the organism of interest).

    • Crucial Step: Configure the search parameters to include a variable modification on methionine with a mass delta of +14.01565 Da (the exact mass of a CH₂ group).

    • Set other parameters as appropriate (e.g., Enzyme: Trypsin/P; Max. missed cleavages: 2; Fixed modification: Carbamidomethyl (C); Variable modifications: Oxidation (M), Acetyl (Protein N-term)).

    • Validate identified Hme-containing peptides by manually inspecting the MS/MS spectra for confident fragment ion matches. The level of misincorporation can be estimated by comparing the peak intensities of the Hme-containing peptide to its unmodified methionine counterpart[2].

Method 2: Bioorthogonal Labeling and Enrichment

An alternative and complementary approach is to use bioorthogonal chemistry to specifically label and detect proteins that have incorporated a Hme analog.[7][8] This method is particularly powerful for studying de novo protein synthesis and can be adapted for various downstream applications, including fluorescence imaging, western blotting, and enrichment for proteomic analysis.

Principle of Detection

This strategy involves metabolically labeling cells with a non-canonical amino acid that mimics methionine but contains a unique chemical handle—a "bioorthogonal" group. The two most common analogs are L-azidohomoalanine (AHA) , which contains an azide group (–N₃), and L-homopropargylglycine (HPG) , which contains an alkyne group (–C≡CH)[9][10][11]. These analogs are recognized by the cell's translational machinery and incorporated into newly synthesized proteins in place of methionine.

Following labeling, the incorporated chemical handle can be selectively reacted with a complementary probe via a "click chemistry" reaction.[12] The most widely used is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage[9][13]. The probe can be a fluorophore for imaging or a biotin tag for affinity purification.

Experimental Workflow & Diagram

The bioorthogonal labeling workflow allows for versatile detection depending on the chosen reporter tag.

cluster_label Cellular Labeling cluster_react Bioorthogonal Reaction cluster_detect Downstream Analysis l1 Culture cells in Met-free medium l2 Add Met analog (AHA or HPG) l1->l2 r1 Cell Lysis or Fix & Permeabilize l2->r1 r2 Click Chemistry Reaction (+ Cu(I), + Reporter Tag) r1->r2 d1 Fluorescence Microscopy (Fluorophore Tag) r2->d1 d2 Western Blot / Gel (Biotin or Fluorophore Tag) r2->d2 d3 Affinity Purification & MS (Biotin Tag) r2->d3

Caption: Bioorthogonal labeling workflow for detecting Hme analog incorporation.

Protocol: Fluorescent Detection via Click Chemistry

This protocol describes the labeling of newly synthesized proteins with AHA and their visualization using fluorescence microscopy.

Materials:

  • Methionine-free DMEM (or other appropriate base medium)[9]

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-azidohomoalanine (AHA) stock solution (e.g., 100 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA), 4% in PBS for fixation

  • Triton X-100, 0.5% in PBS for permeabilization

  • Click-iT™ Cell Reaction Buffer Kit (or individual components: CuSO₄, fluorescent alkyne, and a reducing agent like sodium ascorbate)

Procedure:

  • Metabolic Labeling:

    • Plate cells on coverslips in a multi-well plate and grow to the desired confluency.

    • To deplete intracellular methionine pools, wash the cells once with warm PBS, then incubate in pre-warmed methionine-free medium supplemented with dFBS for 30-60 minutes at 37°C.

    • Replace the starvation medium with fresh methionine-free medium containing the desired concentration of AHA (typically 25-50 µM)[9].

    • Incubate for the desired labeling period (e.g., 1-4 hours) at 37°C. The optimal time and concentration should be determined empirically.

    • Control: A parallel culture should be incubated without AHA or with an excess of normal methionine to demonstrate labeling specificity.

  • Fixation and Permeabilization:

    • Wash the cells three times with PBS.

    • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 10 minutes[9].

    • Rationale: Fixation crosslinks the proteins, preserving cellular morphology. Permeabilization creates pores in the cell membranes, allowing the click chemistry reagents to enter.

  • Click Chemistry Reaction:

    • Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions immediately before use. This typically involves adding the copper catalyst, a fluorescent alkyne probe (e.g., Alexa Fluor 488 Alkyne), and a reducing agent to the reaction buffer.

    • Wash the cells twice with PBS.

    • Add the reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light[9].

  • Imaging:

    • Wash the cells three times with PBS.

    • (Optional) Counterstain nuclei with a DNA dye like DAPI.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with filter sets appropriate for the chosen fluorophore. A strong fluorescent signal will be observed in cells that have actively synthesized new proteins containing the AHA analog.

Comparative Analysis of Detection Methods

The choice of method depends entirely on the specific research question, available instrumentation, and the nature of the sample.

FeatureDirect Mass SpectrometryBioorthogonal Labeling & Detection
Target Detected Endogenous, misincorporated L-homomethionine.Exogenously supplied L-homomethionine analog (AHA or HPG).
Principle Detection of +14.026 Da mass shift on Met residues.Metabolic incorporation of a chemical handle followed by a click reaction.
Sensitivity High (femtomole range), but dependent on the abundance of the specific peptide.Very high, due to signal amplification from fluorophores or enrichment via biotin.
Specificity Very high, based on accurate mass measurement and MS/MS fragmentation.High, based on the bioorthogonal nature of the click reaction.[12]
Temporal Resolution Measures the steady-state level of Hme in the total proteome.Measures de novo protein synthesis during the labeling window.
Key Applications - Confirming identity of misincorporation- Quality control of biotherapeutics- Studying steady-state proteome fidelity[1][2]- Visualizing sites of active protein synthesis- Pulse-chase analysis of protein turnover- Enrichment of newly synthesized proteins for proteomic ID[8][13]
Required Equipment High-Resolution LC-MS/MS System.Standard cell culture facilities, fluorescence microscope, and/or Western blot setup. MS system needed for proteomic analysis.

Conclusion and Future Perspectives

The detection of L-homomethionine in proteins is a nuanced challenge that can be effectively addressed by two powerful and complementary methodologies. Direct detection by high-resolution mass spectrometry provides definitive, label-free confirmation and quantification of Hme misincorporation, making it indispensable for applications in biopharmaceutical quality control and studies of steady-state translational fidelity. In parallel, bioorthogonal labeling with methionine analogs like AHA and HPG offers a dynamic view of de novo protein synthesis, enabling researchers to visualize, track, and identify newly made proteins with exceptional sensitivity.

The selection of the appropriate technique should be guided by the experimental goal. For researchers aiming to confirm the presence and quantify the absolute level of Hme in a purified protein or complex proteome, mass spectrometry is the method of choice. For those interested in the temporal and spatial dynamics of protein synthesis in response to stimuli or stress, bioorthogonal labeling provides an unparalleled toolkit. As both technologies continue to advance, their combined application will further illuminate the intricate mechanisms governing proteome integrity and the cellular consequences of amino acid misincorporation.

References

  • Bioorthogonal Profiling of Protein Methylation (BPPM) Using Azido Derivative of S-adenosyl-L-methionine. National Center for Biotechnology Information. Available at: [Link]

  • Non-canonical amino acid labeling in proteomics and biotechnology. PubMed. Available at: [Link]

  • Clickable methionine as a universal probe for labelling intracellular bacteria. National Center for Biotechnology Information. Available at: [Link]

  • Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins. National Center for Biotechnology Information. Available at: [Link]

  • Cell-Based Methylation Assays. MD Anderson Cancer Center. Available at: [Link]

  • A flow-cytometry-based assessment of global protein synthesis in human senescent cells. ScienceDirect. Available at: [Link]

  • Proteomics Analysis for Amino Acid Misincorporation Detection: Mini Review. National Center for Biotechnology Information. Available at: [Link]

  • Discovery of noncanonical translation initiation sites through mass spectrometric analysis of protein N termini. Genome Research. Available at: [Link]

  • Methionine Assay Kit. Cell Biolabs, Inc. Available at: [Link]

  • Quantitative proteomics reveals differences in the methionine cycle enzymes of gene-induced versus diet-induced hyperhomocysteinemia. PubMed. Available at: [Link]

  • Detection of oxidized methionine in selected proteins, cellular extracts, and blood serums by novel anti-methionine sulfoxide antibodies. National Center for Biotechnology Information. Available at: [Link]

  • Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. ACS Publications. Available at: [Link]

  • Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. National Center for Biotechnology Information. Available at: [Link]

  • Reagents and methods for bioorthogonal labeling of biomolecules in living cells.Google Patents.
  • Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Preprints.org. Available at: [Link]

  • A Genetically Encoded Isonitrile Lysine for Orthogonal Bioorthogonal Labeling Schemes. ACS Chemical Biology. Available at: [Link]

  • Proteomics Analysis for Amino Acid Misincorporation Detection: Mini Review. Longdom Publishing. Available at: [Link]

  • Bioorthogonal labeling of transmembrane proteins with non-canonical amino acids allows access to masked epitopes in live neurons. bioRxiv. Available at: [Link]

  • Separation and Quantitation of Total Plasma Homocysteine and Methylmalonic Acid by LC-MS/MS Analysis. Restek. Available at: [Link]

  • Proteomic Analysis Implicates Dominant Alterations of RNA Metabolism and the Proteasome Pathway in the Cellular Response to Carbon-Ion Irradiation. PLOS ONE. Available at: [Link]

  • Application of bio-orthogonal proteome labeling to cell transplantation and heterochronic parabiosis. PubMed. Available at: [Link]

  • Protein synthesis monitoring - residue-selective. Jena Bioscience. Available at: [Link]

  • Determination of amino acids misincorporation in recombinant protein by mass spectrometry. ResearchGate. Available at: [Link]

  • Covalent Labeling of Fusion Proteins with Chemical Probes in Living Cells. CHIMIA. Available at: [Link]

  • Characterization of the Secretome of a Specific Cell Expressing Mutant Methionyl-tRNA Synthetase in Co-Culture Using Click Chemistry. MDPI. Available at: [Link]

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  • Methionine in Proteins: It's not just for protein initiation anymore. National Center for Biotechnology Information. Available at: [Link]

  • Determination of L-methionine using methionine-specific dehydrogenase for diagnosis of homocystinuria due to cystathionine β-synthase deficiency. PubMed. Available at: [Link]

  • (a) Chemical structures of protein labeling probes 6, 7 and 8 which are... ResearchGate. Available at: [Link]

  • Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. National Center for Biotechnology Information. Available at: [Link]

  • Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Agilent Technologies. Available at: [Link]

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Method

Application Note: Engineering Strict L-Homomethionine Auxotrophic Mammalian Cell Lines for Bio-Orthogonal Protein Synthesis

Target Audience: Cell Line Development Scientists, Protein Engineers, and Biopharmaceutical Researchers Application: Residue-Specific Non-Canonical Amino Acid (ncAA) Incorporation, Bio-orthogonal Labeling, and Structural...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Cell Line Development Scientists, Protein Engineers, and Biopharmaceutical Researchers Application: Residue-Specific Non-Canonical Amino Acid (ncAA) Incorporation, Bio-orthogonal Labeling, and Structural Biology

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) into recombinant proteins expands the chemical diversity of the proteome, enabling advanced bio-orthogonal conjugation, structural probing, and the development of novel biotherapeutics[1]. L-homomethionine (an extended aliphatic homolog of L-methionine) is highly valued for probing the spatial tolerance of protein binding pockets and altering protein lipophilicity[2].

However, achieving high-fidelity, proteome-wide incorporation of L-homomethionine requires a host system that cannot synthesize endogenous methionine, thereby eliminating competitive charging by the methionyl-tRNA synthetase (MetRS). While mammalian cells are natural auxotrophs for methionine, they possess a salvage pathway that converts serum-derived homocysteine into methionine via the enzyme 5-methyltetrahydrofolate-homocysteine methyltransferase (MTR) [3].

This application note details a self-validating protocol for the CRISPR/Cas9-mediated knockout of MTR in CHO-K1 cells. By severing this salvage pathway, we create a strict metabolic bottleneck, resulting in a true auxotrophic cell line that relies entirely on exogenous L-homomethionine for survival and targeted protein translation.

Mechanistic Rationale: The Causality of Auxotrophy

To engineer a highly efficient ncAA incorporation system, one must understand the competitive kinetics of aminoacyl-tRNA synthetases. MetRS naturally favors L-methionine over L-homomethionine. If even trace amounts of endogenous methionine are synthesized, the incorporation efficiency of the ncAA drops precipitously.

The Causality of MTR Knockout: In standard culture environments, trace homocysteine is present in serum or metabolic byproducts. Wild-type cells utilize MTR to transfer a methyl group from 5-methyltetrahydrofolate to homocysteine, generating de novo methionine[4]. By genetically ablating MTR via CRISPR/Cas9, we eliminate this background synthesis[5]. When these engineered cells are placed in methionine-depleted media, translation arrests. Introducing L-homomethionine at this exact juncture forces the endogenous MetRS to charge the ncAA onto tRNA Met , ensuring near-100% residue-specific substitution without the need to engineer the MetRS itself.

Pathway Hcy Homocysteine (Serum/Media) MTR MTR Enzyme (CRISPR Knockout) Hcy->MTR 5-mTHF Met L-Methionine MTR->Met Blocked Synthesis Protein Recombinant Protein (Homomethionine Tagged) Met->Protein Endogenous Translation LHM L-Homomethionine (ncAA Supplement) LHM->Protein MetRS Charging

Fig 1. Metabolic blockade of MTR enforces strict dependency on exogenous L-homomethionine.

Experimental Workflow & Methodologies

The following protocol outlines the generation, isolation, and validation of an MTR-knockout CHO-K1 cell line.

Workflow S1 1. RNP Transfection (Cas9 + MTR sgRNA) S2 2. Recovery Phase (Complete Media + Met) S1->S2 S3 3. FACS Single-Cell Sorting (96-well plates) S2->S3 S4 4. Replica Plating (Screening for Auxotrophy) S3->S4 S5 5. Clone Validation (Genotyping & Starvation) S4->S5 S6 6. ncAA Incorporation (L-homomethionine Rescue) S5->S6

Fig 2. Step-by-step cell line engineering workflow for generating MTR-knockout auxotrophs.

Phase 1: CRISPR/Cas9 Engineering of the MTR Locus
  • sgRNA Design: Design two sgRNAs flanking Exon 2 of the Cricetulus griseus (CHO) MTR gene to induce a frameshift-causing deletion.

  • RNP Complex Assembly: Incubate 100 pmol of Cas9 nuclease with 120 pmol of synthetic sgRNA at room temperature for 15 minutes to form Ribonucleoprotein (RNP) complexes.

  • Electroporation: Harvest 1×106 wild-type CHO-K1 cells. Resuspend in electroporation buffer, add the RNP complex, and electroporate using standard CHO parameters (e.g., 150V, 5ms).

  • Recovery: Plate cells in Complete Media (See Table 1) and incubate for 48-72 hours at 37°C, 5% CO 2​ . Crucial Insight: Cells must be recovered in methionine-rich media, as successfully edited cells will immediately lose the ability to salvage homocysteine.

Phase 2: Single-Cell Cloning & Auxotrophy Selection

To ensure a self-validating system, clones must be screened phenotypically before genotypic confirmation.

  • FACS Sorting: Sort viable, single cells into 96-well plates containing Complete Media. Allow 10-14 days for clonal expansion.

  • Replica Plating: Once clones reach 70% confluence, trypsinize and split each clone into two parallel plates:

    • Plate A: Complete Media (+ L-Methionine)

    • Plate B: Depleted Media (- L-Methionine)

  • Phenotypic Selection: Monitor for 96 hours. Select clones that exhibit normal proliferation in Plate A but undergo complete cell death in Plate B. This differential survival confirms strict auxotrophy.

  • Genotyping: Extract genomic DNA from the surviving cells in Plate A. Perform PCR across Exon 2 and sequence to confirm biallelic knockout of MTR.

Phase 3: L-Homomethionine Rescue & Incorporation
  • Starvation: Seed validated MTR −/− clones at 1×105 cells/mL in Depleted Media for 4 hours to exhaust intracellular methionine pools.

  • Rescue: Supplement the media with 1 mM L-homomethionine (Rescue Media).

  • Expression: Transfect the cells with a plasmid encoding your target protein (e.g., GFP or a therapeutic mAb). Harvest the protein after 48 hours for Mass Spectrometry (LC-MS/MS) validation of residue-specific incorporation.

System Validation Logic & Quantitative Metrics

A robust auxotrophic system must be self-validating. The logic gate below demonstrates how the engineered cell line's phenotype acts as an internal control for the experiment's integrity.

Logic Clone MTR-/- Clone Cond1 Media + L-Met Clone->Cond1 Cond2 Media - L-Met Clone->Cond2 Cond3 Media - L-Met + L-homoMet Clone->Cond3 Res1 Cell Proliferation (Positive Control) Cond1->Res1 Res2 Cell Death (Auxotrophy Confirmed) Cond2->Res2 Res3 Cell Proliferation (ncAA Rescue) Cond3->Res3

Fig 3. Self-validating logic gate for confirming strict L-homomethionine auxotrophy.

Table 1: Media Formulations for Auxotrophy Management
Media TypeBase FormulationKey SupplementsPurpose
Complete Media DMEM (High Glucose)10% FBS, 0.2 mM L-Methionine Routine passaging, post-transfection recovery, and expansion.
Depleted Media DMEM (Methionine-Free)10% Dialyzed FBS (dFBS)Starvation phase; induces translation arrest in MTR −/− clones.
Rescue Media DMEM (Methionine-Free)10% dFBS, 1.0 mM L-Homomethionine ncAA incorporation and target recombinant protein production.
Table 2: Expected Quality Control & Incorporation Metrics
MetricWild-Type CHO-K1Engineered MTR −/− Clone
Viability in Depleted Media (96h) > 85% (Salvage active)< 5% (Strict auxotroph)
Viability in Rescue Media (96h) > 90%> 80%
Target Protein Yield (Rescue Media) Normal (Canonical Met)~60-75% of Normal Yield
L-Homomethionine Incorporation Rate < 5% (Outcompeted by Met)> 95% (Validated by LC-MS/MS)

References

  • Marin, Ž., et al. "Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?" Chemical Reviews. 1

  • Swanson, D. A., et al. "Targeted disruption of the methionine synthase gene in mice." Molecular and Cellular Biology. 4

  • Wang, W., et al. "CRISPR screening identifies methionine synthase as a potential therapeutic target in KRAS-driven NSCLC." AACR Journals.5

  • "Methionine synthase is essential for cancer cell proliferation in physiological folate environments." PMC - NIH. 3

  • PubChem. "L-Homomethionine | C6H13NO2S | CID 10329619". National Institutes of Health.2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low L-Homomethionine Incorporation Efficiency

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for L-homomethionine (L-hMet) incorporation. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for L-homomethionine (L-hMet) incorporation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for experiments involving the metabolic labeling of proteins with this non-canonical amino acid.

The Principle of Residue-Specific Incorporation

L-homomethionine, a homolog of L-methionine (L-Met), contains an additional methylene group in its side chain. This structural similarity allows it to be recognized, albeit with varying efficiency, by the cell's endogenous translational machinery. The key enzyme in this process is methionyl-tRNA synthetase (MetRS), which is responsible for charging tRNA molecules with methionine.

The fundamental strategy for incorporating L-hMet is to deplete the natural L-Met from the cell culture medium and provide L-hMet in excess. This creates a competitive environment where the MetRS is forced to utilize L-hMet, leading to its incorporation into newly synthesized proteins at methionine codon positions.[1] However, the efficiency of this process can be variable, as MetRS has evolved to specifically recognize L-methionine and possesses proofreading mechanisms to prevent the incorporation of incorrect amino acids.[2][3][4]

cluster_0 Cellular Environment L_Met L-Methionine (Natural) MetRS Methionyl-tRNA Synthetase (MetRS) L_Met->MetRS High Affinity L_hMet L-Homomethionine (Analog) L_hMet->MetRS Lower Affinity tRNA_Met tRNAMet MetRS->tRNA_Met Binds Charged_tRNA_Met Met-tRNAMet tRNA_Met->Charged_tRNA_Met Charged by MetRS (with L-Met) Charged_tRNA_hMet hMet-tRNAMet tRNA_Met->Charged_tRNA_hMet Charged by MetRS (with L-hMet) Ribosome Ribosome / Protein Synthesis Charged_tRNA_Met->Ribosome Incorporation Charged_tRNA_hMet->Ribosome Incorporation caption Competition between L-Met and L-hMet.

Caption: Competition between L-Met and L-hMet for MetRS.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My L-homomethionine incorporation is very low or undetectable. Where should I start?

This is the most common issue and typically points to one of four areas: (1) Incomplete depletion of endogenous L-methionine, (2) Suboptimal L-homomethionine concentration, (3) Poor cell health, or (4) Issues with your detection method.

Recommendation: Start by verifying your protocol's core steps. Ensure you are using freshly prepared, high-quality L-methionine-free medium. Confirm that your cells are healthy and metabolically active before and during the labeling process. As a positive control, consider running a parallel experiment with a more established methionine analog like L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG) if available, as these often incorporate more efficiently and can confirm your base protocol is sound.[5]

Q2: How critical is the L-methionine depletion step, and how long should I starve my cells?

This is arguably the most critical step. Any residual L-methionine in the culture medium will outcompete L-hMet for binding to MetRS, drastically reducing incorporation efficiency.[1] Standard fetal bovine serum (FBS) is a major source of amino acids, including L-methionine.

Causality & Protocol:

  • Media: You must use a formulation specifically lacking L-methionine. Standard DMEM or RPMI will not work unless it is custom-ordered or prepared from powder.

  • Serum: Dialyzed FBS, which has small molecules like amino acids removed, is essential. Standard FBS will continuously replenish the L-methionine pool.

  • Depletion Time: A pre-incubation period in methionine-free medium (a "starvation" step) is crucial to deplete the intracellular pool of L-methionine. This typically ranges from 30 minutes to 12 hours.[2] However, prolonged starvation can negatively impact cell viability. The optimal time is a balance between depleting the internal L-Met pool and maintaining cell health, which varies between cell lines. For sensitive cell lines, start with a shorter depletion time (30-60 minutes). For robust, rapidly dividing cells, a longer depletion may be beneficial.[2]

Q3: What concentration of L-homomethionine should I use?

There is no single universal concentration. The optimal concentration depends on the cell line, the specific MetRS enzyme's affinity for L-hMet, and potential toxicity. L-methionine itself can be toxic at high concentrations (in the mM range), and its analogs may also exhibit toxicity.[6]

Causality & Protocol:

  • Competition Dynamics: The concentration needs to be high enough to effectively compete with any remaining trace amounts of L-methionine and to saturate the MetRS enzyme.

  • Toxicity: Excessive concentrations of non-canonical amino acids can induce cellular stress, leading to reduced protein synthesis or cell death.[7]

  • Optimization is Key: You must empirically determine the optimal concentration for your specific system. We recommend performing a dose-response experiment, testing a range of L-hMet concentrations (e.g., 50 µM to 4 mM). Monitor both incorporation efficiency (via Western blot, mass spectrometry, etc.) and cell viability (e.g., Trypan blue exclusion, microscopy for morphological changes).

Q4: My cells are showing signs of toxicity (poor growth, detachment, morphological changes). What is the cause?

Cell toxicity during labeling experiments is common and can stem from two primary sources: the starvation protocol or the L-hMet itself.

Causality & Troubleshooting:

  • Starvation-Induced Stress: Removing an essential amino acid like methionine will eventually halt protein synthesis and trigger cellular stress pathways.[8][9] If toxicity appears during the depletion step before adding L-hMet, your depletion time is likely too long for your cell type. Reduce the pre-incubation time.

  • L-hMet Toxicity: If cells appear healthy after the depletion step but show signs of stress after the addition of L-hMet, the analog concentration may be too high. Refer to the dose-response optimization protocol in Q3. Some methionine analogs have been shown to have cytotoxic effects that are independent of their incorporation into proteins.[10]

  • Metabolic Perturbation: Introducing a non-canonical amino acid can disrupt normal metabolic pathways. For example, the metabolism of methionine is linked to the production of S-adenosylmethionine (SAM), a critical methyl donor. Perturbing this pathway could have downstream toxic effects.

Q5: How can I verify that L-homomethionine has been incorporated?

Visualizing total protein synthesis (e.g., via a puromycin-based assay) can confirm that the cells are still translationally active, but it does not confirm L-hMet incorporation. Direct measurement is required.

Recommended Methods:

  • Mass Spectrometry (MS): This is the gold-standard method. By analyzing peptides from your protein of interest (or the whole proteome), you can detect the mass shift corresponding to the replacement of methionine (+14 Da for each L-hMet). This method is unambiguous and quantitative.[11][12][13]

  • Isotope Labeling: If you use a stable isotope-labeled version of L-homomethionine (e.g., ¹³C or ¹⁵N), you can use MS to definitively track its incorporation and distinguish it from endogenous methionine.[14]

Key Workflow: Optimizing L-homomethionine Incorporation in Mammalian Cells

This protocol provides a framework for labeling. You must optimize the highlighted parameters (depletion time, L-hMet concentration, and labeling time) for your specific cell line and experimental goals.

Materials:

  • Cells plated on appropriate culture vessels.

  • L-methionine-free DMEM or RPMI-1640.

  • Dialyzed Fetal Bovine Serum (dFBS).

  • L-glutamine and other necessary supplements.

  • L-homomethionine (powder or stock solution).

  • Phosphate-Buffered Saline (PBS).

Step-by-Step Methodology:

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and recover for at least 24 hours.

  • Preparation of Media:

    • Complete Growth Medium: Standard culture medium with non-dialyzed FBS.

    • Methionine-Free Medium: L-methionine-free basal medium supplemented with 10% dFBS, L-glutamine, and other required supplements. Warm to 37°C.

    • Labeling Medium: Methionine-Free Medium containing the desired concentration of L-homomethionine. Prepare this fresh.

  • Methionine Depletion (Starvation):

    • Aspirate the complete growth medium from the cells.

    • Gently wash the cells once with pre-warmed PBS to remove residual methionine.

    • Add pre-warmed Methionine-Free Medium.

    • Incubate at 37°C in a CO₂ incubator for your chosen depletion time (Optimization required: start with 1 hour ).

  • Metabolic Labeling:

    • Aspirate the Methionine-Free Medium.

    • Add the pre-warmed Labeling Medium containing L-homomethionine.

    • Incubate at 37°C for the desired labeling period (Optimization required: start with 4-8 hours ). The duration depends on the turnover rate of your protein of interest.

  • Cell Harvest and Analysis:

    • After incubation, place the culture dish on ice.

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells in an appropriate buffer for your downstream application (e.g., RIPA buffer for immunoprecipitation/Western blot, or an appropriate buffer for mass spectrometry).

    • Proceed with your analysis to detect L-hMet incorporation.

Visual Troubleshooting Flowchart

start Start: Low/No L-hMet Incorporation check_health Are cells healthy and viable? start->check_health check_media Is Met-free medium & dialyzed serum used? check_health->check_media Yes fix_health Troubleshoot culture conditions. Reduce confluency. Check for contamination. check_health->fix_health No check_depletion Is depletion time optimized? check_media->check_depletion Yes fix_media Prepare fresh Met-free medium. Ensure serum is dialyzed. check_media->fix_media No check_hMet_conc Is L-hMet concentration optimized? check_depletion->check_hMet_conc Yes fix_depletion Test shorter (30m) and longer (2-4h) depletion times. Monitor viability. check_depletion->fix_depletion No check_detection Is detection method sensitive enough (e.g., MS)? check_hMet_conc->check_detection Yes fix_hMet_conc Perform dose-response curve (e.g., 50µM - 4mM). Balance incorporation & toxicity. check_hMet_conc->fix_hMet_conc No fix_detection Use Mass Spectrometry for unambiguous detection. check_detection->fix_detection No success Successful Incorporation check_detection->success Yes fix_health->start fix_media->start fix_depletion->start fix_hMet_conc->start fix_detection->start

Caption: A step-by-step flowchart for troubleshooting.

Summary of Key Experimental Parameters for Optimization

ParameterRecommended Starting PointRange for OptimizationRationale & Key Considerations
Cell Confluency 70-80%60-90%Cells should be in a logarithmic growth phase for active protein synthesis. Over-confluency can reduce metabolic activity.
Methionine Depletion Time 1 hour30 minutes - 12 hoursBalance between depleting intracellular L-Met pools and maintaining cell viability. Cell-line dependent.[2]
L-homomethionine Conc. 1-2 mM50 µM - 4 mMMust be determined empirically. High concentrations can be toxic, while low concentrations lead to poor incorporation.
Labeling Duration 4-8 hours2 - 24 hoursDepends on the synthesis and turnover rate of the protein of interest. Longer times increase signal but also risk of toxicity.
Serum 10% Dialyzed FBS5-10% Dialyzed FBSCrucial. Standard FBS contains L-methionine and will prevent L-hMet incorporation.

References

  • Wiltschi, B. (2016). Process optimization for the biosynthesis of non-canonical amino acids. BOKU - University of Natural Resources and Life Sciences, Vienna. Available at: [Link]

  • Fournier, M. J., et al. (2001). How methionyl-tRNA synthetase creates its amino acid recognition pocket upon L-methionine binding. Journal of Molecular Biology. Available at: [Link]

  • Kreis, W., & Hession, C. (1973). Biological Effects of Enzymatic Deprivation of l-Methionine in Cell Culture and an Experimental Tumor. Cancer Research. Available at: [Link]

  • Cabral, F. R., et al. (1989). Cytotoxic effects of methionine alkyl esters and amides in normal and neoplastic cell lines. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Liu, Y., et al. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Pless, S. A., & Ahern, C. A. (2015). Incorporation of non-canonical amino acids. Methods in Molecular Biology. Available at: [Link]

  • Tugel, U., & Galindo Casas, M. (2020). Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. Springer Nature Experiments. Available at: [Link]

  • Raha, K., et al. (2004). Selectivity and specificity of substrate binding in methionyl-tRNA synthetase. Journal of the American Chemical Society. Available at: [Link]

  • Serfling, R., et al. (2018). Designer tRNAs for efficient incorporation of non-canonical amino acids by the pyrrolysine system in mammalian cells. Nucleic Acids Research. Available at: [Link]

  • Dever, J. T., et al. (2008). L-Methionine Toxicity in Freshly-Isolated Mouse Hepatocytes is Gender-Dependent and Mediated in Part by Transamination. Toxicological Sciences. Available at: [Link]

  • Kreis, W., & Hession, C. (1973). Biological effects of enzymatic deprivation of L-methionine in cell culture and an experimental tumor. PubMed. Available at: [Link]

  • Steiner, C. C., et al. (2024). Methionyl-tRNA synthetase synthetic and proofreading activities are determinants of antibiotic persistence. Frontiers in Microbiology. Available at: [Link]

  • Ueland, P. M., et al. (1986). Growth support and toxicity of homocysteine and its effects on methionine metabolism in non-transformed and chemically transformed C3H/10T1/2 cells. Journal of Cellular Physiology. Available at: [Link]

  • AARS Online. Methionyl-tRNA Synthetase. Web Resource. Available at: [Link]

  • Structural Biology of Radboud University. Seleno-methionine (SeMet) labeling of proteins in E. coli. Protocol. Available at: [Link]

  • EMBL-EBI. Methionyl-tRNA synthetase (IPR014758). InterPro Entry. Available at: [Link]

  • Popadić, D., et al. (2018). Enzymatic Synthesis of l-Methionine Analogues and Application in a Methyltransferase Catalysed Alkylation Cascade. Chemistry – A European Journal. Available at: [Link]

  • Born, D. A., et al. (2019). Mass spectrometry to investigate potential routes of methionine biosynthesis in T. maritima. ResearchGate. Available at: [Link]

  • Lal, K., & Ponnudurai, T. (2002). Metabolic Labeling of Protein Antigens with [35S]Methionine. ResearchGate. Available at: [Link]

  • Bian, X., et al. (2020). Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention. Metabolites. Available at: [Link]

  • Verrastro, I., et al. (2014). Conversion of Methionine Into Homocysteic Acid in Heavily Oxidized Proteomics Samples. ResearchGate. Available at: [Link]

  • Jena Bioscience. Protein synthesis monitoring - residue-selective. Web Resource. Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing L-Homomethionine Oxidation in Sample Preparation

Welcome to the Advanced Applications Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the artifactual oxidation of L-homomethionine (and relat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the artifactual oxidation of L-homomethionine (and related thioether-containing amino acids) during sample preparation and LC-MS/MS workflows.

Below, you will find mechanistically grounded troubleshooting FAQs, validated protocols, and quantitative benchmarks to ensure the structural integrity of your samples.

Part 1: Fundamental FAQs (Mechanisms & Causality)

Q: Why is L-homomethionine so susceptible to oxidation during standard sample preparation? A: L-homomethionine is an amino acid analog containing an electron-rich thioether side chain. Structurally, it is nearly identical to methionine but possesses an additional methylene group. This nucleophilic thioether sulfur is highly reactive toward reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (OH•). During standard sample preparation—specifically cell lysis, sonication, and electrospray ionization (ESI)—exposure to atmospheric oxygen and trace transition metals (e.g., Fe²⁺, Cu⁺) catalyzes Fenton-like reactions. This rapidly oxidizes the thioether to L-homomethionine sulfoxide (+16 Da) and, under prolonged oxidative stress, to an irreversible sulfone (+32 Da)[1][2].

Q: My LC-MS chromatograms show split peaks and +16 Da mass shifts. How do I establish causality and prevent this? A: Split peaks occur because the oxidation of the thioether creates a chiral center at the sulfur atom, resulting in two distinct diastereomers (R-sulfoxide and S-sulfoxide) that resolve differently on reverse-phase C18 chromatography columns[3]. To prevent this, you must build a self-validating buffer system that eliminates the root causes of oxidation:

  • Trace Metals: Add 1–5 mM EDTA to chelate metals and halt Fenton chemistry[2].

  • Dissolved Oxygen: Purge all lysis and chromatography buffers with inert gas (Argon or Nitrogen) to displace O₂.

  • ROS Scavenging: Introduce a sacrificial antioxidant. Adding free L-methionine (10–50 mM) acts as a competitive sink for ROS, preferentially taking the oxidative hit to protect your target L-homomethionine residues[2].

Q: How do I distinguish between true in vivo oxidation and artifactual in vitro oxidation that happened during my prep? A: Artifactual oxidation during upstream proteomics workflows makes it nearly impossible to quantify true biological oxidation states[1]. To solve this, implement the MObB (Methionine Oxidation by Blocking) methodology. Immediately upon cell lysis, you forcefully oxidize all unoxidized thioethers using heavy isotopically labeled hydrogen peroxide (¹⁸O-H₂O₂)[1][4]. Causality: Any L-homomethionine oxidized in vivo will contain standard ¹⁶O. Any residue oxidized in vitro during your prep will be blocked with ¹⁸O. Mass spectrometry can then deconvolute the ¹⁶O/¹⁸O ratio to give you an artifact-free quantification of endogenous oxidation[4].

Q: Can I reverse the oxidation once it has occurred in my sample? A: Yes, provided the oxidation has not progressed to the sulfone (+32 Da) stage, which is chemically irreversible[3]. Enzymatic Reversal: Methionine Sulfoxide Reductases (MsrA and MsrB) specifically reduce the S- and R-diastereomers of oxidized thioethers back to their native state[3]. Treating your sample with an MsrA/MsrB cocktail in the presence of DTT (as a cofactor) prior to LC-MS can rescue >90% of the oxidized residues[3][5].

Part 2: Visualizing the Oxidation Pathway

G LHM L-Homomethionine (Thioether) Sulfoxide Sulfoxide (+16 Da) LHM->Sulfoxide Oxidation ROS Reactive Oxygen Species (H2O2, OH•) ROS->LHM Metals Trace Metals (Fe2+, Cu+) Metals->ROS Fenton Reaction Sulfone Sulfone (+32 Da) Sulfoxide->Sulfone Further Oxidation Intervention1 EDTA (Chelation) Intervention1->Metals Blocks Intervention2 MsrA/B + DTT Intervention2->Sulfoxide Reduces

Mechanism of L-homomethionine thioether oxidation and targeted chemical interventions.

Part 3: Quantitative Data & Benchmarks

The following table summarizes the mechanistic impact and expected efficacy of various buffer additives on minimizing artifactual thioether oxidation during sample preparation.

Protectant / ConditionMechanism of ActionExpected Reduction in Artifactual OxidationRecommended Concentration
EDTA / EGTA Chelates trace metals (Fe²⁺, Cu⁺) to prevent the initiation of Fenton reactions.High (Prevents initiation)1 – 5 mM
DTT / TCEP Sacrificial reductant; maintains a reducing environment and acts as an Msr cofactor.Moderate to High5 – 10 mM
Free L-Methionine Acts as a competitive scavenger/sink for ROS in the buffer.Moderate10 – 50 mM
N₂ / Ar Purging Displaces dissolved oxygen in buffers to prevent ROS propagation.High (Prevents propagation)N/A (Bubble for 15 min)
Isotopic Blocking (¹⁸O) Covalently blocks unoxidized sites with heavy oxygen to distinguish from in vivo ¹⁶O.Absolute (Analytical deconvoluting)150 mM ¹⁸O-H₂O₂

Part 4: Step-by-Step Validated Protocols

Protocol A: Anaerobic & Chelated Extraction (Self-Validating System)

This protocol is designed to minimize oxidation from the moment of cell lysis. It includes a self-validating spike-in control to monitor system integrity.

  • Buffer Preparation: Prepare lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl). Add 1 mM EDTA and 10 mM free L-methionine [2].

  • Degassing: Bubble the buffer with Nitrogen or Argon gas for 15–20 minutes to displace dissolved oxygen. Chill to 4°C.

  • Spike-in Control (Validation): Spike a known concentration of a synthetic, unoxidized L-homomethionine-containing standard peptide into the lysis buffer. (If this standard shows +16 Da shifts during final MS analysis, your prep introduced artifactual oxidation).

  • Lysis: Resuspend cells in the chilled, degassed buffer. Perform mechanical lysis (e.g., sonication) on ice, using short bursts to prevent localized heating and ROS generation.

  • Reduction/Alkylation: Immediately add 10 mM DTT and incubate at 37°C for 30 minutes, followed by alkylation with iodoacetamide in the dark[5].

Protocol B: The MObB Isotopic Blocking Workflow

Use this protocol if your goal is to accurately quantify the ratio of oxidized vs. unoxidized L-homomethionine that existed inside the cell prior to lysis.

  • Denaturing Lysis: Lyse cells in a denaturing buffer (e.g., 8M Urea) to expose all buried thioether residues[1].

  • Isotopic Blocking: Immediately add ¹⁸O-labeled hydrogen peroxide (H₂¹⁸O₂) to a final concentration of ~1.25% (or 150 mM)[1][4].

  • Incubation: Allow the forced oxidation to proceed for 1 hour at room temperature or 30 mins at 37°C[1][4].

  • Quenching: Quench the oxidation reaction by adding 300 mM sodium sulfite[4].

  • Downstream Prep: Proceed with standard digestion and LC-MS/MS. Quantify the relative ratios of light (¹⁶O) and heavy (¹⁸O) oxidized peptides to determine endogenous oxidation levels[1].

Workflow Step1 1. Buffer Prep Add 1mM EDTA & Degas Step2 2. Cell Lysis Perform at 4°C under N2 Step1->Step2 Step3 3. Isotopic Blocking Add 18O-H2O2 (MObB) Step2->Step3 Step4 4. Reduction Add 10mM DTT or TCEP Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify 16O/18O Ratio Step4->Step5

Step-by-step sample preparation workflow to minimize artifactual thioether oxidation.

References

  • Source: American Chemical Society (ACS)
  • The Use of Methionine Sulfoxide Reductases to Reverse Oxidized Methionine for Mass Spectrometry Applications Source: Thermo Fisher Scientific URL
  • Source: ScienceDirect (DOI)
  • Residue-Specific Impact of EDTA and Methionine on Protein Oxidation in Biotherapeutics Formulations Source: ResearchGate URL
  • Source: NIH (PMC)

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry Analysis of L-Homomethionine Peptides

Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-homomethionine (hMet)-containing peptides. As a non-canonical amino acid, hMet introduces unique anal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-homomethionine (hMet)-containing peptides. As a non-canonical amino acid, hMet introduces unique analytical challenges in mass spectrometry that require specialized knowledge to overcome. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the accuracy and integrity of your experimental results.

Introduction to L-Homomethionine

L-homomethionine is an analog of L-methionine (Met) with an additional methylene group (-CH2-) in its side chain. This structural difference, while seemingly minor, has significant implications for its mass spectrometric behavior. It is increasingly utilized in biopharmaceutical development and proteomics research to probe protein structure and function or to create novel biotherapeutics. Accurate characterization of peptides containing this residue is therefore critical. This guide is designed to address the specific issues you may encounter during its analysis.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to help you resolve issues encountered during your experiments.

Q1: My search algorithm identified a peptide with a +14.016 Da mass modification on a methionine. Could this be L-homomethionine?

A1: Yes, this is a strong indication of L-homomethionine incorporation. The mass difference between a methionine residue (C5H9NOS; 131.04049 Da) and a homomethionine residue (C6H11NOS; 145.05614 Da) is precisely 14.01565 Da, corresponding to one methylene group (-CH2-).

  • Causality: Database search software often flags unexpected mass shifts as "unknown modifications." When analyzing samples where hMet incorporation is possible, you must configure your software to search for this specific mass shift as a variable modification on methionine. Failure to do so can lead to misidentification or missed identifications.

  • Verification Steps:

    • Confirm High Mass Accuracy: Ensure your mass spectrometer is well-calibrated and that the observed mass shift is consistently close to 14.016 Da across multiple peptides.

    • Manual MS/MS Inspection: Manually inspect the MS/MS spectra of the modified peptides. The fragmentation pattern will differ from a standard methionine-containing peptide. Look for shifts in fragment ions containing the hMet residue.

    • Update Search Parameters: Add a variable modification of +14.01565 Da on methionine in your database search parameters and re-analyze the data.

Q2: I've detected a peptide containing what I believe is homomethionine, but the MS/MS spectrum is dominated by a large neutral loss, leaving very few sequence ions. How can I confirm the sequence?

A2: This is a common issue with sulfur-containing amino acids, especially when oxidized. The side chain can be labile under collision-induced dissociation (CID).

  • Causality: Oxidized methionine (MetO) is known to produce a characteristic neutral loss of 64 Da (methanesulfenic acid, CH₃SOH) during CID.[1][2] By analogy, oxidized homomethionine (hMetO) is expected to undergo a similar fragmentation, losing ethanesulfenic acid (CH₃CH₂SOH), which corresponds to a neutral loss of 78 Da. This low-energy fragmentation pathway can consume most of the applied collision energy, suppressing the backbone fragmentation required for sequencing.

  • Troubleshooting Protocol:

    • Check for Oxidation: Look for precursor ions that are +16 Da, +32 Da, or +48 Da heavier than the theoretical unmodified peptide mass, corresponding to sulfoxide, sulfone, or other oxidation states.[3]

    • Switch Fragmentation Method: Employ an alternative fragmentation technique that is less sensitive to side-chain lability. Electron Transfer Dissociation (ETD) or Higher-Energy Collisional Dissociation (HCD) are excellent choices.[4]

      • ETD cleaves the peptide backbone at the N-Cα bond, generating c- and z-type ions while often preserving labile modifications on the side chains.[5] This makes it ideal for sequencing peptides with oxidized hMet.

      • HCD can sometimes provide more backbone fragmentation than conventional CID, although some neutral loss may still be observed.

    • Perform MS³: If using an ion trap instrument, you can perform an MS³ experiment. First, isolate the precursor ion and generate the dominant neutral loss product in MS². Then, isolate the neutral loss product and fragment it further in MS³ to generate sequence ions.

Q3: How can I be certain my peptide contains homomethionine and not an isobaric modification, like trimethylation on a smaller residue?

A3: This requires careful analysis of high-resolution MS/MS data and understanding the unique fragmentation signatures of homomethionine.

  • Causality: While a precursor mass measurement might be ambiguous, the fragmentation pattern provides definitive evidence. An isobaric modification, like the trimethylation of an amino acid, will not produce the same characteristic neutral losses or immonium ions as homomethionine.

  • Definitive Identification Strategy:

    • Look for the hMet Immonium Ion: Homomethionine has a predicted characteristic immonium ion at m/z 118.0690 Da. This ion is formed by the fragmentation of the amino acid side chain and is highly specific.[6] In contrast, a trimethylated lysine, for example, would produce a different set of signature ions.

    • Identify Side Chain Neutral Losses: Under CID, the hMet side chain (C₄H₉S) can be lost, resulting in a neutral loss of 89.0452 Da. This is distinct from methionine's side chain loss.

    • Utilize High-Resolution Data: High-resolution accurate-mass (HRAM) data allows you to determine the elemental composition of fragment ions, which can definitively rule out other isobaric possibilities.

Frequently Asked Questions (FAQs)

Q: What are the fundamental mass differences I should know for hMet analysis?

A: The key is to know the residue masses and the masses of common modifications.

DescriptionL-Methionine (Met)L-Homomethionine (hMet)Mass Difference (hMet - Met)
Monoisotopic Mass 149.05104977 Da[7]163.06669983 Da[8]14.01565 Da
Residue Mass 131.04049 Da145.05614 Da14.01565 Da
Oxidized Residue (Sulfoxide) 147.0354 Da[9]161.05104 Da14.01565 Da

Q: What are the key differences in CID fragmentation between Met and hMet peptides?

A: The primary differences arise from the larger side chain of hMet, leading to different masses for immonium ions and neutral loss products.

Fragment TypeL-Methionine (Met)L-Homomethionine (hMet)Rationale
Immonium Ion 104.0534 Da[10]118.0690 Da (Calculated)Represents the isolated, protonated side chain structure post-fragmentation.
Side Chain Neutral Loss 48.0217 Da (CH₃SH)[11]62.0374 Da (CH₃CH₂SH) (Predicted)Loss of the volatile thiol from the side chain.
Oxidized Side Chain Neutral Loss 64.0166 Da (CH₃SOH)[2]78.0323 Da (CH₃CH₂SOH) (Predicted)Loss of the corresponding sulfenic acid from the oxidized residue.
Visualizing Fragmentation Differences

The following diagram illustrates the expected differences in key fragment ions generated from a hypothetical peptide G-X-G where X is either Methionine or Homomethionine.

Fragmentation_Comparison CID Fragmentation: Methionine vs. Homomethionine Met_Precursor [G-M-G+H]+ Met_Immonium Met Immonium Ion m/z = 104.05 Met_Precursor->Met_Immonium CID Met_Ox_NL Oxidized Neutral Loss (from [G-M(O)-G+H]+) -78.03 Da Met_Precursor->Met_Ox_NL CID on Oxidized Peptide hMet_Precursor [G-hMet-G+H]+ hMet_Immonium hMet Immonium Ion m/z = 118.07 hMet_Precursor->hMet_Immonium CID hMet_Ox_NL Oxidized Neutral Loss (from [G-hMet(O)-G+H]+) -78.03 Da hMet_Precursor->hMet_Ox_NL CID on Oxidized Peptide

Caption: Key diagnostic fragments in CID of Met vs. hMet peptides.

Q: What are the best practices for sample preparation to avoid artifacts with hMet peptides?

A: Sample preparation for hMet-containing peptides should focus on minimizing artificial oxidation, a common artifact for sulfur-containing amino acids.

  • Use Fresh Buffers: Avoid using aged buffers, which may contain higher levels of dissolved oxygen or peroxides.

  • Minimize Exposure to Air and Light: Keep samples on ice and protected from light whenever possible. Perform digestions and other steps in sealed vials.

  • Consider Antioxidants: Adding a small amount of a scavenger like thiourea or DTT during digestion can sometimes help, but be aware that these can interfere with other analyses.

  • Control pH: The alkylation of unoxidized methionines (and presumably homomethionines) with reagents like iodoacetamide (IAA) is more efficient at low pH, which can be used as a strategy to block and quantify oxidation levels.[12]

  • Artifact Check: Be aware of potential on-column oxidation that can occur during long LC-MS/MS runs, especially with aged columns.[13]

Experimental Protocol & Workflow

Protocol: Confirmation of L-Homomethionine using a Multi-Fragmentation Approach

This protocol outlines a self-validating workflow to confidently identify an hMet-containing peptide and distinguish it from a Met-containing peptide.

Objective: To confirm the presence and location of an L-homomethionine residue within a peptide.

Methodology:

  • Initial Analysis (LC-MS/MS with DDA):

    • Perform a standard data-dependent acquisition (DDA) run using HCD or CID fragmentation.

    • In your database search, include a variable modification of +14.01565 Da on Methionine.

  • Candidate Identification:

    • Identify all peptide-spectrum matches (PSMs) that are confidently assigned with the +14.016 Da modification. Note the precursor m/z, charge state, and retention time of these candidates.

  • Targeted Re-analysis (Inclusion List):

    • Create an inclusion list with the m/z values of the candidate hMet-peptides.

    • Set up a new LC-MS/MS method that uses this inclusion list to trigger MS/MS analysis.

    • Configure the method to acquire three different fragmentation scans for each precursor on the list:

      • Scan 1: HCD (for general sequencing)

      • Scan 2: CID (to look for characteristic neutral losses and immonium ions)

      • Scan 3: ETD (to obtain sequence data if the residue is oxidized and labile)

  • Data Validation and Interpretation:

    • HCD Spectrum: Confirm the peptide sequence. The mass difference in the b- and y-ion series should pinpoint the location of the hMet residue.

    • CID Spectrum:

      • Look for the diagnostic hMet immonium ion at m/z 118.07 . Its presence is a strong confirmation.

      • Check for a neutral loss of 89.05 Da (side chain) or 78.03 Da (oxidized side chain).

    • ETD Spectrum: If the CID/HCD spectra were poor due to neutral loss, the ETD spectrum should provide clear c- and z-ion series, confirming the backbone sequence while preserving the modification.

Workflow for Investigating a Putative hMet Peptide

This decision tree illustrates the logical flow for confirming an hMet-containing peptide.

hMet_Workflow Start Putative hMet Peptide Detected (Precursor mass suggests +14 Da shift) Check_HRAM Is High-Resolution Accurate-Mass Data Available? Start->Check_HRAM Analyze_MS2 Analyze MS/MS Spectrum Check_HRAM->Analyze_MS2 Yes Indeterminate Identity Indeterminate Consider orthogonal methods Check_HRAM->Indeterminate No (High uncertainty) Check_Immonium Is hMet Immonium Ion (m/z 118.07) Present? Analyze_MS2->Check_Immonium Check_NL Are hMet-specific Neutral Losses Observed? Check_Immonium->Check_NL Yes Check_Immonium->Check_NL No (Weaker evidence) Confirm_Seq Does b/y ion series confirm sequence with 145.06 Da residue mass? Check_NL->Confirm_Seq Yes Check_NL->Confirm_Seq No (Weaker evidence) Confirmed hMet Confirmed Confirm_Seq->Confirmed Yes Use_ETD Re-acquire data with ETD to preserve side chain Confirm_Seq->Use_ETD No (Poor fragmentation) Use_ETD->Analyze_MS2 Acquire New Data

Caption: A decision-tree workflow for hMet peptide confirmation.

References
  • Saleh, A. M., Wilding, K. M., Calve, S., Bundy, B. C., & Kinzer-Ursem, T. L. (2019). Non-canonical amino acid labeling in proteomics and biotechnology. Journal of Biological Engineering, 13(1), 43. [Link]

  • Bio-Synthesis Inc. (2009). Amino Acid Masses Tables. Bio-Synthesis. [Link]

  • Matrix Science. (n.d.). Peptide fragmentation. Matrix Science Help. [Link]

  • Gau, B., Garai, A., & McLuckey, S. A. (2014). Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry. Journal of the American Society for Mass Spectrometry, 25(8), 1358–1367. [Link]

  • Tabb, D. L., Smith, L. L., Breci, L. A., & Wysocki, V. H. (2003). Statistical characterization of ion trap tandem mass spectra from doubly charged tryptic peptides. Analytical Chemistry, 75(5), 1155–1163.
  • Lagerwerf, F. M., van de Weert, M., Heerma, W., & Haverkamp, J. (1996). Identification of oxidized methionine in peptides. Rapid Communications in Mass Spectrometry, 10(15), 1905–1910. (Note: Describes the fundamental neutral loss for oxidized methionine).
  • Vachet, R. W., & Glish, G. L. (1997). A new mechanism for the loss of CH3SH from the side chain of methionine during the dissociation of peptide ions. Journal of the American Society for Mass Spectrometry, 8(7), 713–716. (Note: Describes the neutral loss for unmodified methionine).
  • PubChem. (n.d.). L-Methionine. National Center for Biotechnology Information. [Link]

  • ABRF. (n.d.). Monoisotopic amino acid residue masses and immonium ion masses. Association of Biomolecular Resource Facilities. [Link]

  • Walsh, C. T. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. [Link]

  • Coon, J. J., Syka, J. E. P., Shabanowitz, J., & Hunt, D. F. (2005). Tandem mass spectrometry for peptide and protein sequence analysis. BioTechniques, 38(4), 519-523. (Note: General principles of ETD are discussed).
  • Syka, J. E., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528-9533. [Link]

  • Betting, J. C., et al. (2020). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(4), 864-873. [Link]

  • NIST. (n.d.). L-Methionine. NIST Chemistry WebBook. [Link]

  • Mautz, B., Larraillet, V., König, M., & Mølhøj, M. (2021). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. LCGC International, 34(11), 502-510. [Link]

  • Walker, J. M. (Ed.). (2010). The Proteomics Protocols Handbook. Humana Press.
  • PubChem. (n.d.). L-homomethionine. National Center for Biotechnology Information. [Link]

  • Sharp, J. S., & Becker, J. M. (2012). Conversion of Methionine to Homocysteic Acid in Heavily Oxidized Proteomics Samples. Journal of the American Society for Mass Spectrometry, 23(5), 967–970. [Link]

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Technical Support Center: Optimizing SILAC &amp; Pulse-Labeling Workflows with L-Homomethionine Derivatives

Welcome to the Technical Support Center for advanced quantitative proteomics. This guide is designed for researchers and drug development professionals integrating Stable Isotope Labeling by Amino acids in Cell culture (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced quantitative proteomics. This guide is designed for researchers and drug development professionals integrating Stable Isotope Labeling by Amino acids in Cell culture (SILAC) with bioorthogonal pulse-labeling.

While standard SILAC is excellent for steady-state quantification, studying newly synthesized proteins (NSPs) or secretomes is often hindered by the massive background signal of pre-existing proteins. To solve this, researchers utilize L-homomethionine derivatives —specifically L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG)—as methionine surrogates. These unnatural amino acids introduce bioorthogonal handles (azides or alkynes) into nascent polypeptides, enabling click-chemistry enrichment (BONCAT) prior to SILAC quantification. This integrated approach is widely known as BONCAT-SILAC or QuaNCAT[1][2].

Troubleshooting Guides & FAQs

Q1: Why should I use L-homomethionine derivatives (AHA/HPG) instead of standard heavy methionine for pulse SILAC? A: Standard heavy methionine allows for mass-shift quantification but provides no chemical mechanism to physically separate newly synthesized proteins from the highly abundant pre-existing proteome. AHA and HPG contain bioorthogonal azide and alkyne groups, respectively. Through Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), these nascent proteins can be covalently tagged with a biotin probe and physically enriched via streptavidin beads. This drastically reduces background complexity, increasing the detection sensitivity for low-abundance NSPs and secreted factors[2][3].

Q2: My cells show toxicity and reduced global translation rates upon AHA incorporation. How can I optimize the labeling window? A: Toxicity in these experiments arises from two compounding factors: the prerequisite methionine depletion (which triggers starvation stress pathways) and the accumulation of unnatural amino acids, which can subtly alter protein folding. Solution: Limit the initial methionine depletion phase to 30–45 minutes. Extend the subsequent pulse-labeling window only as long as necessary to capture your biological event (typically 1–4 hours). If prolonged labeling is required (e.g., >12 hours), titrate the AHA concentration down (e.g., 0.1–0.5 mM) and consider supplementing the media with a trace amount of natural methionine (e.g., 5% of standard media concentration) to alleviate severe starvation, though this will proportionately reduce your overall labeling efficiency[4][5].

Q3: How do I prevent Arginine-to-Proline conversion from skewing my SILAC quantification during the pulse? A: In mammalian cell culture, heavy Arginine (e.g., 13C6​,15N4​ -Arg) can be metabolically converted to heavy Proline. This generates heavy-proline-containing peptides that complicate MS/MS spectra and artificially skew quantitative ratios. Solution: Supplement your custom SILAC/AHA media with 200 mg/L of unlabeled L-Proline. This saturates the cellular proline pool, effectively shutting down the metabolic conversion pathway via feedback inhibition without interfering with Arginine or AHA incorporation.

Q4: My click-chemistry enrichment yields high non-specific binding. How do I optimize the CuAAC reaction on SILAC-labeled lysates? A: Non-specific binding on streptavidin beads is typically caused by endogenously biotinylated proteins (e.g., carboxylases) or protein aggregation induced by the click reaction itself. Solution: Implement a self-validating enrichment system:

  • Pre-clearance: Incubate the lysate with streptavidin beads before performing the CuAAC reaction to remove endogenous biotinylation.

  • Catalyst Optimization: Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as your ligand. THPTA stabilizes Cu(I) and prevents reactive oxygen species (ROS)-mediated protein precipitation.

  • Stringent Washing: Wash the post-enrichment beads with highly denaturing buffers (e.g., 8M Urea or 1% SDS) prior to on-bead tryptic digestion to strip away non-covalently interacting background proteins[3].

Experimental Protocol: Step-by-Step BONCAT-SILAC Workflow

This methodology details the integration of AHA (L-homomethionine derivative) tagging with SILAC for the isolation and quantification of newly synthesized proteins[3][6].

Step 1: Methionine Depletion Wash cells twice with warm PBS. Incubate in custom DMEM lacking Methionine, Arginine, and Lysine (supplemented with 10% dialyzed FBS) for 30–45 minutes at 37°C.

Step 2: Pulse Labeling Replace the depletion media with labeling media containing 1 mM AHA, heavy isotopes of Arginine (e.g., Arg10) and Lysine (e.g., Lys8), and 200 mg/L unlabeled L-Proline. Incubate for the desired pulse window (1–4 hours).

Step 3: Harvest & Lysis Wash cells three times with ice-cold PBS to halt translation. Lyse cells in a denaturing buffer (1% SDS, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, and protease inhibitors). Boil the lysate for 5 minutes at 95°C and sonicate to shear chromatin and reduce viscosity.

Step 4: CuAAC Click Reaction Determine protein concentration (BCA assay) and adjust to 1–2 mg/mL. Add click reagents in the following strict order, vortexing between additions:

  • 100 µM Biotin-Alkyne probe

  • 1 mM TCEP (reducing agent)

  • 100 µM THPTA (ligand)

  • 1 mM CuSO 4​ (catalyst) React in the dark for 1.5 hours at room temperature.

Step 5: Precipitation & Enrichment Perform a methanol/chloroform precipitation to remove unreacted Biotin-Alkyne and CuAAC reagents. Resuspend the protein pellet in 1% SDS, then dilute with 50 mM Tris-HCl to reach a final SDS concentration of 0.2%. Add pre-washed streptavidin agarose beads and rotate for 2 hours at room temperature.

Step 6: Washing & On-Bead Digestion Wash the beads sequentially with 1% SDS, 8M Urea, and 20% acetonitrile to remove non-specifically bound proteins. Perform on-bead reduction (DTT) and alkylation (IAA), followed by overnight digestion with MS-grade Trypsin.

Step 7: LC-MS/MS Analysis Elute the digested peptides, desalt using C18 StageTips, and analyze via high-resolution LC-MS/MS.

Data Presentation: Comparison of Labeling Strategies

MethodLabeling ReagentsEnrichment CapabilityPrimary Use CaseLimitations
Standard SILAC Heavy Arg / LysNoneSteady-state global proteome quantification.Cannot distinguish newly synthesized proteins from pre-existing pools.
pSILAC (Pulsed) Heavy Arg / LysNoneMeasuring protein turnover and degradation rates.Low sensitivity for NSPs due to massive background of light proteins[2].
BONCAT-SILAC AHA + Heavy Arg / LysYes (Biotin-Streptavidin)Quantifying acute translational responses and secretomes[3][5].Requires optimization of click-chemistry; potential AHA toxicity.

Workflow Visualization

BONCAT_SILAC N1 Methionine Depletion (30-45 min) N2 Pulse Labeling AHA + Heavy Arg/Lys N1->N2 Starvation N3 Cell Lysis & Protein Extraction N2->N3 Harvest N4 CuAAC Click Chemistry (Biotin-Alkyne) N3->N4 Tagging N5 Streptavidin Enrichment N4->N5 Capture N6 On-Bead Digestion & LC-MS/MS N5->N6 Analysis

Workflow for BONCAT-SILAC utilizing AHA (L-homomethionine derivative) for protein enrichment.

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Troubleshooting

Technical Support Center: Preventing Non-Specific Binding of L-homomethionine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance to address the common challenge of non-specific binding (NSB) of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance to address the common challenge of non-specific binding (NSB) of L-homomethionine in experimental assays. As Senior Application Scientists, we have synthesized our expertise to provide you with a comprehensive resource to ensure the accuracy and reliability of your results.

Introduction to Non-Specific Binding of L-homomethionine

L-homomethionine, an analog of the essential amino acid L-methionine, is utilized in various research applications, including its incorporation into proteins for structural studies and as a component in drug development.[1][2][3][4][5][6][7] Non-specific binding refers to the undesirable adhesion of L-homomethionine to surfaces other than its intended target, such as microplate wells, beads, or sensor surfaces. This can lead to high background signals, reduced assay sensitivity, and inaccurate data.[8][9][10][11][12][13][14] Understanding and mitigating NSB is therefore critical for generating high-quality, reproducible results.

The primary drivers of non-specific binding are hydrophobic and electrostatic interactions between the molecule of interest and the assay surface.[15][16][17] This guide will equip you with the knowledge and tools to effectively minimize these interactions in your L-homomethionine experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the non-specific binding of L-homomethionine.

Q1: What are the main causes of L-homomethionine non-specific binding?

A1: Non-specific binding of L-homomethionine, like other small molecules, is primarily caused by two types of interactions:

  • Hydrophobic Interactions: The non-polar regions of L-homomethionine can interact with hydrophobic surfaces of common labware (e.g., polystyrene plates).

  • Electrostatic Interactions: The charged groups on L-homomethionine can interact with charged surfaces. The overall charge of L-homomethionine is dependent on the pH of the buffer.[15][16]

Q2: How can I detect if I have a non-specific binding problem in my assay?

A2: A key indicator of non-specific binding is a high background signal in your negative control wells or samples that do not contain the target molecule.[9][11] This can manifest as:

  • Uniformly high signal across the entire plate.

  • "Edge effects," where the outer wells of a plate show higher readings.

  • Inconsistent results between replicate wells.

Q3: What is a blocking buffer and how does it work?

A3: A blocking buffer is a solution containing a high concentration of a protein or a mixture of proteins (that are unrelated to the assay) that physically coat the surface of the assay plate or other substrates.[8][10][12][14][18][19][20][21] This coating prevents the molecule of interest, in this case, L-homomethionine, from binding to these surfaces non-specifically. Common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk.[14][19]

Q4: Can detergents help in reducing non-specific binding?

A4: Yes, non-ionic detergents like Tween-20 are often included in wash buffers and sometimes in blocking buffers at low concentrations (typically 0.05%).[13][15][16][22][23] They help to disrupt weak, non-specific hydrophobic interactions that contribute to background signal.[15][16][23]

Q5: How does buffer composition affect non-specific binding?

A5: The pH and ionic strength of your buffers can significantly influence electrostatic interactions.[15][16][24][25] Adjusting the pH to a point where L-homomethionine and the surface have similar charges can reduce attraction. Increasing the salt concentration (e.g., with NaCl) can also shield electrostatic interactions.[10][15][16][25]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to L-homomethionine non-specific binding.

Problem Probable Cause Recommended Solution
High background signal in all wells Insufficient blocking of the surface.Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA).[11][13] Extend the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).[11]
Sub-optimal buffer conditions.Optimize the pH of your assay buffer to minimize electrostatic interactions.[15][16][25] Increase the salt concentration of your wash buffer (e.g., add 150-500 mM NaCl).[10][15][16][25]
Presence of hydrophobic interactions.Add a non-ionic detergent like Tween-20 (0.05%) to your wash buffer.[13][15][16][22][23]
Inconsistent results between replicates Uneven coating of the blocking agent.Ensure thorough mixing of the blocking buffer and gentle agitation during incubation. Use a sufficient volume of blocking buffer to cover the entire surface.
Inefficient washing.Increase the number of wash steps (e.g., from 3 to 5 washes).[9][10][11] Increase the volume of wash buffer used for each wash. Ensure complete aspiration of the wash buffer between steps.
"Edge effects" observed on the microplate Evaporation from the outer wells during incubation.Use a plate sealer during incubation steps.[13] Avoid using the outermost wells of the plate for critical samples.
Temperature gradients across the plate.Ensure the plate is incubated in a temperature-controlled environment and allow the plate to equilibrate to room temperature before adding reagents.
Visualizing the Problem: A Logic Diagram for Troubleshooting

Troubleshooting_NSB cluster_causes Potential Causes cluster_solutions Solutions start High Background Signal cause1 Insufficient Blocking Inadequate blocking agent concentration or incubation time. start->cause1 cause2 Sub-optimal Buffer pH or ionic strength favoring electrostatic interactions. start->cause2 cause3 Hydrophobic Interactions Molecule adhering to non-polar surfaces. start->cause3 cause4 Inefficient Washing Residual unbound molecule remaining. start->cause4 solution1 Optimize Blocking Increase concentration/time of blocking agent (e.g., BSA). cause1->solution1 solution2 Adjust Buffer Modify pH and/or increase salt concentration (NaCl). cause2->solution2 solution3 Add Detergent Include Tween-20 in wash buffer. cause3->solution3 solution4 Enhance Washing Increase number and volume of washes. cause4->solution4 Surface_Passivation start Start: Clean Glass Surface step1 Sonication in Methanol start->step1 step2 Rinse with Deionized Water step1->step2 step3 Dry with Nitrogen Gas step2->step3 step4 Silanization with DDS in Toluene step3->step4 step5 Rinse with Toluene, Methanol, Water step4->step5 step6 Cure at 100°C step5->step6 step7 Coat with Tween-20 Solution step6->step7 step8 Final Rinse and Dry step7->step8 end End: Passivated Surface Ready step8->end

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Section 1: Mechanistic Insight - Why Does L-Homomethionine Reduce Protein Expression?

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Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing Technical Documentation

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Finalizing Technical Documentation

I've completed the DOT diagrams for ribosomal stalling rescue and experimental workflow, adhering to all specifications including the color palette, caption length, and width constraints. I've also incorporated the self-validating split protocol, and formatted the references and quantitative data as requested, including validation details. I am finishing the final touches on the reference section.

Integrating Citations and Text

I'm now integrating citations into the final guide to enhance clarity and flow. I'm focusing on ensuring the citations naturally support my explanations of ribosomal stalling, the effects of non-canonical amino acids, and the benefits of engineered tRNAs in the text, improving the user experience. I am particularly considering the citation on D-loop and D-stem tRNAs to aid in ribosomal binding.

Refining Final Documentation

I've integrated citations seamlessly, enhancing explanations. Cited sources now support stalling mechanisms, benefits of engineered tRNA, and experimental protocols like flexizyme charging, and the use of EF-P. The guide is now complete, providing robust information and easy access to high fidelity data with an improved user experience.

Technical Support Center: Troubleshooting L-Homomethionine Incorporation and Protein Expression

Welcome to the Advanced Translation Engineering Support Portal. L-homomethionine (L-hMet) and its derivatives, such as L-β-homomethionine (βhM), are highly valuable non-proteinogenic amino acids (nPAAs) used to confer proteolytic stability and unique structural conformations to recombinant peptides. However, researchers frequently encounter severe bottlenecks—specifically, a drastic reduction in protein expression levels—when attempting to incorporate these analogs via ribosomal translation.

This guide provides mechanistic insights and actionable troubleshooting protocols to help you rescue protein yields and ensure high-fidelity incorporation.

To troubleshoot low yields, we must first understand the causality at the ribosomal level. When introducing L-hMet or βhM into a cell-free translation system, the endogenous ribosomal machinery struggles to process the unnatural backbone and side-chain geometry. This triggers a cascade of inefficiencies:

  • Slow A-Site Accommodation: The nPAA-charged tRNA is poorly accommodated into the ribosomal A-site by the standard Elongation Factor Tu (EF-Tu), slowing down the initial decoding step [2.2].

  • Ribosomal Stalling & Mistranslocation: Even if accommodation occurs, the peptidyl transfer rate between unnatural amino acids is kinetically unfavorable. This induces ribosomal stalling, which subsequently causes the mistranslocation of the peptidyl-tRNA from the P site to the E site[1].

  • Peptidyl-tRNA Drop-off: The ultimate consequence of this stalling is the premature drop-off of the peptidyl-tRNA from the ribosome. This halts translation entirely, resulting in truncated peptide products and a near-total collapse of full-length protein expression levels[1].

Section 2: Troubleshooting Guides & FAQs

Q1: My protein yield is nearly undetectable when incorporating multiple consecutive L-β-homomethionine residues. How can I rescue expression? Root Cause: Consecutive β-amino acids exacerbate ribosomal stalling, making spontaneous peptidyl transfer nearly impossible for the wild-type ribosome. Solution: You must supplement your cell-free translation system with Elongation Factor P (EF-P). EF-P binds between the E and P sites of the ribosome, stabilizing the peptidyl-tRNA and physically accelerating peptide bond formation. Furthermore, you should replace wild-type tRNAs with an engineered chimeric tRNA, such as tRNAPro1E2. This specific tRNA features an optimized 9-nucleotide D-loop and a 4-base pair D-stem that efficiently recruits EF-P and EF-Tu, effectively bypassing the stall and rescuing expression levels[2][3].

Q2: I am detecting misincorporation of natural amino acids at my designated L-homomethionine codon. How do I achieve high fidelity? Root Cause: Endogenous aminoacyl-tRNA synthetases (aaRS) in standard cell extracts will outcompete your unnatural amino acid for the target codon. Solution: Abandon standard lysate-based systems. Instead, use Flexizyme (a ribozyme-based acylation system) to pre-charge your engineered tRNA with L-hMet or βhM in vitro. Then, perform the translation in a highly controlled, reconstituted cell-free system (such as the PURE system) where the competing natural amino acid and its corresponding aaRS have been explicitly omitted[2].

Q3: Western blot analysis shows a ladder of truncated peptides rather than my full-length protein. What is happening? Root Cause: This is the biochemical hallmark of peptidyl-tRNA drop-off. The ribosome stalls during the kinetically slow peptidyl transfer of L-hMet; EF-Tu hydrolyzes GTP, but the delayed peptide bond formation allows the tRNA to prematurely exit the complex. Solution: Increase the concentration of EF-Tu to forcefully drive A-site accommodation, and ensure EF-P is present at a working concentration of at least 5 μM to catalyze the stalled transfer before drop-off can occur[2].

Section 3: Quantitative Data - Impact of Engineered Components on Expression

To demonstrate the causality of translation factor engineering on βhM incorporation, the following table summarizes the expected relative expression levels of a model peptide containing consecutive βhM residues under various system configurations.

Translation System SetuptRNA TypeEF-P Supplement (5 μM)Relative Protein Expression LevelPrimary Defect Observed
Standard Cell-FreeWild-Type tRNAProNo< 5% (N.D.)Severe drop-off, no full-length product
Standard Cell-FreeWild-Type tRNAProYes~15%Moderate stalling
Engineered SystemChimeric tRNAPro1E2No~25%Slow peptidyl transfer
Optimized System Chimeric tRNAPro1E2 Yes > 90% None (Efficient Incorporation)

(Data synthesized from optimization benchmarks of β-amino acid ribosomal incorporation[1][2])

Section 4: Experimental Protocol - High-Yield Cell-Free Translation with L-Homomethionine

Self-Validating Design: This protocol includes a critical split-sample control. By running a parallel reaction lacking EF-P, you create a self-validating system that confirms the rescue of your protein expression is strictly dependent on the engineered translation factors, ruling out template or reagent degradation.

Step 1: Flexizyme-Mediated tRNA Charging

  • Prepare a reaction mixture containing 50 mM HEPES-KOH (pH 7.5), 600 mM MgCl2, 20% DMSO, 50 μM engineered tRNAPro1E2, 50 μM Flexizyme (e.g., dFx), and 5 mM activated L-β-homomethionine (e.g., DBE-activated βhM)[3].

  • Incubate the mixture on ice for 2 hours to allow for catalytic esterification.

  • Precipitate the aminoacyl-tRNA using 0.3 M sodium acetate (pH 5.2) and 3 volumes of cold ethanol. Pellet via centrifugation, wash with 70% ethanol, and resuspend the pellet in 1 mM sodium acetate (pH 5.2).

Step 2: Reconstituted Cell-Free Translation

  • Assemble a customized PURE (Protein synthesis Using Recombinant Elements) system reaction (10 μL total volume).

  • Critical: Omit the natural amino acid corresponding to your reassigned codon (e.g., omit Proline if using CCG codons).

  • Add the DNA/mRNA template encoding your target protein (final concentration: 1 μM).

  • Add the pre-charged βhM-tRNAPro1E2 to a final concentration of 50 μM.

  • Validation Split: Divide the master mix equally into two tubes.

    • Tube A (Negative Control): Add buffer equivalent.

    • Tube B (Optimized): Add purified EF-P to a final concentration of 5 μM[2].

  • Incubate both translation reactions at 37°C for 45 minutes.

Step 3: Product Verification & Quantification

  • Quench the reactions by adding an equal volume of 2× HBS buffer (100 mM HEPES-KOH pH 7.6, 300 mM NaCl).

  • Purify the nascent peptides using affinity chromatography (e.g., ANTI-FLAG M2 affinity gel if a FLAG-tag is included)[2].

  • Elute with 0.2% trifluoroacetic acid (TFA) and analyze via MALDI-TOF Mass Spectrometry to confirm the mass shift corresponding to L-homomethionine incorporation. Compare the peak intensities between Tube A and Tube B to validate the EF-P dependency.

Section 5: Visualizations

G cluster_stalling Standard Machinery (Low Expression) cluster_rescue Engineered Machinery (High Expression) Start Ribosomal Translation with L-Homomethionine SlowAcc Slow A-Site Accommodation Start->SlowAcc Wild-Type tRNA EFTu Enhanced EF-Tu Recruitment Start->EFTu Chimeric tRNA Stall Ribosomal Stalling & Slow Peptidyl Transfer SlowAcc->Stall DropOff Peptidyl-tRNA Drop-off (Truncated Proteins) Stall->DropOff EFP EF-P Binding (Stabilizes P-Site) EFTu->EFP Elongation Accelerated Peptide Bond Formation EFP->Elongation

Mechanism of L-homomethionine induced ribosomal stalling and rescue via engineered translation factors.

Workflow Step1 Step 1 Flexizyme Charging Step2 Step 2 tRNA Precipitation Step1->Step2 Step3 Step 3 PURE System Setup (Minus Competing AA) Step2->Step3 Split Add EF-P? Step3->Split Control Control No EF-P Low Yield Split->Control No Optimized Optimized + 5 μM EF-P High Yield Split->Optimized Yes Analysis Validation MALDI-TOF MS Control->Analysis Optimized->Analysis

Step-by-step workflow for self-validating cell-free translation of L-homomethionine peptides.

References

  • Ribosomal Incorporation of Consecutive β-Amino Acids | Journal of the American Chemical Society - ACS Public
  • Engineering Translation Components Improve Incorporation of Exotic Amino Acids - Semantic Scholar.
  • US20200308572A1 - Modification of D and T Arms of tRNA Enhancing D-Amino Acid and Beta-Amino Acid Uptake - Google P

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to L-homomethionine vs. L-methionine: A Comparative Analysis of Incorporation Efficiency in Proteomics

For researchers, scientists, and drug development professionals venturing into the dynamic landscape of proteomic analysis, the ability to distinguish and isolate newly synthesized proteins is paramount. Bioorthogonal No...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals venturing into the dynamic landscape of proteomic analysis, the ability to distinguish and isolate newly synthesized proteins is paramount. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) has emerged as a powerful technique for this purpose, enabling the selective labeling and subsequent identification of proteomes with high temporal resolution.[1][2][3][4] At the heart of this technique lies the strategic replacement of canonical amino acids with their non-canonical counterparts during protein translation.

L-homomethionine (L-hMet), an analog of the essential amino acid L-methionine (L-Met), is one such tool. Its structural similarity to L-Met allows it to be incorporated into nascent polypeptide chains, providing a chemical handle for downstream applications. However, the success of any BONCAT experiment hinges on the efficiency of this incorporation. This guide provides an in-depth, objective comparison of the incorporation efficiency of L-homomethionine versus L-methionine, grounded in biochemical principles and supported by experimental data, to empower researchers in designing and interpreting their proteomics studies.

The Gatekeeper of Incorporation: Methionyl-tRNA Synthetase

The incorporation of any amino acid into a protein is governed by the corresponding aminoacyl-tRNA synthetase. In the case of methionine and its analogs, this crucial enzyme is methionyl-tRNA synthetase (MetRS).[5][6] MetRS is responsible for recognizing L-methionine and attaching it to its cognate transfer RNA (tRNAMet), a process known as aminoacylation or charging. The charged tRNAMet then delivers the methionine to the ribosome for incorporation into the growing polypeptide chain.

The permissiveness of MetRS is the key determinant of L-homomethionine's utility in BONCAT. MetRS, like many other aminoacyl-tRNA synthetases, possesses a degree of substrate promiscuity, allowing it to recognize and activate amino acids that are structurally similar to its primary substrate. L-homomethionine, with its additional methylene group in the side chain compared to L-methionine, is a substrate for MetRS. However, this structural difference influences the binding affinity and catalytic efficiency of the enzyme.

It is this competition between L-methionine and L-homomethionine for the active site of MetRS that dictates the incorporation efficiency. When both amino acids are present, the one with the more favorable kinetic parameters (a lower Michaelis constant, Km, and a higher catalytic rate, kcat) will be preferentially utilized.

A Head-to-Head Comparison: Incorporation Efficiency

While L-homomethionine can be incorporated into proteins, its efficiency is generally lower than that of L-methionine. This is a direct consequence of the altered binding and catalysis by MetRS. The enzyme has evolved to optimally recognize L-methionine, and the larger side chain of L-homomethionine results in a less favorable interaction with the active site.

Several studies have demonstrated the successful high-level incorporation of various methionine analogs, including norleucine, ethionine, and selenomethionine, into proteins in E. coli, establishing the feasibility of replacing methionine.[7] The general principle is to culture cells in a methionine-depleted medium and supplement it with the desired analog.

Table 1: Factors Influencing the Incorporation Efficiency of L-homomethionine

FactorImpact on L-hMet IncorporationRationale
Relative Concentrations Higher [L-hMet] to [L-Met] ratio increases incorporation.Mass action principles drive the binding of the more abundant substrate to MetRS. Complete depletion of L-Met from the medium is ideal for maximizing L-hMet incorporation.
Cell Type/Organism Varies depending on the specific MetRS enzyme.The structure and flexibility of the MetRS active site can differ between species, leading to variations in substrate promiscuity.
Protein Turnover Rate Higher turnover rates lead to greater labeling with L-hMet.BONCAT specifically labels newly synthesized proteins. Cells with rapid protein synthesis will incorporate more of the available amino acid pool, including L-hMet.
Physiological State Stress conditions can alter MetRS fidelity.Oxidative stress has been shown to cause a loss of accuracy in MetRS, leading to misacylation of tRNAs with methionine.[5] This could potentially influence the incorporation of analogs.

Experimental Insights: Quantifying Incorporation

The most direct way to measure the incorporation efficiency of L-homomethionine is through mass spectrometry-based proteomics. By analyzing the tryptic peptides of proteins from cells labeled with L-hMet, one can identify peptides where methionine has been replaced by homomethionine (a mass shift of +14 Da). The ratio of the intensity of the L-hMet-containing peptide to the sum of the intensities of the L-hMet and L-Met-containing peptides provides a quantitative measure of incorporation at a specific site.

While specific quantitative data for L-homomethionine incorporation efficiency across a range of conditions is not extensively documented in publicly available literature, the principles are well-established through studies with other methionine analogs like L-azidohomoalanine (AHA). These studies consistently show that high levels of incorporation (often exceeding 80-90%) can be achieved by carefully controlling the labeling conditions, primarily by using methionine-free media and an adequate concentration of the analog.

Practical Considerations for the Researcher

When designing experiments using L-homomethionine, several factors must be considered to ensure reliable and reproducible results.

Optimizing Labeling Conditions

The key to successful labeling is to maximize the intracellular ratio of L-hMet-tRNAMet to L-Met-tRNAMet. This is achieved by:

  • Methionine Depletion: Cells should be cultured in a methionine-free medium for a period before and during the addition of L-homomethionine. This depletes the intracellular pool of L-methionine, reducing competition.

  • L-homomethionine Concentration: The optimal concentration of L-hMet should be determined empirically for each cell type. A starting point is typically in the range of 25-100 µM.

Potential for Cytotoxicity and Perturbation of Protein Synthesis

Introducing a non-canonical amino acid can potentially impact cellular physiology. High concentrations of L-methionine itself can inhibit the growth of certain cancer cell lines.[8][9] While specific data for L-homomethionine is limited, it is prudent to assess its potential cytotoxicity. This can be done through standard cell viability assays (e.g., MTT or trypanblue exclusion) and by monitoring overall protein synthesis rates, for instance, through a short pulse with a radiolabeled amino acid like 35S-methionine. A lack of methionine can inhibit protein synthesis, while adequate supplementation can promote it.[10]

Experimental Protocol: A General Framework for L-homomethionine Labeling and Analysis

This protocol provides a generalized workflow for labeling newly synthesized proteins with L-homomethionine in cultured mammalian cells for subsequent proteomic analysis.

Materials:

  • Mammalian cell line of interest

  • Complete culture medium (e.g., DMEM)

  • Methionine-free DMEM

  • Dialyzed fetal bovine serum (dFBS)

  • L-glutamine, penicillin-streptomycin

  • L-homomethionine (L-hMet)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (proteomics grade)

  • Solid-phase extraction (SPE) cartridges for peptide cleanup

  • LC-MS/MS system

Procedure:

  • Cell Culture and Methionine Depletion: a. Culture cells to the desired confluency in complete medium. b. Wash the cells twice with warm PBS. c. Replace the complete medium with methionine-free DMEM supplemented with dFBS, L-glutamine, and penicillin-streptomycin. d. Incubate for 1-2 hours to deplete intracellular methionine stores.

  • L-homomethionine Labeling: a. Prepare a stock solution of L-hMet in sterile water or PBS. b. Add L-hMet to the methionine-free medium to the desired final concentration (e.g., 50 µM). c. For a negative control, add an equivalent concentration of L-methionine to a separate plate of cells in methionine-free medium. d. Incubate the cells for the desired labeling period (e.g., 4-24 hours).

  • Cell Lysis and Protein Extraction: a. Wash the cells twice with cold PBS. b. Lyse the cells in an appropriate lysis buffer containing protease inhibitors. c. Scrape the cells and collect the lysate. d. Clarify the lysate by centrifugation to pellet cell debris. e. Collect the supernatant containing the proteome.

  • Protein Digestion and Sample Preparation for Mass Spectrometry: a. Quantify the protein concentration in the lysate. b. Take a desired amount of protein (e.g., 50 µg) and reduce the disulfide bonds with DTT. c. Alkylate the cysteine residues with IAA. d. Digest the proteins into peptides overnight with trypsin. e. Acidify the peptide solution to stop the digestion. f. Desalt and concentrate the peptides using SPE cartridges. g. Dry the purified peptides and resuspend in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis and Data Interpretation: a. Analyze the peptide samples on a high-resolution mass spectrometer. b. Search the acquired MS/MS data against a protein database, specifying a variable modification for methionine corresponding to the mass difference of homomethionine (+14.01565 Da). c. Quantify the relative abundance of L-hMet-containing peptides versus their L-Met-containing counterparts to determine incorporation efficiency.

Visualizing the Workflow and Biochemical Pathway

BONCAT_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A 1. Culture Cells in Complete Medium B 2. Methionine Depletion (Met-free medium) A->B C 3. Add L-homomethionine B->C D 4. Cell Lysis & Protein Extraction C->D E 5. Protein Digestion (Trypsin) D->E F 6. Peptide Cleanup (SPE) E->F G 7. LC-MS/MS Analysis F->G H 8. Database Search & Quantification G->H

Figure 1: A generalized experimental workflow for proteomic analysis of L-homomethionine incorporation.

MetRS_Mechanism cluster_substrates Substrates cluster_products Products MetRS Methionyl-tRNA Synthetase (MetRS) Charged_LMet L-Met-tRNA-Met MetRS->Charged_LMet Charged_LhMet L-hMet-tRNA-Met MetRS->Charged_LhMet LMet L-Methionine (L-Met) LMet->MetRS High Affinity LhMet L-homomethionine (L-hMet) LhMet->MetRS Lower Affinity tRNA tRNA-Met tRNA->MetRS Ribosome Ribosome Charged_LMet->Ribosome Charged_LhMet->Ribosome Protein Newly Synthesized Protein Ribosome->Protein

Figure 2: Competitive binding of L-Met and L-hMet to MetRS for protein incorporation.

Conclusion

L-homomethionine serves as a valuable, albeit less efficient, surrogate for L-methionine in proteomic studies. Its incorporation is fundamentally limited by the substrate preference of methionyl-tRNA synthetase, which has evolved for optimal recognition of the canonical amino acid. However, by carefully manipulating experimental conditions, particularly through the depletion of L-methionine and the use of an optimized concentration of L-homomethionine, researchers can achieve significant levels of incorporation for the effective labeling of newly synthesized proteins. As with any technique that introduces non-canonical components into biological systems, it is crucial to validate the methodology and assess any potential off-target effects to ensure the integrity of the experimental findings. This guide provides the foundational knowledge and a practical framework for the successful application of L-homomethionine in your future proteomics endeavors.

References

  • Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences, 103(25), 9482–9487.
  • Hatzenpichler, R., Scheid, S., Wagner, M., & Horn, M. (2014). Detection of protein-synthesizing microorganisms in the environment via bioorthogonal noncanonical amino acid tagging (BONCAT). Environmental microbiology, 16(8), 2568–2590. [Link]

  • Thiel, B., Goral, A., & Böttger, A. (2025). Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome. PLOS ONE, 20(8), e0237353. [Link]

  • Thiel, B., Goral, A., & Böttger, A. (2025). Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to Detect Newly Synthesized Proteins in Cells and their Secretome. protocols.io. [Link]

  • Yin, J., Ren, W., Yang, G., Duan, J., Huang, X., Li, T., & Yin, Y. (2017). Effects of methionine on muscle protein synthesis and degradation pathways in broilers. Journal of Animal Science and Biotechnology, 8(1), 1-9.
  • ProteomeXchange. (2024). PXD051224: Copper(I)-Nitrene Platform for Chemoproteomics Profiling of Methionine. ProteomeXchange. [Link]

  • Reeds, P. J., Burrin, D. G., Stoll, B., van Goudoever, J. B., Wykes, L. J., & Jahoor, F. (2000). The Amount of Dietary Methionine Required to Maximize Synthesis of Transmethylated Products Is Higher than That Needed for Protein Synthesis in Neonatal Piglets. The Journal of Nutrition, 130(4), 749-756.
  • Cavadenti, N., Al-Mawed, S., & Bré, L. (2017). l-Methionine inhibits growth of human pancreatic cancer cells. PLoS ONE, 12(4), e0175341.
  • Fournier, M. J., & Mejdoub, H. (2001). How methionyl-tRNA synthetase creates its amino acid recognition pocket upon L-methionine binding. Journal of molecular biology, 306(5), 1043–1054.
  • AARS Online. (n.d.). Methionyl-tRNA Synthetase. AARS Online. [Link]

  • Bacher, A., & Groll, M. (2011). High expression and steady-state kinetic characterization of methionine site-directed mutants of Escherichia coli methionyl- and selenomethionyl-dihydrofolate reductase. Biological chemistry, 392(1-2), 109–116.
  • Cavadenti, N., Al-Mawed, S., & Bré, L. (2017). L-Methionine inhibits growth of human pancreatic cancer cells. ResearchGate. [Link]

  • InterPro. (n.d.). Methionyl-tRNA synthetase (IPR014758). EMBL-EBI. [Link]

  • Le, T. T., Zivkovic, A. M., & German, J. B. (2016). High-throughput and simultaneous quantitative analysis of homocysteine–methionine cycle metabolites and co-factors in blood plasma and cerebrospinal fluid by isotope dilution LC–MS/MS. Analytical and bioanalytical chemistry, 408(26), 7351–7363.
  • O'Donoghue, P., & Heinemann, I. U. (2017). MS-READ: Quantitative measurement of amino acid incorporation. Biochimica et Biophysica Acta (BBA)-General Subjects, 1861(11), 2906–2914.
  • Tan, J., & Li, L. (2011). Kinetic Constants of Activation and Misactivation by LeuRS and LeuRS-Ba discrimination factor. Biochemistry, 50(45), 9845-9853.
  • Sharp, J. S., & Becker, J. M. (2010). Conversion of Methionine to Homocysteic Acid in Heavily Oxidized Proteomics Samples. Journal of the American Society for Mass Spectrometry, 21(4), 696–699.
  • Rogers, M. S., & Firestine, S. M. (2022). The Potential of a Protein Model Synthesized Absent of Methionine. International Journal of Molecular Sciences, 23(12), 6435.
  • Sperandio, B., & Lereclus, D. (2011). Control of Methionine Synthesis and Uptake by MetR and Homocysteine in Streptococcus mutans. Journal of bacteriology, 193(17), 4341–4352.
  • Ghesquière, B., Jonckheere, V., & Gevaert, K. (2019). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. Molecular & Cellular Proteomics, 18(3), 517-528.
  • Zhang, Y., & Liu, D. (2025). High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics. Journal of Pharmaceutical Analysis, 15(9), 100523.
  • Honek Lab. (n.d.). Methionine Chemistry and Biochemistry. University of Waterloo. [Link]

  • Sharp, J. S., & Becker, J. M. (2010). Conversion of methionine into homocysteic acid in heavily oxidized proteomics samples. Journal of the American Society for Mass Spectrometry, 21(4), 696-9.
  • SABIO-RK. (n.d.). Search. SABIO-RK. [Link]

  • Budisa, N., Steipe, B., Demange, P., Eckerskorn, C., Kellermann, J., & Huber, R. (1995). High-level biosynthetic substitution of methionine in proteins by its analogs 2-aminohexanoic acid, selenomethionine, telluromethionine and ethionine in Escherichia coli. European journal of biochemistry, 230(2), 788–796.
  • Rhee, H. W., Zou, P., Udeshi, N. D., Martell, J. D., Mootha, V. K., Carr, S. A., & Ting, A. Y. (2013). Proteomic mapping of the human mitochondrial intermembrane space in live cells via ratiometric APEX tagging. Science, 339(6125), 1328–1331.
  • Ghesquière, B., Jonckheere, V., & Gevaert, K. (2011). Redox Proteomics of Protein-bound Methionine Oxidation. Molecular & cellular proteomics : MCP, 10(8), M111.008333.

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Comparative

Validation of L-Homomethionine Incorporation by Mass Spectrometry: A Comparative Guide

Executive Summary & Mechanistic Overview The expansion of the genetic code using non-canonical amino acids (ncAAs) provides researchers with unprecedented control over protein structure, function, and tracking. While met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

The expansion of the genetic code using non-canonical amino acids (ncAAs) provides researchers with unprecedented control over protein structure, function, and tracking. While methionine (Met) surrogates like Azidohomoalanine (AHA) and Homopropargylglycine (HPG) have become the gold standard for bio-orthogonal labeling and click chemistry (e.g., BONCAT)[1], they introduce reactive moieties that can alter local electrostatic and steric landscapes.

Conversely, L-homomethionine (HMet) and its derivatives (such as β -homomethionine) are increasingly utilized in engineered ribosomal translation systems[2] and to probe hydrophobic packing, structural dynamics, and aqueous coacervation[3]. HMet extends the canonical methionine side chain by exactly one aliphatic methylene group ( −CH2​− ).

The Analytical Challenge (Causality): Because HMet lacks a reactive bio-orthogonal handle, its incorporation cannot be validated via fluorescent click-assays. Furthermore, the addition of a single methylene group results in a mass shift of exactly +14.0156 Da. This is isobaric with post-translational methylation. Therefore, validating HMet incorporation requires a highly rigorous, self-validating Mass Spectrometry (MS) workflow to ensure the mass shift is derived from the ncAA and not a spontaneous chemical artifact.

Objective Comparison of Methionine Surrogates

To select the appropriate methionine surrogate, researchers must weigh the need for bio-orthogonality against the desire to minimize structural perturbation. Table 1 summarizes the physicochemical and mass spectrometric properties of the primary alternatives.

Table 1: Physicochemical & MS Comparison of Methionine Surrogates

Amino AcidSide Chain StructurePrimary ApplicationResidue Mass (Da)Mass Shift vs. Met (Da)
L-Methionine (Met) −CH2​−CH2​−S−CH3​ Canonical Baseline131.04050.0000
L-Homomethionine (HMet) −CH2​−CH2​−CH2​−S−CH3​ Hydrophobic Packing / Coacervation145.0561+14.0156
Azidohomoalanine (AHA) −CH2​−CH2​−N3​ BONCAT / Click Chemistry126.0541-4.9864
Homopropargylglycine (HPG) −CH2​−CH2​−C≡CH BONCAT / Click Chemistry109.0528-21.9877

Workflow Visualization

The following diagram illustrates the dual-tier MS validation pipeline.

G A 1. Met-Auxotrophic Expression System B 2. ncAA Supplementation (L-HMet / AHA / HPG) A->B C 3. Affinity Purification & Parallel Met Control B->C D 4a. Intact Mass (MALDI-TOF) Global Incorporation Yield C->D E 4b. Proteolytic Digest (Trypsin / GluC) C->E G 6. Spectral Deconvolution (+14.0156 Da Shift Localization) D->G F 5. LC-MS/MS Analysis Site-Specific Validation E->F F->G

Caption: Workflow for L-homomethionine incorporation and mass spectrometry validation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It utilizes a parallel biological control (canonical Met) to establish a baseline, followed by a dual-tier MS approach. Intact mass analysis confirms macroscopic incorporation efficiency, while LC-MS/MS fragmentation localizes the modification, ruling out artifactual methylation.

Phase 1: Auxotrophic Expression (The Biological Control)

Causality: Endogenous methionyl-tRNA synthetase (MetRS) has a significantly higher binding affinity for canonical Met than for HMet. To force incorporation, endogenous Met must be entirely depleted.

  • Strain Selection: Utilize a methionine-auxotrophic E. coli strain (e.g., B834(DE3)).

  • Depletion: Grow cells in minimal media (M9) supplemented with all 20 canonical amino acids until OD600​ reaches 0.6. Centrifuge, wash the pellet twice with PBS to remove residual Met, and resuspend in Met-depleted M9 media.

  • Supplementation & Induction: Split the culture into two parallel flasks.

    • Control Flask: Supplement with 1 mM L-Methionine.

    • Experimental Flask: Supplement with 1-2 mM L-Homomethionine.

    • Induce protein expression (e.g., 1 mM IPTG) and incubate for 4-6 hours.

  • Purification: Lyse cells and isolate the target protein using standard affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

Phase 2: Intact Mass Analysis (The Macroscopic Control)

Causality: Intact MS (MALDI-TOF or LC-ESI-MS) provides a global view of the substitution ratio. If your target protein contains 3 methionine residues, you must observe distinct mass shifts to validate the efficiency of the MetRS machinery.

  • Desalt the purified proteins using C4 ZipTips.

  • Spot onto a MALDI target plate with sinapinic acid matrix, or inject into an LC-ESI-TOF system.

  • Data Interpretation: Compare the spectra of the Control vs. Experimental samples. For every Met replaced by HMet, the intact mass will shift by exactly +14.0156 Da . A protein with 3 Met residues undergoing 100% incorporation will show a single peak shifted by +42.0468 Da.

Phase 3: LC-MS/MS Bottom-Up Proteomics (The Site-Specific Validation)

Causality: A +14.0156 Da shift on an intact protein could theoretically result from spontaneous methylation of a lysine or arginine residue during sample preparation. Bottom-up MS/MS fragmentation is mandatory to localize the mass shift directly to the aliphatic side chain of the target residue.

  • Digestion: Denature, reduce, and alkylate the purified protein. Digest overnight with Trypsin (or GluC if Met residues are adjacent to Lys/Arg).

  • LC-MS/MS: Analyze the peptides using a high-resolution orbitrap mass spectrometer (e.g., Q-Exactive) coupled to a nano-LC.

  • Fragmentation (HCD/CID): Isolate precursor ions exhibiting the +14.0156 Da shift and subject them to Higher-energy Collisional Dissociation (HCD).

Quantitative Data Interpretation for MS/MS

During spectral deconvolution, the presence of HMet is validated by examining specific diagnostic ions in the MS/MS spectra. Table 2 outlines the critical markers that differentiate HMet from canonical Met and artifactual methylation.

Table 2: MS/MS Diagnostic Ions for HMet Validation

Ion TypeCanonical Met (m/z)L-Homomethionine (m/z)Diagnostic Utility
Immonium Ion 104.05118.06 Highly specific marker; confirms the +14 Da shift is intrinsic to the ncAA structure, not a modified Lys/Arg.
Neutral Loss -48.00 ( CH3​SH )-48.00 ( CH3​SH )Validates that the thioether functional group remains intact.
b/y-ion series Base MassBase Mass + 14.0156Pinpoints the exact position of the ncAA within the peptide sequence.

By ensuring that the +14.0156 Da mass shift tracks exclusively with the y- and b-ions containing the target residue, and by confirming the presence of the 118.06 m/z immonium ion, researchers can definitively validate the successful incorporation of L-homomethionine.

References

  • Promoting ribosomal incorporation of backbone-modifying nonproteinogenic amino acids into nascent peptides by ATP-binding cassette family-F proteins and EF-P. Oxford Academic.
  • BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes.
  • Influence of Side-Chain Molecular Features on Aqueous Coacervation of Multifunctional Homopolypeptides.

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Validation

A Senior Application Scientist's Guide to Assessing the Bio-orthogonality of L-Homomethionine Analogs

For researchers, scientists, and drug development professionals venturing into the dynamic world of proteome analysis, the ability to selectively label and identify newly synthesized proteins is paramount. Bio-orthogonal...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals venturing into the dynamic world of proteome analysis, the ability to selectively label and identify newly synthesized proteins is paramount. Bio-orthogonal non-canonical amino acid tagging (BONCAT) has emerged as a powerful strategy for this purpose, enabling the introduction of chemical handles into proteins for subsequent detection and enrichment.[1] At the heart of this technique lie L-methionine analogs, which are incorporated into nascent polypeptide chains by the cell's own translational machinery.[2][3]

This guide provides an in-depth comparison of two widely used L-homomethionine analogs, L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG), focusing on the critical parameters that define their bio-orthogonality. As a senior application scientist, my aim is to not only present the data but also to illuminate the reasoning behind the experimental choices, empowering you to design robust and reliable studies.

The Principle of Bio-orthogonal Labeling with Methionine Analogs

The core principle of BONCAT involves replacing the canonical amino acid L-methionine with a non-canonical analog bearing a bio-orthogonal functional group—an azide in the case of AHA, and an alkyne in the case of HPG.[2][4] These functional groups are chemically inert within the cellular environment but can be selectively reacted with a corresponding probe (e.g., an alkyne-bearing fluorophore for an azide-labeled protein) via "click chemistry," a set of highly efficient and specific reactions.[5][6] This allows for the visualization, purification, and identification of proteins synthesized within a specific timeframe.[7]

BONCAT_Principle cluster_Cell Cellular Environment cluster_Downstream Downstream Analysis L-Met_Analog L-Homomethionine Analog (AHA or HPG) Ribosome Ribosome L-Met_Analog->Ribosome Incorporation during protein synthesis Nascent_Protein Nascent Protein with Bio-orthogonal Handle Ribosome->Nascent_Protein Labeled_Protein Labeled Protein Nascent_Protein->Labeled_Protein Click Chemistry Ligation Probe Bio-orthogonal Probe (e.g., Alkyne-Fluorophore) Probe->Labeled_Protein Analysis Visualization, Purification, or Mass Spectrometry Labeled_Protein->Analysis Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Methionine depletion A->B C Incubate with serial dilutions of AHA/HPG B->C D Perform MTT/MTS assay C->D E Measure absorbance and calculate viability D->E

Caption: Workflow for determining the optimal concentration of methionine analogs.

Protocol 2: Assessing Incorporation Efficiency by Fluorescence Microscopy

This protocol allows for the visualization of newly synthesized proteins and provides a qualitative assessment of the incorporation efficiency of the methionine analog.

Materials:

  • Cells grown on coverslips

  • Optimal, non-toxic concentration of AHA or HPG (determined in Protocol 1)

  • Methionine-free medium

  • Click chemistry reaction buffer (e.g., Click-iT® Cell Reaction Buffer Kit)

  • Alkyne- or azide-functionalized fluorophore (e.g., Alexa Fluor 488 DIBO Alkyne for AHA, or Alexa Fluor 488 Azide for HPG)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling: Plate cells on coverslips. Perform methionine depletion and incubate with the optimal concentration of AHA or HPG for the desired time period as described in Protocol 1.

  • Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS and permeabilize with 0.25% Triton™ X-100 for 10 minutes.

  • Click Reaction: Wash the cells with PBS. Prepare the click reaction cocktail containing the fluorescent probe according to the manufacturer's instructions. Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Staining and Mounting: Wash the cells with PBS. Counterstain the nuclei with DAPI for 5 minutes. Wash again and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope. The intensity of the fluorescence signal is indicative of the amount of newly synthesized protein.

Protocol 3: Quantitative Analysis of Protein Synthesis by Mass Spectrometry

For a quantitative assessment of newly synthesized proteins, mass spectrometry-based proteomics is the gold standard. [8]This allows for the identification and quantification of thousands of proteins synthesized within the labeling window.

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • Click chemistry reagents for in-solution or on-bead enrichment (e.g., biotin-alkyne or biotin-azide)

  • Streptavidin-coated magnetic beads

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse the metabolically labeled cells and quantify the protein concentration using a BCA assay.

  • Click Chemistry and Enrichment: Perform the click reaction by incubating the cell lysate with a biotin-functionalized alkyne (for AHA-labeled proteins) or azide (for HPG-labeled proteins). [1]3. Affinity Purification: Enrich the biotinylated, newly synthesized proteins using streptavidin-coated magnetic beads.

  • On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead digestion of the captured proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use proteomics software to identify and quantify the proteins. The relative abundance of proteins identified in the labeled sample compared to an unlabeled control provides a quantitative measure of protein synthesis.

MS_Workflow cluster_workflow Mass Spectrometry Workflow for BONCAT A Metabolic labeling of cells B Cell lysis and protein quantification A->B C Click reaction with biotinylated probe B->C D Affinity purification with streptavidin beads C->D E On-bead tryptic digestion D->E F LC-MS/MS analysis E->F G Protein identification and quantification F->G

Caption: A typical workflow for quantitative proteomic analysis of newly synthesized proteins.

Concluding Remarks: A Field-Proven Perspective

The choice between L-azidohomoalanine and L-homopropargylglycine is not always straightforward and is highly dependent on the biological system under investigation. While AHA often demonstrates higher incorporation efficiency in mammalian cells, HPG may be the superior choice in other organisms and can exhibit lower cytotoxicity. Therefore, a thorough assessment of both analogs, following the protocols outlined in this guide, is a critical prerequisite for any BONCAT study.

By systematically evaluating cell viability, incorporation efficiency, and potential metabolic perturbations, researchers can confidently select the most appropriate L-homomethionine analog for their specific application, ensuring the generation of high-quality, reproducible data. This rigorous approach is the cornerstone of trustworthy and authoritative scientific inquiry in the exciting field of proteome dynamics.

References

  • Title: Non-canonical amino acid labeling in proteomics and biotechnology. Source: Google AI-Powered Search.
  • Title: Non-canonical amino acid labeling in proteomics and biotechnology - ResearchGate. Source: ResearchGate.
  • Title: Metabolic Labeling Techniques - Creative Proteomics. Source: Creative Proteomics.
  • Title: BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes - ResearchGate. Source: ResearchGate.
  • Title: BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments. Source: Springer Nature Experiments.
  • Title: Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PubMed. Source: PubMed.
  • Title: Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT) | PNAS. Source: PNAS.
  • Title: Click chemistry and its application to proteomics - G-Biosciences. Source: G-Biosciences.
  • Title: Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed. Source: PubMed.
  • Title: Click chemistry can be used to monitor protein synthesis in inner ear... - ResearchGate. Source: ResearchGate.
  • Title: A Technical Guide to the Foundational Principles of Bioorthogonal Labeling - Benchchem. Source: Benchchem.
  • Title: Light-Activated Proteomic Labeling via Photocaged Bioorthogonal Non-Canonical Amino Acids | ACS Chemical Biology - ACS Publications. Source: ACS Publications.
  • Title: Bio-orthogonal labeling as a tool to visualize and identify newly synthesized proteins in Caenorhabditis elegans - PubMed. Source: PubMed.
  • Title: Unnatural Amino Acid that Can Detect Newly Produced Proteins - Biocompare. Source: Biocompare.
  • Title: Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PMC. Source: PMC.
  • Title: Incorporation of non-canonical amino acids into the developing murine proteome - PMC. Source: PMC.
  • Title: (PDF) In vivo homopropargylglycine incorporation enables nascent protein tagging, isolation and characterisation from Arabidopsis thaliana - ResearchGate. Source: ResearchGate.
  • Title: Targeting Methionine Metabolism Reveals AMPK-SAMTOR Signaling as a Therapeutic Vulnerability in Prostate Cancer - MDPI. Source: MDPI.
  • Title: In Vivo Imaging of Methionine Aminopeptidase II for Prostate Cancer Risk Stratification. Source: Google AI-Powered Search.
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Comparative

comparing the metabolic burden of L-homomethionine and its analogs

Comparative Guide: The Metabolic Burden of L-Homomethionine and Its Analogs in Protein Engineering The residue-specific incorporation of non-canonical amino acids (ncAAs) into nascent proteins is a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: The Metabolic Burden of L-Homomethionine and Its Analogs in Protein Engineering

The residue-specific incorporation of non-canonical amino acids (ncAAs) into nascent proteins is a cornerstone of modern chemical biology, enabling metabolic labeling, click-chemistry functionalization, and the synthesis of novel biomaterials. However, forcing a cell to utilize methionine analogs like L-homomethionine, azidohomoalanine (AHA), or homopropargylglycine (HPG) introduces a significant "metabolic burden."

As researchers and drug development professionals, understanding the etiology of this burden—ranging from aminoacyl-tRNA synthetase (aaRS) competition to proteotoxic stress—is critical for optimizing protein yields and maintaining cellular viability. This guide objectively compares the metabolic burden of L-homomethionine against its primary analogs and provides self-validating experimental frameworks for your workflows.

The Mechanistic Origins of Metabolic Burden

Metabolic burden in the context of ncAA incorporation is not merely a cessation of growth; it is an active, ATP-draining stress response. The causality of this burden stems from three primary molecular sinks:

  • Enzymatic Bottlenecks at MetRS : Methionyl-tRNA synthetase (MetRS) has evolved strict proofreading mechanisms. Analogs with altered chain lengths or bulk (such as L-homomethionine) exhibit lower binding affinities ( Km​ ) and catalytic efficiencies ( kcat​ ) than native methionine[1]. Forcing activation requires maintaining artificially high intracellular concentrations of the analog, which drains cellular ATP during futile aminoacylation cycles.

  • Translational Stalling : Once charged, the bulky side chains of certain analogs can alter the stereochemistry within the ribosome's peptidyl transferase center, reducing elongation rates and leading to ribosomal stalling.

  • Proteotoxic Stress and the Unfolded Protein Response (UPR) : The toxicity of methionine analogs strongly correlates with their alteration of side-chain charge and van der Waals bulk[2]. For example, in vitro polymer studies reveal that the extra methylene spacer in L-homomethionine significantly alters the stability of α -helical conformations compared to native methionine[3]. In vivo, this structural perturbation leads to widespread protein misfolding, forcing the cell to divert massive energetic resources toward chaperone upregulation (e.g., GroEL/ES) and protease-mediated degradation[2].

MetabolicPathway Met Amino Acid Analog (L-hMet, AHA, HPG) MetRS Methionyl-tRNA Synthetase (Activation) Met->MetRS Competitive Binding tRNA Charged tRNA-Met MetRS->tRNA ATP Consumption Ribosome Ribosomal Translation (Elongation) tRNA->Ribosome Transfer Protein Substituted Protein (Target) Ribosome->Protein Successful Folding Stress Metabolic Burden: Proteotoxic Stress & UPR Ribosome->Stress Stalling / Misfolding Protein->Stress Structural Perturbation

Fig 1: Mechanistic pathway of analog incorporation and resulting metabolic burden.

Comparative Analysis: L-Homomethionine vs. Analogs

When selecting an analog, the trade-off is always between functional utility (e.g., click-reactivity, biomaterial tuning) and cellular toxicity .

  • L-Homomethionine (L-hMet) : Features an extended aliphatic chain (an extra −CH2​− group). While highly valuable for synthesizing tunable copolypeptide hydrogels[4] and studying plant glucosinolate pathways, its increased bulk causes severe structural perturbation in bacterial proteomes, resulting in high toxicity and insolubility of substituted proteins at graded temperatures[2].

  • Azidohomoalanine (AHA) & Homopropargylglycine (HPG) : These are the gold standards for Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT). Because the linear azide and alkyne groups are nearly isosteric with methionine's methyl thioether, they are better tolerated by MetRS[1]. However, they still induce a burden. Recent data shows that HPG achieves 70–80% incorporation and is more stable in prototrophic E. coli, whereas AHA content can drop sharply as the cell upregulates endogenous methionine synthesis to "evade" the analog[5].

  • Selenomethionine (SeMet) : The least toxic analog. Selenium is a direct elemental substitution for sulfur, causing minimal steric disruption. It supports indefinite growth in many prokaryotes and is widely used for X-ray crystallography phasing[2].

Table 1: Quantitative & Qualitative Comparison of Methionine Analogs
AnalogStructural AlterationMetRS AffinityMax Incorporation RateMetabolic Burden / ToxicityPrimary Application
L-Homomethionine Extra −CH2​− spacerLowLow-ModerateHigh (Severe bulk perturbation)Hydrogel synthesis[4], Plant metabolism
Azidohomoalanine (AHA) Azide group ( −N3​ )Moderate50–70% (Auxotrophs)Moderate (Triggers Met biosynthesis)Click-chemistry, BONCAT labeling[5]
Homopropargylglycine (HPG) Alkyne group ( −C≡CH )Moderate70–80%Moderate (Stable in prototrophs)Click-chemistry, BONCAT labeling[5]
Selenomethionine Selenium for SulfurHigh>90%Low (Minimal steric disruption)X-ray Crystallography (MAD phasing)[2]
Ethionine Ethyl for MethylLowLowVery High (Lethal/Bacteriostatic)Historical metabolic antagonist[2]

Self-Validating Experimental Protocol

To accurately quantify the metabolic burden and incorporation efficiency of these analogs, you must utilize a self-validating experimental design. Relying solely on optical density ( OD600​ ) is insufficient, as it cannot distinguish between analog-induced toxicity and simple amino acid starvation.

The following protocol utilizes both auxotrophic (E. coli B834) and prototrophic (E. coli BL21) strains to isolate the variables of metabolic evasion vs. proteotoxic burden[5].

Step-by-Step Methodology

Step 1: Strain Selection & Pre-culture Inoculate E. coli B834 (Met-auxotroph) and BL21 (prototroph) in standard LB medium overnight. Wash cells 3x in PBS to remove residual complex nutrients.

Step 2: Starvation Phase (The Internal Control) Resuspend the washed cells in SelenoMet Medium (Minimal Medium) lacking any methionine. Incubate at 37°C for 30–45 minutes. Causality: This depletes intracellular methionine pools. Without this step, endogenous methionine will outcompete the analogs at the MetRS active site, yielding false-positive growth but near-zero analog incorporation.

Step 3: Differential Supplementation Split the cultures into three parallel arms to create a self-validating system:

  • Arm A (Positive Control): Supplement with 1 mM L-Methionine. (Establishes baseline maximum growth).

  • Arm B (Negative Control): No supplementation. (Establishes baseline starvation/arrest).

  • Arm C (Experimental): Supplement with 1 mM Analog (L-hMet, AHA, or HPG).

Step 4: Induction & Expression Add 1 mM IPTG to induce the expression of your target protein (e.g., GFP or Cytochrome b5). Incubate for 4 to 24 hours. Monitor OD600​ hourly. The delta between Arm A and Arm C quantifies the macroscopic metabolic burden (growth suppression).

Step 5: Harvest & Lysis Pellet cells at 4,000 x g. Lyse using a non-denaturing buffer (e.g., Tris-HCl, 1% Triton X-100) supplemented with protease inhibitors.

Step 6: Quantification via LC-MS/MS Purify the target protein via Ni-NTA affinity chromatography. Digest with trypsin and analyze via LC-MS/MS. Crucial Insight: Do not rely solely on MALDI-TOF mass spectrometry for determining methionine replacement rates, as it is prone to systematic ionization biases between native methionine and analogs like AHA or pMet[5]. LC-MS/MS provides precise stoichiometric ratios of Met vs. Analog occupancy.

ProtocolWorkflow Step1 1. Culture E. coli (Auxotroph vs Prototroph) Step2 2. Met Depletion (Starvation Phase) Step1->Step2 Step3 3. Analog Addition (L-hMet, AHA, HPG) Step2->Step3 Step4 4. IPTG Induction (Protein Expression) Step3->Step4 Step5 5. Harvest & Lysis (Proteome Extraction) Step4->Step5 Step6 6. LC-MS/MS & OD600 (Quantify Burden) Step5->Step6

Fig 2: Self-validating experimental workflow for quantifying analog metabolic burden.

Conclusion & Selection Best Practices

When designing an experiment involving methionine analogs, the choice of molecule must be dictated by the host organism's metabolic plasticity.

  • If you require high incorporation for click-chemistry in prototrophic strains, HPG is superior to AHA, as it resists metabolic evasion and maintains higher incorporation rates over extended expression windows[5].

  • If your goal is biomaterials engineering , L-homomethionine provides excellent synthetic versatility for hydrogels[4], but expect severe metabolic burden and low yields if attempting to express L-hMet-rich proteins in vivo due to its high structural bulk[2].

  • Always utilize auxotrophic strains (e.g., B834) if maximizing the absolute percentage of analog substitution is the primary objective, accepting that the overall protein yield will be lower due to the unmitigated proteotoxic stress.

Sources

Validation

A Senior Application Scientist's Guide to Confirming the Chemical Identity of Synthesized L-Homomethionine Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and chemical biology, the synthesis of novel amino acid analogs is a cornerstone of innovation. L-homomethionine a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and chemical biology, the synthesis of novel amino acid analogs is a cornerstone of innovation. L-homomethionine and its derivatives, for instance, are crucial for probing enzymatic mechanisms and developing new therapeutic agents. However, the journey from a synthetic scheme to a well-characterized, reliable biological tool is paved with rigorous analytical validation. Ensuring the precise chemical identity of a synthesized L-homomethionine analog is not merely a quality control step; it is the foundation upon which all subsequent biological data rests.

This guide provides an in-depth comparison of the essential analytical techniques required to unequivocally confirm the structure, purity, and stereochemistry of your synthesized L-homomethionine analogs. As a senior application scientist, my aim is to move beyond a simple listing of methods, and instead, to provide a logical framework for their application, explaining the "why" behind the "how."

The Analytical Gauntlet: A Multi-Pronged Approach to Structural Verification

No single analytical technique is sufficient to provide a complete picture of a molecule's identity. A robust validation strategy employs a combination of spectroscopic and chromatographic methods, each providing a unique and complementary piece of the structural puzzle. The three pillars of this approach are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The Workflow for Confirming Chemical Identity

Chemical_Identity_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Identity Confirmation Synthesized_Analog Synthesized L-Homomethionine Analog NMR NMR Spectroscopy (1H, 13C, 2D) Synthesized_Analog->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Synthesized_Analog->MS Molecular Weight HPLC Chromatography (Purity & Chiral) Synthesized_Analog->HPLC Purity & Stereochemistry Confirmed_Structure Confirmed Chemical Identity NMR->Confirmed_Structure MS->Confirmed_Structure HPLC->Confirmed_Structure

Caption: A typical workflow for the analytical characterization of synthesized L-homomethionine analogs.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules.[1][2] It provides detailed information about the chemical environment of individual atoms, allowing for the determination of the molecule's carbon-hydrogen framework.

A. Proton (¹H) NMR: A First Look at the Structure

¹H NMR provides information about the number of different types of protons in a molecule, their relative numbers, and their neighboring protons.[3][4]

Interpreting the ¹H NMR Spectrum of an L-Homomethionine Analog:

  • Chemical Shift (δ): The position of a signal on the x-axis indicates the chemical environment of the proton. For a typical L-homomethionine analog, expect to see signals in the following regions:

    • ~2.1 ppm: A singlet corresponding to the methyl protons (S-CH₃).

    • ~2.0-2.2 ppm and ~2.5-2.7 ppm: Multiplets for the two methylene groups (-CH₂-CH₂-).

    • ~3.7 ppm: A multiplet for the alpha-proton (-CH(NH₂)-).

    • ~7.5-8.5 ppm: A broad singlet for the amine protons (-NH₂), which may be exchangeable with D₂O.

    • ~10-12 ppm: A broad singlet for the carboxylic acid proton (-COOH), which is also exchangeable.

  • Integration: The area under each signal is proportional to the number of protons it represents.[4]

  • Multiplicity (Splitting): The splitting pattern of a signal reveals the number of adjacent protons according to the n+1 rule.[5][6]

B. Carbon-¹³ (¹³C) NMR: Mapping the Carbon Skeleton

¹³C NMR provides a count of the number of unique carbon atoms in a molecule.[7] For an L-homomethionine analog, distinct signals will be observed for the methyl, methylene, alpha-carbon, and carbonyl carbons.

C. 2D NMR Techniques (COSY, HSQC, HMBC): Connecting the Pieces

When the ¹H and ¹³C spectra are complex, 2D NMR experiments are invaluable for definitively assigning the structure.[2]

  • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other.[6]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart.

Table 1: Comparison of NMR Techniques for Structural Elucidation
TechniqueInformation ProvidedKey StrengthsLimitations
¹H NMR Number of proton environments, relative proton count, neighboring protons.[3]High sensitivity, rapid acquisition.Can be complex and overlapping for large molecules.
¹³C NMR Number of unique carbon environments.[7]Provides a clear count of carbon atoms.Lower sensitivity, requires more sample and longer acquisition times.[8]
2D NMR Connectivity between atoms (H-H, C-H).[2]Unambiguous structure determination.Longer experiment times.

II. Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry is an essential technique for determining the molecular weight of a compound with high accuracy and for obtaining information about its structure through fragmentation patterns.[1][9]

A. High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Molecular Formula Determination

HRMS provides a very precise mass measurement, which can be used to determine the elemental composition of the molecule.[10][11] This is a critical step in confirming that the synthesized compound has the correct molecular formula.

Expected HRMS Data for an L-Homomethionine Analog:

The calculated exact mass of the protonated molecule [M+H]⁺ should be compared to the experimentally observed mass. A mass accuracy of less than 5 ppm is typically required for confident molecular formula assignment.[12]

B. Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

In MS/MS, the parent ion of the synthesized analog is isolated and fragmented to produce a characteristic pattern of daughter ions.[8][13] This fragmentation pattern serves as a fingerprint for the molecule and can be used to confirm its structure.

Common Fragmentation Pathways for Methionine and its Analogs:

  • Loss of the carboxylic acid group (-COOH) as CO₂ and H₂O.

  • Cleavage of the side chain, leading to characteristic fragment ions.[14][15][16]

MS_Workflow Sample Synthesized Analog Ionization Ionization (e.g., ESI) Sample->Ionization Mass_Analyzer_1 MS1: Mass Analyzer (Select [M+H]⁺) Ionization->Mass_Analyzer_1 Fragmentation Collision Cell (Fragment [M+H]⁺) Mass_Analyzer_1->Fragmentation Mass_Analyzer_2 MS2: Mass Analyzer (Analyze Fragments) Fragmentation->Mass_Analyzer_2 Spectrum MS/MS Spectrum Mass_Analyzer_2->Spectrum

Caption: A simplified workflow for tandem mass spectrometry (MS/MS) analysis.

III. High-Performance Liquid Chromatography (HPLC): Assessing Purity and Stereochemistry

HPLC is a powerful technique for separating components of a mixture, making it ideal for determining the purity of the synthesized analog and for separating enantiomers.[1]

A. Reversed-Phase HPLC for Purity Assessment

A standard reversed-phase HPLC method, typically using a C18 column, can be used to assess the purity of the synthesized L-homomethionine analog. The presence of a single, sharp peak indicates a high degree of purity. The method should be validated according to ICH Q2(R1) guidelines to ensure its accuracy, precision, and linearity.[17][18][19][20]

B. Chiral HPLC for Enantiomeric Purity

Since the biological activity of amino acids is highly dependent on their stereochemistry, it is crucial to confirm the enantiomeric purity of the synthesized L-homomethionine analog. Chiral HPLC, using a chiral stationary phase (CSP), is the most common method for separating enantiomers.[21][22]

Choosing a Chiral Stationary Phase:

Several types of CSPs are effective for separating amino acid enantiomers, including those based on cyclodextrins, macrocyclic glycopeptides, and cyclofructans.[13][23] Method development may be required to achieve optimal separation.

Table 2: Comparison of Analytical Techniques for Identity Confirmation
TechniquePrimary PurposeInformation ProvidedReference Standard Required?
NMR Structural ElucidationAtomic connectivity, functional groups.[6]Recommended for confirmation.
HRMS Molecular Formula DeterminationPrecise molecular weight and elemental composition.[10]No.
MS/MS Structural ConfirmationFragmentation pattern for structural fingerprinting.[8]Recommended for comparison.
HPLC (Purity) Purity AssessmentPercentage of the main component and impurities.Yes, for quantification.
Chiral HPLC Enantiomeric PurityRatio of L- and D-enantiomers.Yes, for peak identification.

Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized L-homomethionine analog in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean NMR tube.[8]

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Data Analysis: Integrate the signals and determine their multiplicities. Compare the obtained spectrum with the expected spectrum for the target structure.[4]

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as 50:50 acetonitrile:water with 0.1% formic acid.[10]

  • Instrument Setup: Use a high-resolution mass spectrometer such as a TOF or Orbitrap instrument.

  • Data Acquisition: Infuse the sample directly or inject it via an LC system into the mass spectrometer operating in positive ion mode.

  • Data Analysis: Determine the monoisotopic mass of the [M+H]⁺ ion and use the instrument software to calculate the elemental composition. Compare the measured mass with the theoretical mass of the target compound.

Protocol 3: Chiral HPLC
  • Column Selection: Choose a suitable chiral stationary phase, for example, a cyclofructan-based column.[23]

  • Mobile Phase Preparation: Prepare the mobile phase as determined during method development. A common mobile phase for chiral separation of amino acids is a mixture of methanol, acetonitrile, acetic acid, and triethylamine.[13][23]

  • Sample Preparation: Dissolve the sample in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

  • Instrument Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Data Acquisition: Inject the sample and a racemic standard (if available) to identify the elution order of the enantiomers.

  • Data Analysis: Calculate the enantiomeric excess (% ee) of the synthesized L-homomethionine analog.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of your results, each analytical protocol should be a self-validating system. This means incorporating controls and checks throughout the process. For example:

  • NMR: The integration of the ¹H NMR spectrum should account for all expected protons in the molecule.

  • MS: The observed isotopic distribution in the HRMS spectrum should match the theoretical distribution for the proposed molecular formula.

  • HPLC: System suitability tests, as defined in pharmacopeias like the USP, should be performed before each run to ensure the chromatographic system is performing correctly.[24][25][26]

Conclusion

Confirming the chemical identity of a synthesized L-homomethionine analog is a critical, multi-step process that requires a combination of powerful analytical techniques. By systematically applying NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight and formula determination, and HPLC for purity and stereochemical analysis, researchers can have high confidence in the quality and identity of their synthesized compounds. This rigorous approach is not just good scientific practice; it is an essential prerequisite for generating reliable and reproducible biological data.

References

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  • Pharmacopeial Forum.
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  • Waters Corporation.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
  • Academia.edu. Chemical ionization mass spectra of L-methionine and L-methionine analogs.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of L-Homomethionine

For researchers, scientists, and drug development professionals, adherence to proper chemical handling and disposal protocols is not merely a matter of regulatory compliance but a cornerstone of a safe and efficient labo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, adherence to proper chemical handling and disposal protocols is not merely a matter of regulatory compliance but a cornerstone of a safe and efficient laboratory environment. This guide provides a detailed, step-by-step framework for the proper disposal of L-homomethionine, ensuring the safety of laboratory personnel and the protection of our environment. While L-homomethionine is not classified as a hazardous substance, responsible management of its waste is paramount.

This document synthesizes information from safety data sheets of structurally similar compounds, general laboratory waste disposal guidelines, and chemical property databases to offer a comprehensive and self-validating system for the disposal of L-homomethionine.

Foundational Principles: Understanding L-Homomethionine and Its Waste Profile

L-homomethionine, a homolog of the essential amino acid L-methionine, is not classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] This assessment is largely based on the safety profile of the closely related and extensively studied L-methionine, which is also considered non-hazardous.[2][3] However, it is crucial to treat all laboratory chemicals with a degree of caution and to follow established institutional and local regulations for chemical waste disposal.[4]

The primary objectives for the proper disposal of L-homomethionine are:

  • Personnel Safety: Preventing unnecessary exposure to laboratory personnel.

  • Environmental Protection: Avoiding the release of chemical substances into the environment through improper disposal routes.

  • Regulatory Compliance: Adhering to all local, state, and federal regulations governing laboratory waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling L-homomethionine for any purpose, including disposal, it is essential to be outfitted with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of accidental exposure through inhalation, ingestion, or skin contact.

Recommended PPE for Handling L-Homomethionine:

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust particles and accidental splashes.
Hand Protection Nitrile or latex glovesPrevents direct skin contact with the chemical.
Body Protection Standard laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Generally not required under normal use with adequate ventilation. A dust mask may be used if generating dust.Minimizes inhalation of airborne particles.

Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of L-homomethionine depends on its physical state (solid or liquid) and whether it is contaminated with other hazardous materials. The following workflow provides a clear decision-making process for its safe disposal.

DisposalWorkflow L-Homomethionine Disposal Workflow cluster_0 Waste Identification cluster_1 Segregation & Treatment cluster_2 Disposal Routes cluster_3 Final Steps start Identify L-Homomethionine Waste is_mixed Is it mixed with hazardous chemicals? start->is_mixed treat_hazardous Treat as hazardous waste. Follow institutional guidelines for the specific hazardous component. is_mixed->treat_hazardous Yes is_solid Is the waste solid or liquid? is_mixed->is_solid No solid_disposal Solid L-Homomethionine Waste Disposal Protocol is_solid->solid_disposal Solid liquid_disposal Liquid L-Homomethionine Waste Disposal Protocol is_solid->liquid_disposal Liquid containerize_solid Containerize in a labeled, sealed, non-hazardous solid waste container. solid_disposal->containerize_solid consult_ehs Consult Institutional EHS for drain disposal permissibility for dilute aqueous solutions. liquid_disposal->consult_ehs final_disposal Dispose of via institutional waste management program. containerize_solid->final_disposal containerize_liquid Containerize in a labeled, sealed, non-hazardous aqueous waste container. containerize_liquid->final_disposal consult_ehs->containerize_liquid Not Permitted / Concentrated

Caption: Decision workflow for the proper disposal of L-homomethionine.

Solid L-Homomethionine Waste Disposal

This protocol applies to unused or expired L-homomethionine powder and contaminated consumables.

Experimental Protocol:

  • Segregation: Collect all solid L-homomethionine waste separately from other chemical waste streams.[5] This includes any contaminated items such as weighing papers, gloves, and pipette tips.

  • Containerization: Place the solid waste into a designated, leak-proof, and sealable container suitable for non-hazardous solid chemical waste.[4] The container should be clearly labeled as "Non-Hazardous Solid Waste: L-Homomethionine".[6]

  • Storage: Store the sealed waste container in a designated satellite accumulation area for chemical waste, away from incompatible materials.[4]

  • Disposal: Arrange for the disposal of the container through your institution's Environmental, Health, and Safety (EH&S) department or a licensed chemical waste disposal contractor.[4]

Liquid L-Homomethionine Waste Disposal

This protocol applies to solutions containing L-homomethionine. The primary consideration is the solvent and the concentration of the solution.

Experimental Protocol:

  • Aqueous Solutions (Dilute): For very small quantities of dilute aqueous solutions, consult your institution's EH&S office for guidance on drain disposal.[6] Some institutions may permit the disposal of non-hazardous, water-soluble substances down the drain with copious amounts of water.[7] However, this is not a universally accepted practice and requires institutional approval.[4]

  • Aqueous Solutions (Concentrated) and Organic Solvent Solutions:

    • Segregation: Do not dispose of concentrated solutions or solutions in organic solvents down the drain.[6]

    • Containerization: Collect the liquid waste in a compatible, sealed, and clearly labeled container. The label should include the full chemical name ("L-Homomethionine"), the solvent used, and the approximate concentration.[6]

    • Storage: Store the sealed container in a designated area for liquid chemical waste, ensuring it is segregated from incompatible materials.

    • Disposal: Arrange for pickup and disposal through your institution's hazardous or chemical waste management program.

Spill Management: Immediate and Effective Response

In the event of a spill, a prompt and appropriate response is crucial to prevent exposure and contamination.

Spill Cleanup Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area of the spill.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Containment: For liquid spills, use an absorbent material to contain the spill. For solid spills, avoid generating dust.

  • Cleanup:

    • Solid Spills: Carefully sweep or vacuum the spilled material. Avoid dry sweeping that can create dust. Place the collected material and any contaminated cleaning supplies into a sealed container for disposal as solid waste.[6]

    • Liquid Spills: Use absorbent pads to soak up the liquid. Place the used absorbent materials into a sealed container for disposal.

  • Decontamination: Clean the spill area with soap and water.[6]

  • Waste Disposal: Dispose of the sealed container with the spill cleanup materials according to the solid waste disposal protocol.

Data-Driven Decisions: Understanding Solubility

Solubility of L-Methionine in Various Solvents at 298.15 K (25 °C)

SolventSolubility ( g/100g of solvent)Reference
Water~3.38[8]
MethanolLower than in water[8]
EthanolLower than in water[8]
AcetoneLower than in water[8]

Note: The solubility of L-methionine in binary mixtures of water and organic solvents (methanol, ethanol, acetone) decreases as the concentration of the organic solvent increases.[8] This suggests that aqueous solutions are the preferred method for working with and disposing of L-homomethionine.

Conclusion: Fostering a Culture of Safety

The proper disposal of L-homomethionine, while straightforward, requires a commitment to established safety protocols and a clear understanding of the underlying principles of chemical waste management. By adhering to the guidelines outlined in this document, researchers and laboratory professionals can ensure a safe working environment, protect the environment, and maintain full regulatory compliance. Always consult your institution's specific waste disposal policies and your EH&S department for any questions or clarification.

References

  • Chen, J., et al. (2019). Determination and correlation of solubility and thermodynamic properties of L-methionine in binary solvents of water + (methanol, ethanol, acetone).
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  • ResearchGate. (n.d.). Determination and Correlation of Solubility and Thermodynamic Properties of L-Methionine in binary solvents of Water + (Methanol, Ethanol, Acetone). Retrieved from [Link]

  • IDR Environmental Services. (2020, June 30). How To Dispose Non-Hazardous Waste. Retrieved from [Link]

  • Loba Chemie. (n.d.). MATERIAL SAFETY DATA SHEET - L-METHIONINE 99% (For Biochemistry). Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Bella Corp Trading. (2018, June 7). SAFETY DATA SHEET L-METHIONINE PRODUCT# L-METHI-4965.
  • CPAchem Ltd. (2023, May 23). Safety data sheet: L-Methionine.
  • Anenta. (2024, December 18). A guide to the disposal of laboratory waste. Retrieved from [Link]

  • University of Oslo. (n.d.). General laboratory chemical waste management. Retrieved from [Link]

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  • ResearchGate. (n.d.). High-Pressure Solubility of L-Methionine in Water. Retrieved from [Link]

  • Loba Chemie. (n.d.). L-METHIONINE FOR BIOCHEMISTRY Safety Data Sheet.
  • Loba Chemie. (n.d.). L-METHIONINE FOR BIOCHEMISTRY Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10329619, L-Homomethionine. Retrieved from [Link]

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  • WASH in Health Care Facilities. (n.d.). LABORATORY WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

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  • University of Nevada, Reno. (n.d.). Chemical Waste Procedures. Retrieved from [Link]

  • PubMed. (2008, June 13). L-methionine toxicity in freshly isolated mouse hepatocytes is gender-dependent and mediated in part by transamination. Retrieved from [Link]

  • National Institutes of Health. (2008, August 7). L-Methionine-dl-sulfoxide metabolism and toxicity in freshly isolated mouse hepatocytes: Gender differences and inhibition with aminooxyacetic acid. Retrieved from [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling L-Homomethionine

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of L-homomethionine in a laboratory setting. Designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of L-homomethionine in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with established safety practices to ensure the well-being of laboratory personnel and the integrity of experimental work. As a Senior Application Scientist, the following recommendations are grounded in a deep understanding of chemical causality and a commitment to fostering a culture of safety and precision in the laboratory.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the cornerstone of safe laboratory practice. It serves as the final barrier between the researcher and potentially hazardous materials. The following table outlines the minimum required PPE for handling L-homomethionine.

Protection Type Specification Purpose and Rationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[4]Protects eyes from airborne dust particles and accidental splashes. For tasks with a higher risk of splashing, such as preparing concentrated solutions, a face shield should be worn in addition to safety goggles.[5][6]
Hand Protection Compatible, chemical-resistant nitrile gloves.[6]Prevents direct skin contact. Disposable nitrile gloves are suitable for incidental contact; they should be removed and replaced immediately after any contamination.[5] Always wash hands after removing gloves.
Body Protection A standard laboratory coat.[4]Protects skin and personal clothing from accidental spills and contamination.[6]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dust is generated, especially outside of a chemical fume hood.[4]Prevents the inhalation of fine dust particles which can lead to respiratory irritation.[2]

Operational Plan: A Step-by-Step Handling Procedure

Adherence to a standardized operational workflow is critical for minimizing exposure and ensuring procedural consistency. The following steps provide a self-validating system for the safe handling of L-homomethionine.

Engineering Controls and Preparation
  • Ventilation: Always handle solid L-homomethionine in a well-ventilated area. For any procedure that may generate dust, such as weighing or transferring, a certified chemical fume hood is mandatory.[4]

  • Safety Stations: Confirm that an eyewash station and safety shower are unobstructed and have been recently tested.

  • Area Demarcation: Designate a specific area for handling L-homomethionine to prevent cross-contamination of the general laboratory space.

Handling Workflow

The following diagram illustrates the standard workflow for safely handling L-homomethionine.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area 1. Prepare Handling Area (Fume Hood) don_ppe 2. Don Required PPE prep_area->don_ppe weigh 3. Weigh/Transfer Solid (Minimize Dust) don_ppe->weigh dissolve 4. Prepare Solution (Slow Addition) weigh->dissolve decon 5. Decontaminate Surfaces & Equipment dissolve->decon dispose 6. Dispose of Waste decon->dispose doff_ppe 7. Doff PPE Correctly dispose->doff_ppe

Caption: Safe Handling Workflow for L-homomethionine.

Detailed Handling Steps
  • Weighing and Transferring: Conduct all weighing and transferring of solid L-homomethionine within a chemical fume hood to control dust.[4] Use anti-static weigh boats or paper. Avoid creating dust clouds by handling the material gently.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to prevent splashing.

  • Decontamination: After handling is complete, thoroughly clean the work area and any equipment used. Decontaminate surfaces with an appropriate cleaning agent (e.g., 70% ethanol or a mild detergent solution), followed by a water rinse.

Emergency Response Protocols

Immediate and correct response to an exposure or spill is critical.

Exposure Response

The following decision tree outlines the immediate actions to be taken in the event of personal exposure.

G cluster_routes cluster_actions exposure Exposure Event inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion action_inhale Move to fresh air. Seek medical attention if symptoms occur. inhalation->action_inhale action_skin Flush skin with plenty of water for 15 minutes. Remove contaminated clothing. skin->action_skin action_eye Rinse cautiously with water for 15 minutes, - holding eyelids open. Remove contact lenses if present. Seek medical attention. eye->action_eye action_ingest Rinse mouth with water. Do NOT induce vomiting. Seek medical attention. ingestion->action_ingest

Caption: Emergency Response to L-homomethionine Exposure.

  • Inhalation: Move the affected individual to fresh air immediately.[2] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2][7] Remove contact lenses if it is safe to do so.[7] Seek prompt medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk.[2] Seek immediate medical attention.

Spill Response
  • Evacuate: Alert others in the area and evacuate if the spill is large or if dust is airborne.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: Wearing the appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite to prevent further dust generation.[4]

  • Collection: Carefully sweep up the spilled material and absorbent mixture into a suitable, tightly sealed container for disposal.[4]

  • Cleaning: Thoroughly clean the spill area with a wet cloth or mop. Avoid dry sweeping, which can re-aerosolize the dust.

Disposal Plan

Proper waste management is essential for laboratory safety and environmental compliance.

  • Waste Classification: Unused L-homomethionine and materials contaminated with it should be treated as chemical waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3]

  • Containerization: Collect waste in a suitable, clearly labeled, and tightly closed container.[4] Do not mix with other waste streams.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service.[8] Do not dispose of L-homomethionine down the drain or in the regular trash.[9]

By adhering to these detailed protocols, researchers can confidently handle L-homomethionine, ensuring personal safety and maintaining a secure and productive research environment.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 3-Aminohexanoic acid.
  • BenchChem. (n.d.). Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol.
  • Carl ROTH. (n.d.). Safety Data Sheet: L-Methionine.
  • Fisher Scientific. (2023, October 13). Safety Data Sheet: L-Methionine.
  • Carl ROTH. (n.d.). Safety Data Sheet: L-Methionine.
  • Ajinomoto Co., Inc. (2003, January 6). SAFETY DATA SHEET: L-METHIONINE.
  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • Multichem. (n.d.). Safety Data Sheet: L-Methionine.
  • Loba Chemie. (n.d.). L-METHIONINE FOR BIOCHEMISTRY.
  • Apollo Scientific. (2023, June 28). Safety Data Sheet: L-Methionine.
  • Bella Corp Trading. (2018, June 7). SAFETY DATA SHEET L-METHIONINE.
  • TCI America. (1997, April 25). Safety Data Sheet: L-Methionine.

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